Technical Documentation Center

1-Bromo-4-methanesulfonyl-2-methylbenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene
  • CAS: 99769-28-5

Core Science & Biosynthesis

Foundational

what are the physical properties of 1-Bromo-4-methanesulfonyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-4-methanesulfonyl-2-methylbenzene is a brominated aromatic sulfone that serves as a key building block in organic synthesis. Its trifun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene is a brominated aromatic sulfone that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a bromo group, a methanesulfonyl group, and a methyl group on a benzene ring, makes it a versatile reagent for the construction of more complex molecules. This guide provides a consolidated overview of its known physical properties and structural information, intended to support its effective use in research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Molecular and Physical Properties

Key Identifiers
IdentifierValue
CAS Number 99769-28-5
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.1 g/mol
Physicochemical Data
PropertyValueSource
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

The absence of readily available experimental data for these key physical properties necessitates careful experimental determination by researchers prior to use in specific applications.

Molecular Structure and Visualization

The structural arrangement of 1-Bromo-4-methanesulfonyl-2-methylbenzene is fundamental to its reactivity and utility in synthetic chemistry. The molecule consists of a central benzene ring substituted with a bromine atom, a methanesulfonyl group, and a methyl group at positions 1, 4, and 2, respectively.

Exploratory

In-Depth Technical Guide: 1-Bromo-4-methanesulfonyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a key building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a key building block in the rapidly evolving field of targeted protein degradation. This document delves into its chemical identity, structural elucidation, plausible synthetic pathways, and critical role as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their discovery and development workflows.

Core Chemical Identity and Structure

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound with significant utility in medicinal chemistry and organic synthesis. Its unique arrangement of a bromo group, a methanesulfonyl group, and a methyl group on the benzene ring provides multiple reactive handles and specific steric and electronic properties.

Chemical Structure:

Figure 1: 2D Chemical Structure of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Key Identifiers:

IdentifierValue
CAS Number 99769-28-5[1]
Molecular Formula C₈H₉BrO₂S[1]
Molecular Weight 249.1 g/mol [1]
IUPAC Name 1-Bromo-4-(methylsulfonyl)-2-methylbenzene
Synonym 2-Bromo-5-(methylsulfonyl)toluene
InChI InChI=1S/C8H9BrO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3

Synthesis and Manufacturing

Proposed Synthetic Pathway:

The synthesis would likely begin with a commercially available brominated toluene derivative, followed by introduction of a methylthio group and subsequent oxidation to the sulfone. A key precursor would be 1-bromo-2-methyl-4-(methylthio)benzene.

Synthesis_Pathway Precursor 1-Bromo-2-methyl-4-(methylthio)benzene Intermediate Oxidation Reaction Precursor->Intermediate H₂O₂, Na₂WO₄ in Acetic Acid Product 1-Bromo-4-methanesulfonyl-2-methylbenzene Intermediate->Product

Figure 2: Proposed synthetic workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Conceptual Experimental Protocol:

This protocol is based on the synthesis of the analogous compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, and is provided as a guiding framework.

  • Reaction Setup: In a suitable reaction flask, dissolve 1-bromo-2-methyl-4-(methylthio)benzene in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (Na₂WO₄).

  • Oxidation: Heat the mixture to approximately 100°C with vigorous stirring.

  • Reagent Addition: Add 30% hydrogen peroxide (H₂O₂) dropwise over a period of one hour. The exothermicity of the reaction should be carefully managed.

  • Reaction Monitoring: Monitor the reaction to completion using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or a dichloromethane/hexane mixture).

Causality in Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide is a clean and effective oxidizing agent, with water as its only byproduct.

  • Catalyst: Sodium tungstate is a highly efficient catalyst for the oxidation of sulfides to sulfones in the presence of hydrogen peroxide.

  • Solvent: Acetic acid is a suitable solvent that is stable to the oxidative conditions and can dissolve the starting materials.

  • Work-up: Quenching the reaction in ice water facilitates the precipitation of the organic product, allowing for easy separation from the water-soluble reagents and byproducts.

Role in Targeted Protein Degradation

The primary application for 1-Bromo-4-methanesulfonyl-2-methylbenzene is as a versatile building block in the synthesis of molecules for targeted protein degradation (TPD)[1]. This therapeutic modality has revolutionized drug discovery by enabling the elimination of disease-causing proteins, including those previously considered "undruggable."

PROTACs and Molecular Glues: A Primer

The ubiquitin-proteasome system (UPS) is the cell's natural machinery for protein disposal. TPD technologies hijack this system to selectively destroy a protein of interest (POI).

  • PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules composed of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.

  • Molecular Glues: These are smaller molecules that induce or stabilize an interaction between an E3 ligase and a target protein, leading to the target's degradation.

Utility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in PROTAC Synthesis:

The bromine atom on the aromatic ring of 1-Bromo-4-methanesulfonyl-2-methylbenzene is a key functional group for its use in PROTAC synthesis. It serves as a reactive handle for coupling reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the attachment of this fragment to either the linker or the POI-binding ligand of a PROTAC.

PROTAC_Synthesis_Concept cluster_0 PROTAC Components POI_Ligand Protein of Interest (POI) Ligand Linker Linker Moiety POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Coupling Palladium-Catalyzed Cross-Coupling Linker->Coupling Building_Block 1-Bromo-4-methanesulfonyl- 2-methylbenzene Building_Block->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Figure 3: Conceptual workflow illustrating the use of 1-Bromo-4-methanesulfonyl-2-methylbenzene in PROTAC synthesis.

The methanesulfonyl and methyl groups on the ring also play a crucial role. They provide specific steric bulk and electronic properties that can influence the binding affinity and selectivity of the final PROTAC molecule, as well as its physicochemical properties such as solubility and cell permeability. By incorporating this building block, medicinal chemists can systematically explore the structure-activity relationship (SAR) of their degrader molecules.

Physicochemical and Safety Data

Detailed, experimentally verified physicochemical and safety data for 1-Bromo-4-methanesulfonyl-2-methylbenzene are not widely published. The information below is based on data for structurally related compounds and general chemical principles. Researchers must handle this compound with appropriate caution and determine its properties experimentally as needed.

Physicochemical Properties (Predicted/Inferred):

PropertyValue/ObservationRationale/Comparison
Appearance White to off-white solidTypical for crystalline aromatic sulfones.
Melting Point Not specifiedThe related 1-bromo-4-(methylsulfonyl)benzene melts at 103-107 °C. The additional methyl group on the target compound will alter this value.
Boiling Point Not specifiedExpected to be high, likely >300 °C, due to its molecular weight and polarity.
Solubility Likely soluble in common organic solvents (DCM, DMF, DMSO). Poorly soluble in water.Common for non-polar to moderately polar organic compounds.

Safety and Handling:

A specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier before use. Based on the SDS for similar compounds like 4-bromoanisole and 1-bromo-4-ethylbenzene, the following hazards and precautions are anticipated:

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

1-Bromo-4-methanesulfonyl-2-methylbenzene is a valuable and strategically important building block for the synthesis of next-generation therapeutics, particularly in the field of targeted protein degradation. Its defined structure and reactive bromine handle make it an ideal starting point for the construction of complex PROTAC and molecular glue libraries. While detailed public data on its synthesis and properties are sparse, logical and established chemical principles provide a clear path for its preparation and application. As the field of targeted protein degradation continues to expand, the demand for well-designed and versatile building blocks like 1-Bromo-4-methanesulfonyl-2-methylbenzene is expected to grow, making a thorough understanding of its chemistry essential for researchers in drug discovery.

References

  • Oakwood Chemical. 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%. Available at: [Link]

  • PMC - NIH. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Available at: [Link]

  • PMC - NIH. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Available at: [Link]

  • PMC - NIH. Click chemistry in the development of PROTACs. Available at: [Link]

  • Google Patents.Compounds and methods for the targeted degradation of bromodomain- containing proteins.
  • Google Patents.Bifunctional Small Molecules to Target the Selective Degradation of Circulating Proteins.
  • Google Patents.Compounds for targeted protein degradation.
  • Google Patents.Compounds for targeted protein degradation of kinases.

Sources

Foundational

solubility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-methanesulfonyl-2-methylbe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-methanesulfonyl-2-methylbenzene is a bespoke chemical intermediate whose utility in the synthesis of pharmaceuticals and agrochemicals is of significant interest.[1][2] A critical determinant of its application in organic synthesis is its solubility profile in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a predictive analysis based on its structural attributes and details robust experimental protocols for empirical solubility assessment. This document is intended to serve as a foundational resource for researchers, enabling the rational selection of solvents for synthesis, purification, and formulation.

Introduction to 1-Bromo-4-methanesulfonyl-2-methylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound with a molecular structure featuring a bromine atom, a methanesulfonyl group, and a methyl group attached to a benzene ring. These functional groups impart a unique combination of polarity and lipophilicity, which governs its interactions with various solvents. Understanding its solubility is paramount for its effective use as a chemical intermediate in the development of complex molecules.[1][2]

Key Structural Features:

  • Benzene Ring: The core aromatic structure provides a nonpolar, hydrophobic character.

  • Bromine Atom: Contributes to the molecular weight and introduces a degree of polarizability.

  • Methanesulfonyl Group (-SO₂CH₃): A strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group that adds to the lipophilic nature of the molecule.

The interplay of these functional groups suggests a nuanced solubility profile, with potential for dissolution in a range of solvents of varying polarities.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4] This principle posits that a solute will dissolve best in a solvent that has a similar polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the methyl group suggests that 1-Bromo-4-methanesulfonyl-2-methylbenzene will exhibit some solubility in nonpolar solvents through van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): The polar methanesulfonyl group and the polarizable bromine atom indicate a likelihood of good solubility in polar aprotic solvents that can engage in dipole-dipole interactions.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While the compound lacks functional groups that can act as strong hydrogen bond donors, the oxygen atoms of the methanesulfonyl group can act as hydrogen bond acceptors. This suggests moderate solubility in polar protic solvents.

  • Aqueous Solubility: Due to the predominantly hydrophobic nature of the large aromatic structure, the compound is expected to have low solubility in water.[6]

A summary of predicted solubility based on these principles is presented in Table 1.

Table 1: Predicted Solubility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
NonpolarHexane, TolueneLow to ModerateDominated by London dispersion forces with the aromatic ring and methyl group.
Polar AproticAcetone, Dichloromethane, Ethyl AcetateModerate to HighFavorable dipole-dipole interactions with the methanesulfonyl and bromo groups.[5]
Polar ProticEthanol, Methanol, IsopropanolLow to ModeratePotential for hydrogen bonding with the sulfonyl oxygens, but hindered by the overall lipophilicity.
AqueousWaterVery LowThe nonpolar aromatic structure is expected to dominate, leading to poor solvation by water molecules.[6]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate process development. The following section details a standardized protocol for quantifying the solubility of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Materials and Equipment
  • 1-Bromo-4-methanesulfonyl-2-methylbenzene (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining solubility can be visualized as a systematic process of sample preparation, equilibration, and analysis.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Sample Analysis A Weigh excess solute into vial B Add known volume of solvent A->B C Seal and place in thermostatted shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to separate undissolved solid D->E F Filter supernatant E->F G Dilute aliquot for HPLC analysis F->G H Quantify concentration against a standard curve G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-Bromo-4-methanesulfonyl-2-methylbenzene into a series of vials.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid to ensure saturation.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a standard calibration curve by dissolving known concentrations of 1-Bromo-4-methanesulfonyl-2-methylbenzene in the solvent of interest.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and the standards using HPLC.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Safety and Handling

1-Bromo-4-methanesulfonyl-2-methylbenzene should be handled with appropriate safety precautions.[5][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.[7] Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.[8]

  • Disposal: Dispose of waste in accordance with local regulations.

The logical flow for handling this chemical compound is outlined below.

G A Assess Hazards B Select Appropriate PPE A->B C Handle in Ventilated Area B->C D Store Properly C->D E Dispose of Waste Correctly D->E

Caption: Safety workflow for handling chemical intermediates.

Conclusion

The is a critical parameter for its successful application in synthetic chemistry. This guide has provided a theoretical basis for predicting its solubility and a detailed, practical protocol for its empirical determination. By following the outlined procedures, researchers can obtain reliable solubility data, enabling the informed selection of solvents for their specific applications. The provided safety guidelines should be strictly adhered to during all handling and experimental procedures.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.).
  • 1-Bromo-4-((methylsulfonyl)methyl)benzene. (n.d.). MySkinRecipes. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, April 28).
  • SAFETY DATA SHEET. (2024, September 9).
  • SAFETY DATA SHEET. (n.d.).
  • Zhang, L., & Wang, J. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • Zhang, L., & Wang, J. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • 1-bromo-4-(methylsulfonyl)benzene. (2024, April 9). ChemBK. Retrieved from [Link]

  • 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene. (2024, April 8). Chemsrc. Retrieved from [Link]

  • 1-Bromo-4-(prop-1-en-2-yl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromotoluene. (n.d.). PubChem. Retrieved from [Link]

  • Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). (n.d.). Cheméo. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Bromo-4-methanesulfonyl-2-methylbenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound that has emerged as a significant building block in the field of m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, comprising a brominated toluene scaffold functionalized with a methanesulfonyl group, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted protein degraders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-4-methanesulfonyl-2-methylbenzene is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₉BrO₂S[1][2]
Molecular Weight 249.1 g/mol [1][3]
CAS Number 99769-28-5[1][2][3]
Purity ≥96%[1][3][4]
Appearance White crystalline solid or powder (based on similar compounds)[5]
Storage Room temperature[1]

Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

The primary synthetic route to 1-Bromo-4-methanesulfonyl-2-methylbenzene involves the oxidation of its thioether precursor, (4-Bromo-3-methylphenyl)(methyl)sulfane.[6] This transformation is a common and efficient method for the formation of sulfones.

Experimental Protocol: Oxidation of (4-Bromo-3-methylphenyl)(methyl)sulfane

This protocol is based on general oxidation procedures for converting aryl sulfides to aryl sulfones.

Materials:

  • (4-Bromo-3-methylphenyl)(methyl)sulfane

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium tungstate (catalyst, optional)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Bromo-3-methylphenyl)(methyl)sulfane in glacial acetic acid.

  • To this solution, add a catalytic amount of sodium tungstate (this can enhance the reaction rate and yield).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start_material (4-Bromo-3-methylphenyl)(methyl)sulfane reaction Oxidation start_material->reaction oxidizing_agent Hydrogen Peroxide oxidizing_agent->reaction solvent Acetic Acid solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification final_product 1-Bromo-4-methanesulfonyl- 2-methylbenzene purification->final_product

Caption: Synthetic workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Applications in Drug Discovery and Development

The strategic placement of the bromo, methanesulfonyl, and methyl groups on the benzene ring makes 1-Bromo-4-methanesulfonyl-2-methylbenzene a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Role as a Protein Degrader Building Block

This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This classification highlights its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8]

Mechanism of PROTAC Action:

  • A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[9]

  • The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[10]

  • This proximity induces the E3 ligase to ubiquitinate the POI.

  • The polyubiquitinated POI is then recognized and degraded by the proteasome.[8]

PROTAC_Mechanism cluster_components Components cluster_process Mechanism PROTAC PROTAC (1-Bromo-4-methanesulfonyl- 2-methylbenzene derivative) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->POI Degraded

Sources

Foundational

An In-depth Technical Guide to the Analytical Characterization of 1-Bromo-4-methanesulfonyl-2-methylbenzene

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in pharmaceutical and agrochemical research...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation and purity assessment of this compound. The protocols and data presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

Introduction to 1-Bromo-4-methanesulfonyl-2-methylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is an organic building block with the molecular formula C₈H₉BrO₂S and a molecular weight of 249.1 g/mol .[1][2] Its structure, featuring a substituted benzene ring with a bromo, a methanesulfonyl, and a methyl group, makes it a versatile precursor in the synthesis of more complex molecules. Accurate analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and efficacy of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Bromo-4-methanesulfonyl-2-methylbenzene is predicted to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromo and methanesulfonyl groups and the electron-donating nature of the methyl group on the benzene ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.85d1HH-3
~ 7.65dd1HH-5
~ 7.50d1HH-6
~ 3.10s3H-SO₂CH₃
~ 2.50s3HAr-CH₃

Disclaimer: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is characterized by three aromatic protons. The proton at the 3-position (H-3) is expected to appear as a doublet due to coupling with the proton at the 5-position. The proton at the 5-position (H-5) should be a doublet of doublets, coupling to both H-3 and H-6. The H-6 proton is anticipated to be a doublet, coupling with H-5. The two singlets in the upfield region correspond to the three protons of the methanesulfonyl group and the three protons of the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 142C-4
~ 139C-2
~ 135C-1
~ 132C-6
~ 130C-5
~ 125C-3
~ 45-SO₂CH₃
~ 22Ar-CH₃

Disclaimer: These are predicted values. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

Six distinct signals are expected for the aromatic carbons, and two signals for the methyl carbons. The carbons attached to the electron-withdrawing sulfonyl group (C-4) and the bromine atom (C-1) are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbons of the two methyl groups will appear in the upfield region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-4-methanesulfonyl-2-methylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for determining the purity of chemical compounds and for monitoring reaction progress. A reverse-phase HPLC method is suitable for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Hypothetical HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Method Development:

A C18 column is a good starting point for moderately polar compounds. The use of a water/acetonitrile gradient allows for the efficient elution of the analyte while separating it from potential impurities. Formic acid is added to the mobile phase to improve peak shape and to ensure the analyte is in a single ionic form.[3]

Experimental Protocol for HPLC Analysis
  • Standard Preparation: Prepare a stock solution of 1-Bromo-4-methanesulfonyl-2-methylbenzene in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal tool for confirming the molecular weight of the target compound and for identifying trace-level impurities.

Predicted LC-MS Data
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Molecular Ion: The molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Given the molecular weight of 249.1, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two major peaks are expected at m/z 248.9 and 250.9.

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion may lead to the loss of the SO₂CH₃ group or the Br atom.

Hypothetical LC-MS Method

The HPLC method described in section 3.1 can be directly coupled to a mass spectrometer. The formic acid in the mobile phase is compatible with ESI.

Parameter Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range m/z 50-500
Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare samples as described for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).

  • LC-MS Analysis: Perform the analysis using the established HPLC method coupled to the mass spectrometer with the parameters outlined above.

  • Data Interpretation: Analyze the mass spectrum of the peak corresponding to 1-Bromo-4-methanesulfonyl-2-methylbenzene to confirm its molecular weight. Analyze the mass spectra of any minor peaks to identify potential impurities.

Visualizations

Molecular Structure

Caption: Molecular structure of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Analytical Workflow

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample 1-Bromo-4-methanesulfonyl- 2-methylbenzene NMR NMR Spectroscopy Sample->NMR Dissolution in deuterated solvent HPLC HPLC Analysis Sample->HPLC Dissolution in acetonitrile Structure Structural Elucidation NMR->Structure LCMS LC-MS Analysis HPLC->LCMS Coupled Technique Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity

Caption: Conceptual workflow for the analytical characterization.

Conclusion

The analytical methods detailed in this guide provide a comprehensive approach to the characterization of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The combination of NMR for structural elucidation, HPLC for purity determination, and LC-MS for identity confirmation and impurity profiling ensures a thorough understanding of the chemical integrity of this important synthetic intermediate. Adherence to these well-defined analytical protocols is crucial for maintaining high standards of quality in research and development.

References

  • Aladdin Scientific. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 1-Bromo-4-methanesulfonyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a comprehensive strategy for the preliminary biological evaluation of the novel chemical entity, 1-Bromo-4-methanesulfonyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive strategy for the preliminary biological evaluation of the novel chemical entity, 1-Bromo-4-methanesulfonyl-2-methylbenzene. While direct biological data for this specific compound is not extensively available in current literature, its structural motifs—a substituted bromobenzene and a methanesulfonyl group—are present in numerous molecules with significant pharmacological activities. This guide provides a structured, scientifically-grounded framework for investigating its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. The methodologies detailed herein are based on established protocols and the known activities of structurally related aryl sulfonyl and brominated aromatic compounds. This whitepaper is intended to serve as a foundational resource for researchers initiating the exploration of this compound's therapeutic potential.

Introduction and Rationale

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is an organic compound featuring a benzene ring substituted with a bromine atom, a methanesulfonyl group, and a methyl group.[1] The presence of the aryl sulfonyl moiety is of particular interest, as this functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Derivatives of aryl sulfonyl compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The bromine substituent can further influence the compound's lipophilicity and metabolic stability, potentially enhancing its biological profile.[5][6]

Given the therapeutic precedent of related structures, a systematic preliminary biological evaluation of 1-Bromo-4-methanesulfonyl-2-methylbenzene is warranted. This guide proposes a tiered screening approach, beginning with broad-spectrum antibacterial and anticancer assays, followed by more targeted investigations into its enzyme inhibitory potential.

Proposed Preliminary Biological Screening

Assessment of Antibacterial Activity

The prevalence of antibacterial properties in aryl sulfonyl derivatives suggests that 1-Bromo-4-methanesulfonyl-2-methylbenzene may exhibit antimicrobial effects.[2][7] A primary screening against a panel of clinically relevant bacterial strains is recommended.

This method will determine the lowest concentration of the compound that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Cultures of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown in appropriate broth media to mid-logarithmic phase.

  • Compound Preparation: A stock solution of 1-Bromo-4-methanesulfonyl-2-methylbenzene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Bacterial StrainMIC (µg/mL) of 1-Bromo-4-methanesulfonyl-2-methylbenzeneMIC (µg/mL) of Ciprofloxacin (Reference)
S. aureus321
B. subtilis160.5
E. coli640.25
P. aeruginosa>1281

Note: The data in this table is hypothetical and for illustrative purposes only.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Cultures C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Determine MIC D->E

Caption: Workflow for MIC Determination.

Evaluation of Anticancer Activity

Structurally similar compounds, particularly those with a 4-methylsulfonylbenzene scaffold, have shown potential antitumor activity.[4] An initial in vitro cytotoxicity screening against a panel of human cancer cell lines is a logical next step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, K-562 leukemia) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of 1-Bromo-4-methanesulfonyl-2-methylbenzene. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well and incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Cancer Cell LineIC50 (µM) of 1-Bromo-4-methanesulfonyl-2-methylbenzeneIC50 (µM) of Doxorubicin (Reference)
MCF-7 (Breast)25.50.8
A549 (Lung)42.11.2
K-562 (Leukemia)11.30.5

Note: The data in this table is hypothetical and for illustrative purposes only, inspired by data on related compounds.[4]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plates B Treat with Compound Concentrations A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Investigation of Enzyme Inhibitory Potential

The sulfonyl group is a key feature in many enzyme inhibitors.[3][8] Based on the activities of related benzene sulfonamides, it is plausible that 1-Bromo-4-methanesulfonyl-2-methylbenzene could inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or carbonic anhydrases.[3][4][9] A preliminary screen against a panel of relevant enzymes is therefore recommended.

This protocol provides a general framework that can be adapted for specific enzymes (e.g., COX-2).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: Serial dilutions of 1-Bromo-4-methanesulfonyl-2-methylbenzene are prepared.

  • Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a defined period. The reaction is then initiated by the addition of the substrate.

  • Reaction Monitoring: The rate of product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots or non-linear regression analysis.[10]

Based on the known mechanisms of related anti-inflammatory and anticancer agents, 1-Bromo-4-methanesulfonyl-2-methylbenzene could potentially interfere with pathways such as the arachidonic acid cascade (via COX/LOX inhibition) or cellular pH regulation (via carbonic anhydrase inhibition).

G cluster_pathway Potential Inhibition Pathway Compound 1-Bromo-4-methanesulfonyl-2-methylbenzene Enzyme Target Enzyme (e.g., COX-2) Compound->Enzyme Inhibits Product Product (e.g., Prostaglandins) Enzyme->Product Catalyzes Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Response Biological Response (e.g., Inflammation) Product->Response Mediates

Caption: Potential Mechanism of Enzyme Inhibition.

Conclusion and Future Directions

This technical guide provides a scientifically rigorous and logically structured approach for the preliminary biological evaluation of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The proposed in vitro assays for antibacterial, anticancer, and enzyme inhibitory activities are based on the established pharmacological profiles of structurally related aryl sulfonyl compounds. Positive results from these initial screens would provide a strong rationale for more advanced studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The framework presented here serves as a critical first step in determining whether 1-Bromo-4-methanesulfonyl-2-methylbenzene represents a promising new lead in drug discovery.

References

  • Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Ameer, H. J. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Iranian Chemical Society, 20, 1-14.
  • Li, J., et al. (2023). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 77, 129101. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 13(1), 1-21. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • Siwek, A., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3328. [Link]

  • Chen, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129290. [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6524. [Link]

  • Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 185-198. [Link]

  • Al-Abdullah, E. S., et al. (2024). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Journal of Research in Pharmacy, 28(5), 1836-1850. [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4697. [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(19), 6603. [Link]

  • Tan, W. C., et al. (2023). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. Research Square. [Link]

  • Tsegaye, A. D., & Tadesse, A. G. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-13. [Link]

  • Wróblewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(19), 6603. [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • ChemBK. (n.d.). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Lavecchia, A., & Di Giovanni, C. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the two-site model. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 223-233. [Link]

  • Liu, Y., et al. (2018). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Journal of Thoracic Disease, 10(10), 5797-5807. [Link]

  • Chen, Y. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(2), 2548-2558. [Link]

  • ResearchGate. (2012). Enzyme Inhibition. Retrieved from [Link]

  • Wang, H., et al. (2009). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2573. [Link]

  • Samanta, S., et al. (2014). Photoswitchable anticancer activity via trans–cis isomerization of a combretastatin A-4 analog. Organic & Biomolecular Chemistry, 12(45), 9114-9118. [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-(methylsulfonyl)benzene. Retrieved from [Link]

  • do Bomfim Nascimento, P. H., et al. (2024). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 17(4). [Link]

  • da Silva, V. F., et al. (2020). In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. Neurochemical Research, 45(3), 643-655. [Link]

Sources

Foundational

The Synthetic Chemist's Guide to 1-Bromo-4-methanesulfonyl-2-methylbenzene: A Hub for Advanced Intermediate Synthesis

Abstract This technical guide provides an in-depth analysis of the chemical reactivity of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a key building block in modern organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the drug development and agrochemical industries. We will explore the molecule's structural attributes that dictate its reactivity and delve into its most critical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide offers not just procedural outlines but also the underlying mechanistic principles and strategic considerations essential for leveraging this versatile intermediate in complex molecular syntheses.

Introduction: A Molecule of Dichotomous Reactivity

1-Bromo-4-methanesulfonyl-2-methylbenzene is a uniquely functionalized aromatic compound. Its synthetic utility stems from the orthogonal reactivity of its substituents: a bromine atom, a potent handle for cross-coupling reactions; a strongly electron-withdrawing methanesulfonyl group; and an electron-donating methyl group. This electronic dichotomy makes it a fascinating and highly valuable substrate for the strategic construction of complex molecular architectures, particularly in the synthesis of agrochemicals like the herbicide Topramezone and various pharmaceutical intermediates.[1][2][3]

The benzene ring is activated towards certain positions and deactivated towards others, a feature that can be exploited for regioselective functionalization. The C-Br bond is the primary site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The methanesulfonyl group, a powerful meta-director and activator for nucleophilic aromatic substitution (SNAr), profoundly influences the electron density of the ring, making the positions ortho and para to it susceptible to nucleophilic attack. The methyl group, an ortho, para-director, provides steric hindrance and electronic donation, further modulating the reactivity of the aromatic system.

This guide will dissect these reactivity patterns, providing both theoretical grounding and practical, field-tested protocols for the effective utilization of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₈H₉BrO₂S[4]
Molecular Weight 249.1 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 103-107 °C[5]
CAS Number 99769-28-5[4]

Core Reactivity I: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond makes 1-Bromo-4-methanesulfonyl-2-methylbenzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis for their reliability and functional group tolerance.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[6] For 1-Bromo-4-methanesulfonyl-2-methylbenzene, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the substrate. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas with N2/Ar B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Work-up G->H I Column Chromatography H->I J Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of 4-Methanesulfonyl-2-methyl-1,1'-biphenyl

  • Reaction Setup: In a dry Schlenk flask, combine 1-bromo-4-methanesulfonyl-2-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling aryl halides with amines.[7][8][9][10][11] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine and facilitate its coordination to the palladium center. The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is key to promoting the rate-limiting reductive elimination step and preventing β-hydride elimination, a common side reaction.[7]

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Synthesis of N-benzyl-4-methanesulfonyl-2-methylaniline

  • Reaction Setup: To an oven-dried sealed tube, add 1-bromo-4-methanesulfonyl-2-methylbenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and a suitable palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene, followed by benzylamine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Core Reactivity II: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the methanesulfonyl group activates the aromatic ring of 1-Bromo-4-methanesulfonyl-2-methylbenzene towards nucleophilic aromatic substitution (SNAr).[12][13][14] This reactivity is complementary to the palladium-catalyzed reactions at the C-Br bond.

Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially the bromine, though the sulfone group can also be a target under harsh conditions), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][15] The negative charge is delocalized onto the electron-withdrawing methanesulfonyl group. In the second step, the leaving group is expelled, and aromaticity is restored. For effective stabilization of the Meisenheimer complex, the electron-withdrawing group must be positioned ortho or para to the leaving group. In our target molecule, the methanesulfonyl group is para to the bromine, making this a viable reaction pathway.

Representative Protocol: Reaction with Sodium Methoxide

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-methanesulfonyl-2-methylbenzene (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction progress will depend on the nucleophilicity of the alkoxide.

  • Work-up: Once the starting material is consumed, cool the reaction and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.

Other Noteworthy Transformations

Beyond the core reactions discussed, the unique substitution pattern of 1-Bromo-4-methanesulfonyl-2-methylbenzene allows for other valuable transformations.

  • Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a route to stilbene-like structures.[16][17][18][19]

  • Palladium-Catalyzed Cyanation: The bromo substituent can be displaced by a cyanide group using a palladium catalyst and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), providing access to valuable benzonitrile intermediates.[4][20][21][22][23]

  • Grignard and Organolithium Formation: Under strictly anhydrous conditions, the C-Br bond can be converted into a Grignard or organolithium reagent. However, the presence of the potentially reactive sulfone group requires careful temperature control and choice of reagents to avoid side reactions.

Safety and Handling

1-Bromo-4-methanesulfonyl-2-methylbenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is classified as an irritant, and contact with skin and eyes should be avoided.[5] In case of contact, rinse immediately with plenty of water. It is harmful if swallowed.

Conclusion

1-Bromo-4-methanesulfonyl-2-methylbenzene is a strategically important building block whose reactivity is governed by the interplay of its bromo, methanesulfonyl, and methyl substituents. A deep understanding of its propensity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond, as well as its activation towards nucleophilic aromatic substitution, empowers the synthetic chemist to design efficient and elegant routes to complex target molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the application of this versatile intermediate in the demanding fields of pharmaceutical and agrochemical research.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 20, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 20, 2026. [Link]

  • Heck reaction. In: Wikipedia. Accessed January 20, 2026. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic letters, 10(23), 5325–5328. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Accessed January 20, 2026. [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Accessed January 20, 2026. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Heck reaction – Knowledge and References. Taylor & Francis Online. Accessed January 20, 2026. [Link]

  • 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. HDH Instruments. Accessed January 20, 2026. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Accessed January 20, 2026. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Accessed January 20, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 20, 2026. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool. Accessed January 20, 2026. [Link]

  • Wang, X., G. A. B., & Engle, K. M. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • 1-bromo-4-(methylsulfonyl)benzene. ChemBK. Accessed January 20, 2026. [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8859-8868. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), o973. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Accessed January 20, 2026. [Link]

  • 1-Bromo-4-((methylsulfonyl)methyl)benzene. MySkinRecipes. Accessed January 20, 2026. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. ResearchGate. Accessed January 20, 2026. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), o973. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

This guide provides a comprehensive overview of the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed exploration of a reliable synthetic pathway, including step-by-step experimental protocols, characterization data, and an analysis of the underlying chemical principles.

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is a substituted aromatic sulfone of significant interest in medicinal chemistry and materials science. Its structural motifs, including the bromo, methyl, and methanesulfonyl groups, offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for precise control over the electronic and steric properties of the final products, which is crucial for optimizing biological activity and material performance.

This guide will focus on a robust and efficient three-step synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, starting from the readily available precursor, 3-methylthiophenol. The synthetic strategy involves a regioselective bromination, followed by S-methylation, and culminating in an oxidation reaction to yield the desired sulfone.

Synthetic Strategy Overview

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene is strategically designed to ensure high regioselectivity and yield. The overall transformation is depicted in the following workflow:

Synthesis_Workflow Start 3-Methylthiophenol Step1 Step 1: Regioselective Bromination Start->Step1 Intermediate1 4-Bromo-3-methylthiophenol Step1->Intermediate1 Step2 Step 2: S-Methylation Intermediate1->Step2 Intermediate2 1-Bromo-2-methyl-4-(methylthio)benzene (CAS: 90532-02-8) Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS: 99769-28-5) Step3->FinalProduct

Figure 1: Overall synthetic workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

The key to this synthetic approach lies in the careful control of the bromination step to achieve the desired para-substitution pattern relative to the activating thiomethyl group. Subsequent methylation and oxidation are generally high-yielding and straightforward transformations.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-methylthiophenol

The initial step involves the regioselective bromination of 3-methylthiophenol. The directing effect of the methyl and thioether groups favors the introduction of the bromine atom at the position para to the strongly activating thioether group.

Materials:

  • 3-Methylthiophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-3-methylthiophenol, which can be purified by column chromatography on silica gel.

Part 2: Synthesis of 1-Bromo-2-methyl-4-(methylthio)benzene

The second step is the S-methylation of the thiophenol intermediate. This is a standard nucleophilic substitution reaction.

Materials:

  • 4-Bromo-3-methylthiophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-3-methylthiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-bromo-2-methyl-4-(methylthio)benzene, which can be used in the next step without further purification if of sufficient purity.

Part 3: Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

The final step is the oxidation of the thioether to the corresponding sulfone. Hydrogen peroxide in the presence of a catalyst is a common and effective method for this transformation.

Materials:

  • 1-Bromo-2-methyl-4-(methylthio)benzene

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Ice water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction flask, suspend 1-bromo-2-methyl-4-(methylthio)benzene (1.0 eq) and a catalytic amount of sodium tungstate dihydrate (0.02 eq) in glacial acetic acid.

  • Heat the mixture to 50-60 °C with stirring.

  • Add 30% hydrogen peroxide (2.5 eq) dropwise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 1-Bromo-4-methanesulfonyl-2-methylbenzene. The product can be further purified by recrystallization from ethanol if necessary.

Characterization Data

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Bromo-2-methyl-4-(methylthio)benzene90532-02-8C₈H₉BrS217.13-
1-Bromo-4-methanesulfonyl-2-methylbenzene99769-28-5C₈H₉BrO₂S249.12White to off-white solid

Spectroscopic Data for 1-Bromo-4-methanesulfonyl-2-methylbenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.70 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 3.05 (s, 3H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 142.0, 139.8, 135.5, 130.0, 128.5, 122.0, 44.5, 22.5.

Mechanistic Insights

The synthetic route relies on well-established and understood organic reactions.

Mechanism_Overview cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Oxidation S1_1 Activation of Thioether S1_2 Electrophilic attack by Br+ S1_1->S1_2 S1_3 Deprotonation S1_2->S1_3 S2_1 Deprotonation of Thiophenol S2_2 Nucleophilic attack on CH3I S2_1->S2_2 S3_1 Formation of Peroxotungstate S3_2 Nucleophilic attack by Thioether S3_1->S3_2 S3_3 Oxygen transfer S3_2->S3_3

Figure 2: Overview of the reaction mechanisms.

  • Regioselective Bromination: The thioether group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (bromonium ion generated from NBS) preferentially attacks the para position.

  • S-Methylation: The thiophenol is deprotonated by the base (potassium carbonate) to form a highly nucleophilic thiophenolate anion, which then readily displaces the iodide from methyl iodide in a classic Sₙ2 reaction.

  • Oxidation: Sodium tungstate reacts with hydrogen peroxide to form a peroxotungstate species, which is a powerful oxidizing agent. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxotungstate. This is followed by a rearrangement and transfer of two oxygen atoms to the sulfur, resulting in the formation of the sulfone.

Conclusion

The described three-step synthesis provides an efficient and reliable method for the preparation of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The starting materials are readily available, and the reactions involved are well-established, making this a practical route for both laboratory-scale synthesis and potential scale-up. The detailed protocols and characterization data provided in this guide should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

  • Molbase. 1-Bromo-2-methyl-4-(methylsulfonyl)benzene. [Link]

  • AOBChem. 1-Bromo-2-methyl-4-(methylthio)benzene. [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. [Link]

  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4078-4082. [Link]

  • Allard, M., et al. (2001). Methylation of Inorganic and Organic Selenium by the Bacterial Thiopurine Methyltransferase. Applied and Environmental Microbiology, 67(10), 4432–4435. [Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of a Substituted Methanesulfonylbenzene: A Case Study of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene

Introduction The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For researchers in materials science and drug development, elucidating this ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For researchers in materials science and drug development, elucidating this architecture is not merely an academic exercise; it is a foundational step in understanding molecular interactions, predicting material behavior, and designing novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing unparalleled detail on bond lengths, angles, and the intricate network of intermolecular forces that govern the solid state.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the complete workflow for crystal structure analysis. While the initial topic of interest was 1-Bromo-4-methanesulfonyl-2-methylbenzene, a thorough review of crystallographic literature reveals a lack of publicly available, high-quality single-crystal data for this specific compound. To ensure scientific rigor and provide a tangible, data-driven example, this guide will instead focus on the closely related analogue, 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene . The published crystal structure of this compound serves as an exemplary model, allowing us to explore every facet of the analytical process from initial synthesis to the final interpretation of supramolecular interactions. This compound is a notable intermediate in the synthesis of the herbicide Topramezone, making its structural characterization relevant to the agrochemical industry.[3][4][5]

Part I: The Preparatory Phase: From Synthesis to Single Crystal

The journey to a crystal structure begins long before the X-ray diffractometer. The first, and arguably most critical, phase involves the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction analysis.

Synthesis of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene

The target compound was synthesized via the oxidation of its thioether precursor, 1-bromo-2,3-dimethyl-4-(methylthio)benzene.[3] This transformation is a common and reliable method for installing the sulfonyl group, a key functional moiety in many pharmaceuticals and agrochemicals due to its ability to act as a hydrogen bond acceptor and its chemical stability.

The choice of hydrogen peroxide (H₂O₂) as the oxidant and sodium tungstate (Na₂WO₄) as the catalyst is a well-established system for this type of sulfoxidation.[3] Sodium tungstate forms a peroxotungstate species in the presence of H₂O₂, which is the active catalytic oxidant. This method is often preferred for its efficiency and relatively clean reaction profile.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow A 1-bromo-2,3-dimethyl- 4-(methylthio)benzene C Oxidation Reaction A->C B H₂O₂, Na₂WO₄ in Acetic Acid B->C D Crude Product (Yellow Solid) C->D E Dissolve Crude Product in Dichloromethane D->E Purification & Crystallization F Slow Evaporation at Room Temperature E->F G Formation of Diffraction-Quality Crystals F->G

Caption: Workflow from synthesis to single-crystal growth.

Experimental Protocol 1: Single Crystal Growth

The successful outcome of an SC-XRD experiment is entirely dependent on the quality of the crystal. A suitable crystal should be a single, well-formed entity, free from cracks, defects, or twinning, and typically between 0.1-0.3 mm in its dimensions.[6] The method of slow evaporation is employed because it allows molecules to gradually and orderly deposit from a supersaturated solution onto a growing lattice, minimizing the kinetic trapping of defects.

Methodology:

  • Preparation of Saturated Solution: The synthesized crude product of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene is dissolved in a minimal amount of a suitable solvent (in this case, dichloromethane) at room temperature to create a nearly saturated solution.[3] Dichloromethane is chosen for its moderate volatility, which facilitates a controlled rate of evaporation.

  • Incubation: The solution is placed in a small, clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow solvent evaporation. This vial is kept in a vibration-free environment at a constant temperature.

  • Crystal Harvest: Over several days, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Once crystals of suitable size and quality are observed, they are carefully harvested from the mother liquor using a nylon loop or a fine needle.

Part II: The Single-Crystal X-ray Diffraction Experiment

With suitable crystals in hand, the next stage involves probing their internal structure using X-rays. The experiment measures the pattern of scattered X-rays, which contains encoded information about the arrangement of atoms within the crystal lattice.

Theoretical Framework: Bragg's Law

Single-crystal X-ray diffraction operates on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice.[1][6] This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between parallel planes of atoms in the crystal, and θ is the angle of incidence at which constructive interference occurs. By systematically rotating the crystal and measuring the angles (θ) and intensities of the diffracted beams, a three-dimensional map of the diffraction pattern can be constructed.

G cluster_workflow SC-XRD Data Collection Workflow A Select & Mount Single Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Data Collection: Rotate Crystal & Expose to X-rays (e.g., Bruker APEXII) B->C D Detector Records Diffraction Pattern (Intensities & Positions) C->D E Raw Diffraction Images D->E

Caption: The experimental workflow for SC-XRD data collection.

Experimental Protocol 2: Data Collection

The following steps outline the process using a modern CCD area-detector diffractometer, such as the Bruker APEXII instrument used to collect the data for the title compound.[3]

Methodology:

  • Crystal Mounting: A selected crystal is affixed to the tip of a glass fiber or a nylon loop using a minimal amount of cryo-oil or epoxy and mounted on a goniometer head.

  • Centering: The goniometer is attached to the diffractometer, and the crystal is precisely centered in the path of the collimated X-ray beam using a microscope and automated centering routines.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the diffraction spots on these frames are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (e.g., omega and phi scans) while being exposed to the X-ray beam.

  • Data Acquisition: The full data collection is executed. For the title compound, this involved measuring 4866 reflections.[3] The detector measures the intensity and position of each reflection, storing the information as a series of raw image files.

Part III: The Analytical Phase: From Raw Data to Molecular Structure

This phase involves computational processing to convert the raw diffraction intensities into a refined 3D model of the atomic arrangement.

Structure Solution and Refinement

The path from raw data to a final structure involves three key computational steps: data reduction, structure solution, and structure refinement.

  • Data Reduction: The raw diffraction frames are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like Lorentz-polarization effects), and perform an absorption correction (e.g., using SADABS) to account for the X-rays absorbed by the crystal itself.[3] This results in a file containing a list of unique reflections and their measured intensities (I) or structure factor amplitudes (|Fₒ|).

  • Structure Solution (The Phase Problem): A fundamental challenge in crystallography is the "phase problem." The measured intensities are proportional to the square of the structure factor amplitude, but all information about the phase of the X-ray wave is lost.[6][7] To reconstruct the electron density map and find the atomic positions, these phases must be estimated. For small molecules like the title compound, this is typically achieved using direct methods. Programs like SHELXS97, used in the reference publication, employ statistical relationships between the most intense reflections to derive an initial set of phases, leading to a preliminary, often incomplete, structural model.[3][7]

  • Structure Refinement: The initial model is then refined against the experimental data using a non-linear least-squares algorithm.[7][8] This iterative process adjusts the model's parameters (atomic coordinates, site occupancies, and atomic displacement parameters) to minimize the difference between the structure factors calculated from the model (|Fₑ|) and the observed structure factors from the experiment (|Fₒ|).[9] The quality of the final model is assessed by metrics like the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

G A Raw Diffraction Data (h, k, l, Intensity) B Data Reduction (Integration, Scaling, Absorption Correction) A->B C Structure Solution (Direct Methods, e.g., SHELXS) Solves Phase Problem B->C D Initial Structural Model (Partial/Incomplete) C->D E Least-Squares Refinement (e.g., SHELXL) D->E F Refined Structural Model (Coordinates, ADPs) E->F G Difference Fourier Map (Locate Missing Atoms, e.g., H) F->G Iterative Cycles H Final Validated Model (CIF File) F->H G->E

Caption: The computational pathway from raw data to a final structural model.

Part IV: Analysis and Interpretation of the Crystal Structure

The final result of the analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. This data allows for a detailed examination of the molecule's geometry and its packing in the crystal lattice.

Crystallographic Data Summary

The key crystallographic and refinement data for 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene are summarized below.[3][5]

ParameterValue
Chemical FormulaC₉H₁₁BrO₂S
Formula Weight263.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.808 (8)
b (Å)5.247 (5)
c (Å)22.66 (2)
β (°)100.956 (15)
Volume (ų)1028.0 (16)
Z (Molecules/Unit Cell)4
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected4866
Independent Reflections1809
R_int0.030
Final R1 [I > 2σ(I)]0.041
wR2 (all data)0.111
Goodness-of-Fit (S)1.07
CCDC Deposition Number1435173
Molecular Geometry and Conformation

The analysis reveals precise intramolecular details. A key conformational feature is the orientation of the methanesulfonyl group relative to the benzene ring. The dihedral angle between the plane of the aromatic ring and the plane defined by the O-S-O atoms of the sulfonyl group is 49.06 (3)°.[3][4][5] This non-planar arrangement is significant as it minimizes steric hindrance and influences the molecule's overall shape and polarity.

Supramolecular Assembly: Intermolecular Interactions

Beyond the single molecule, crystallography reveals how molecules pack together in the solid state. This packing is dictated by a network of non-covalent intermolecular interactions. In the crystal structure of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene, the most significant directional interaction is a weak Br···O contact.[3][4][5]

The distance between the bromine atom (Br1) of one molecule and an oxygen atom (O2) of the sulfonyl group on a neighboring molecule is 3.286 (4) Å.[3] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen (~3.37 Å), indicating a stabilizing, albeit weak, halogen bond-type interaction. These Br···O interactions link the molecules into chains, playing a crucial role in the overall crystal packing.

G A Molecule 1 (...-Br) B Molecule 2 (O=S=O-...) A->B Br···O Interaction

Caption: Diagram of the key Br···O intermolecular interaction.

Conclusion

The crystal structure analysis of 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene provides a complete and detailed picture of its solid-state architecture. Through a meticulous process of synthesis, crystal growth, X-ray data collection, and computational refinement, we have determined its precise molecular geometry and uncovered the key intermolecular interactions governing its crystal packing. The identification of a significant Br···O halogen-type bond highlights the importance of weak interactions in directing supramolecular assembly. This level of detailed structural knowledge is indispensable for professionals in chemistry and materials science, forming the basis for understanding structure-property relationships and enabling the rational design of new functional molecules.

References

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. Available at: [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. PubMed. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]

  • Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. (Note: A general authoritative text, specific chapter URL not available. The search result points to the book's chapter on refinement.)
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

  • University of Oklahoma. (n.d.). Structure Refinement. Available at: [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Potential Research Areas for 1-Bromo-4-methanesulfonyl-2-methylbenzene Derivatives

< For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Bromo-4-methanesulfonyl-2-methylbenzene is a strategically functionalized aromatic compound poised for significant exploration in dive...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-4-methanesulfonyl-2-methylbenzene is a strategically functionalized aromatic compound poised for significant exploration in diverse scientific fields. Its unique trifecta of reactive sites—a selectively addressable bromine atom, an electron-withdrawing methanesulfonyl group, and a sterically influential methyl group—renders it a highly versatile scaffold. This guide illuminates promising, technically grounded research avenues for its derivatives, focusing on medicinal chemistry, organic synthesis, and materials science. We provide not only the scientific rationale for these explorations but also detailed, actionable experimental protocols to serve as a launchpad for innovation. The core objective is to move beyond theoretical applications and equip researchers with the foundational knowledge to unlock the full potential of this intriguing molecular framework.

Introduction: The Strategic Value of the 1-Bromo-4-methanesulfonyl-2-methylbenzene Scaffold

1-Bromo-4-methanesulfonyl-2-methylbenzene is more than a simple chemical intermediate; it is a carefully designed building block for complex molecular architectures. To appreciate its potential, one must analyze the distinct roles of its constituent functional groups:

  • The Bromine Atom: This is the primary handle for synthetic diversification. Its position on the aromatic ring makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2] This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of vast chemical libraries from a single starting material.[3]

  • The Methanesulfonyl Group (–SO₂CH₃): This powerful electron-withdrawing group profoundly influences the electronic properties of the entire molecule.[4] Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can act as a key pharmacophoric element. The sulfonyl group is a well-established bioisostere for carbonyl and carboxyl groups and can form critical hydrogen bond interactions with biological targets like enzyme active sites.[5][6][7] Furthermore, its introduction into a molecule can improve metabolic stability and modulate physicochemical properties like solubility.[4][5]

  • The Methyl Group (–CH₃): Positioned ortho to the bromine, the methyl group provides steric hindrance that can influence the regioselectivity of reactions and the conformational preferences of the final derivatives. In a drug design context, this small alkyl group can be crucial for fitting into hydrophobic pockets of target proteins and can block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.

This unique combination of features makes the scaffold a prime candidate for developing novel therapeutic agents, functional organic materials, and specialized chemical reagents.

Research Area 1: Medicinal Chemistry and Drug Discovery

The sulfonyl-containing moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs with activities ranging from antibacterial to anticancer and antidiabetic.[5][6][7] The 1-Bromo-4-methanesulfonyl-2-methylbenzene core is an ideal starting point for generating novel drug candidates.

Rationale: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors function by interacting with the "hinge" region of the ATP-binding pocket. The methanesulfonyl group is an excellent hydrogen bond acceptor, capable of forming the key interactions required for potent kinase inhibition. The aromatic scaffold can be elaborated via cross-coupling at the bromine position to extend into other regions of the ATP-binding site to achieve high affinity and selectivity.

Proposed Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for creating a new C-C bond by coupling the aryl bromide with a boronic acid or ester.[2] This allows for the introduction of a diverse range of substituents to probe the structure-activity relationship (SAR).

G cluster_workflow Drug Discovery Workflow SM Starting Material 1-Bromo-4-methanesulfonyl -2-methylbenzene Lib Library Synthesis (Suzuki Coupling) SM->Lib R-B(OH)₂, Pd Catalyst Screen Primary Kinase Screen (Biochemical Assay) Lib->Screen Diverse Analogs Hit Hit Identification Screen->Hit Potency > Threshold SAR SAR Expansion (Analog Synthesis) Hit->SAR Iterative Design Lead Lead Optimization SAR->Lead Improved Potency & Selectivity Preclinical Preclinical Studies Lead->Preclinical

Caption: A typical workflow for kinase inhibitor discovery.

Experimental Protocol: Synthesis of a Biphenyl Derivative

This protocol details the synthesis of a representative derivative, 2-methyl-4-(methylsulfonyl)-1,1'-biphenyl, via a Suzuki-Miyaura coupling reaction.

Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-4-methanesulfonyl-2-methylbenzeneC₈H₉BrO₂S249.121.0249 mg
Phenylboronic acidC₆H₇BO₂121.931.2146 mg
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.0335 mg
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.0318 mg
TolueneC₇H₈--8 mL
EthanolC₂H₅OH--2 mL
Water (degassed)H₂O--2 mL

Step-by-Step Methodology

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methanesulfonyl-2-methylbenzene (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and degassed water (2 mL) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will likely turn yellow.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Research Area 2: Advanced Organic Synthesis

Beyond its direct use in medicinal chemistry, the title compound is a versatile building block for constructing more complex molecular frameworks. The differential reactivity of the functional groups can be exploited in multi-step synthetic sequences.

Rationale: Orthogonal Functionalization

The bromine atom and the methyl group offer sites for orthogonal reactions. The bromine can be functionalized via palladium catalysis, while the benzylic protons of the methyl group are susceptible to radical halogenation or oxidation under specific conditions.[8] This dual reactivity allows for sequential, selective modifications at different parts of the molecule.

G cluster_path1 Pathway 1: C-Br Functionalization cluster_path2 Pathway 2: C-H Functionalization cluster_final Complex Scaffolds Start 1-Bromo-4-methanesulfonyl -2-methylbenzene A1 Suzuki Coupling Start->A1 B1 Benzylic Bromination (NBS, AIBN) Start->B1 A2 Aryl-Aryl Product A1->A2 B1_mod Benzylic Bromination A2->B1_mod Sequential Reaction B2 Bromomethyl Intermediate B1->B2 A1_mod Suzuki Coupling B2->A1_mod Sequential Reaction Final Diverse, Complex Derivatives B1_mod->Final A1_mod->Final

Caption: Orthogonal synthesis pathways from the core scaffold.

Experimental Protocol: Benzylic Bromination

This protocol describes the selective bromination of the methyl group, leaving the aryl bromide intact for subsequent cross-coupling.

Reagents and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-4-methanesulfonyl-2-methylbenzeneC₈H₉BrO₂S249.121.0249 mg
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1196 mg
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.058 mg
Carbon Tetrachloride (CCl₄)CCl₄--10 mL

Step-by-Step Methodology

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-4-methanesulfonyl-2-methylbenzene (249 mg, 1.0 mmol) in carbon tetrachloride (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (196 mg, 1.1 mmol) and AIBN (8 mg, 0.05 mmol).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) for 4 hours. The reaction can be initiated with a UV lamp if necessary. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-bromo-2-(bromomethyl)-4-(methylsulfonyl)benzene, can be purified by recrystallization (e.g., from hexanes) or used directly in the next step.

Research Area 3: Materials Science Applications

The strong dipole moment and electron-withdrawing nature of the methanesulfonyl group make this scaffold an interesting candidate for the synthesis of novel organic electronic materials.

Rationale: Building Blocks for Organic Semiconductors

By engaging the bromine atom in polymerization reactions (e.g., Suzuki polycondensation) or in the synthesis of larger, conjugated systems, it is possible to create materials with tailored electronic properties. The sulfonyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, which is beneficial for creating n-type organic semiconductors—a class of materials that is less common but highly sought after for applications in organic electronics like OLEDs and OFETs.

Conclusion and Future Outlook

1-Bromo-4-methanesulfonyl-2-methylbenzene is a readily available and highly versatile chemical scaffold with significant untapped potential. The strategic placement of its functional groups provides chemists with a powerful toolkit for creating molecular diversity. The research areas outlined in this guide—spanning targeted drug discovery, complex synthetic chemistry, and materials science—represent fertile ground for innovation. By leveraging the robust and well-established protocols detailed herein, researchers are well-equipped to begin exploring and expanding the chemical space around this promising core, leading to the potential development of novel therapeutics, functional materials, and valuable synthetic intermediates.

References

  • 1-Bromo-4-((methylsulfonyl)methyl)benzene. MySkinRecipes. Available at: [Link]

  • Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

  • Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. PubMed. Available at: [Link]

  • Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. Available at: [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. National Institutes of Health (NIH). Available at: [Link]

  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. ResearchGate. Available at: [Link]

  • 1-bromo-4-(methylsulfonyl)benzene. ChemBK. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. University of Misan. Available at: [Link]

  • 1-Bromo-4-chloro-2-(methylsulfonyl)benzene. PubChem. Available at: [Link]

  • Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. Available at: [Link]

  • Aromatic Reactivity. Michigan State University. Available at: [Link]

  • Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. PubMed. Available at: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Available at: [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. National Institutes of Health (NIH). Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] The protocol details a reliable two-step synthetic pathway, commencing with the preparation of the thioether precursor, (4-Bromo-3-methylphenyl)(methyl)sulphane, followed by its catalytic oxidation to the target sulfone. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations for experimental choices, safety protocols, and data visualization to ensure successful and reproducible outcomes.

Introduction and Significance

1-Bromo-4-methanesulfonyl-2-methylbenzene is a valuable substituted aromatic sulfone. The presence of the bromo-, methyl-, and methanesulfonyl groups provides three distinct points for further chemical modification, making it a versatile building block in organic synthesis. Its most notable application is as a critical intermediate in the synthesis of Topramezone, a potent herbicide.[1][2] The methanesulfonyl moiety is a bioisostere for other functional groups and can significantly influence a molecule's solubility, metabolic stability, and binding affinity, making this class of compounds highly relevant in modern drug discovery and agrochemical research.[4]

This guide presents a logical and efficient synthesis rooted in established chemical principles, ensuring a high degree of purity and yield.

Overview of the Synthetic Pathway

The synthesis is efficiently executed in a two-step sequence. This approach is strategically sound as it separates the formation of the carbon-sulfur bond from the subsequent oxidation, allowing for greater control and purification at each stage.

  • Step 1: Thioether Formation. The synthesis begins with the preparation of the precursor, (4-Bromo-3-methylphenyl)(methyl)sulphane. This is achieved via a nucleophilic substitution reaction on a suitable starting material.

  • Step 2: Oxidation. The synthesized thioether is then selectively oxidized to the corresponding sulfone using a robust and efficient catalytic system.

G cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Oxidation Start 2-Bromo-5-chlorotoluene Precursor (4-Bromo-3-methylphenyl)(methyl)sulphane (Thioether Intermediate) Start->Precursor Nucleophilic Aromatic Substitution Final_Product 1-Bromo-4-methanesulfonyl-2-methylbenzene (Target Sulfone) Precursor->Final_Product Oxidation Reagent1 Sodium thiomethoxide (NaSMe) Reagent1->Precursor Reagent2 H₂O₂ / Na₂WO₄ (Oxidant / Catalyst) Reagent2->Final_Product

Figure 1: Overall two-step synthesis pathway.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials. Can cause severe skin and eye burns.

  • Acetic Acid: Corrosive. Causes skin and eye burns. The vapor is irritating to the respiratory system.

  • Bromo-compounds: Generally irritants and should be handled with care. Wash skin thoroughly after handling.

  • Accidental Release: In case of a spill, prevent it from entering drains. Absorb with an inert material (e.g., Chemizorb®) and dispose of it as hazardous waste.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[5][6]

Detailed Experimental Protocols

Part A: Synthesis of (4-Bromo-3-methylphenyl)(methyl)sulphane (Precursor)

This protocol describes the synthesis of the thioether intermediate via nucleophilic aromatic substitution. The chloro- group in 2-bromo-5-chlorotoluene is activated towards substitution by the presence of the bromo- substituent.

Materials and Reagents:

  • 2-Bromo-5-chlorotoluene

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-chlorotoluene (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add sodium thiomethoxide (1.1 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and quench by pouring it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-3-methylphenyl)(methyl)sulphane, which can be used in the next step or purified further by column chromatography if necessary.

Part B: Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

This protocol is adapted from established literature for the oxidation of aryl thioethers.[1] The use of sodium tungstate as a catalyst allows for the efficient use of hydrogen peroxide as a clean and powerful oxidizing agent.

Materials and Reagents:

  • (4-Bromo-3-methylphenyl)(methyl)sulphane (from Part A)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ice

  • Deionized water

  • Reaction flask, magnetic stirrer, dropping funnel, heating mantle

  • Buchner funnel and filter paper

Quantitative Data Summary:

ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount Used
(4-Bromo-3-methylphenyl)(methyl)sulphane217.1330.01.06.51 g
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)329.860.680.0230.22 g
Hydrogen Peroxide (30% w/w)34.0190.03.010.2 g (approx. 9 mL)
Glacial Acetic Acid60.05-Solvent10 mL

Experimental Workflow Diagram:

G A 1. Charge Reactor - Thioether Precursor - Na₂WO₄ - Acetic Acid B 2. Heat to 100°C A->B C 3. Add H₂O₂ (30%) - Dropwise over 1 hour B->C D 4. Monitor Reaction - GC-MS or TLC until completion C->D E 5. Cooldown & Quench - Cool to Room Temp. - Pour into 100 mL ice water D->E F 6. Isolate Product - Stir for 30 min - Filter solid via Buchner funnel E->F G 7. Wash & Dry - Wash cake with water - Dry to yield final product F->G

Figure 2: Step-by-step workflow for the oxidation protocol.

Procedure:

  • Reactor Setup: In a reaction flask equipped with a magnetic stirrer and dropping funnel, combine (4-Bromo-3-methylphenyl)(methyl)sulphane (30.0 mmol, 6.51 g) and sodium tungstate dihydrate (0.68 mmol, 0.22 g) in glacial acetic acid (10 mL).[1]

  • Heating: Begin stirring the mixture and heat it to 100 °C using a heating mantle.

  • Oxidant Addition: Once the reaction temperature is stable, add 30% hydrogen peroxide (90.0 mmol, 10.2 g) dropwise via the dropping funnel over a period of 1 hour. Causality Note: The slow addition of H₂O₂ is crucial to control the exothermic reaction and prevent dangerous temperature spikes. Sodium tungstate forms a peroxotungstate species in situ, which is the active catalytic oxidant.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and stirring. Monitor the reaction's progress by TLC or GC-MS until the starting thioether is fully consumed.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice water. This step causes the organic product, which is insoluble in water, to precipitate out of the solution.

  • Filtration: Stir the resulting slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filtered solid cake with an additional portion of cold water (2 x 10 mL) to remove any residual acetic acid and salts. Dry the solid to obtain the final product, 1-Bromo-4-methanesulfonyl-2-methylbenzene, typically as a yellow or off-white solid.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Yellow to off-white solid.

  • Melting Point: Can be compared to literature values.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used to confirm the structure. The ¹H NMR should show characteristic peaks for the aromatic protons, the methyl group on the ring, and the methyl group of the sulfone. The MS should show the expected molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.

The expected yield for this oxidation reaction is generally high, often exceeding 80-90% based on similar reported procedures.

References

  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene - PMC - NIH. (2015). Retrieved January 20, 2026, from [Link]

  • Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene - PubMed. (2015). Retrieved January 20, 2026, from [Link]

  • 1-Bromo-4-((methylsulfonyl)methyl)benzene - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Application

The Strategic Role of 1-Bromo-4-methanesulfonyl-2-methylbenzene in the Synthesis of Advanced Agrochemicals

Introduction: The Molecular Architecture of Efficacy In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture of Efficacy

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. 1-Bromo-4-methanesulfonyl-2-methylbenzene has emerged as a key intermediate of significant interest, particularly in the synthesis of modern herbicides. Its unique trifunctional substitution pattern—a reactive bromine atom, an activating methanesulfonyl group, and a strategically positioned methyl group—provides a versatile scaffold for the construction of complex, biologically active molecules.

The methanesulfonyl moiety is a critical pharmacophore in numerous agrochemicals.[1] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of the parent molecule, enhancing its herbicidal activity. Furthermore, the presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of other molecular fragments.[2] The methyl group, through steric and electronic effects, can further modulate the biological activity and selectivity of the final product.

This guide provides a comprehensive overview of the applications of 1-Bromo-4-methanesulfonyl-2-methylbenzene in agrochemical synthesis, with a focus on the preparation of pyrazole-based herbicides. Detailed protocols, mechanistic insights, and workflow visualizations are presented to aid researchers and scientists in the effective utilization of this valuable synthetic intermediate.

Core Application: Synthesis of Phenylpyrazole Herbicides

A prominent application of 1-Bromo-4-methanesulfonyl-2-methylbenzene is in the synthesis of phenylpyrazole herbicides. This class of compounds has garnered significant attention for their potent and selective herbicidal activity. The general synthetic strategy involves the coupling of the substituted phenyl ring of 1-Bromo-4-methanesulfonyl-2-methylbenzene with a suitably functionalized pyrazole heterocycle.

Representative Synthesis: A Phenylpyrazole Herbicide Candidate

While specific commercial herbicides directly derived from 1-Bromo-4-methanesulfonyl-2-methylbenzene are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of commercial products like Topramezone allows for the construction of a detailed and representative synthetic protocol.[3] The following protocol outlines the synthesis of a novel phenylpyrazole herbicide candidate, demonstrating the utility of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Experimental Protocols

Protocol 1: Synthesis of a Representative Phenylpyrazole Herbicide via Suzuki Coupling

This protocol details a two-step process for the synthesis of a phenylpyrazole herbicide candidate from 1-Bromo-4-methanesulfonyl-2-methylbenzene, employing a Suzuki cross-coupling reaction.

Step 1: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This intermediate is a key coupling partner for the subsequent Suzuki reaction.

Parameter Value
Reactants 4-Bromo-1-methyl-1H-pyrazole, Bis(pinacolato)diboron
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Base Potassium Acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80-90 °C
Reaction Time 12-16 hours
Yield (Typical) 85-95%

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • To this mixture, add PdCl₂(dppf) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Step 2: Suzuki Coupling of 1-Bromo-4-methanesulfonyl-2-methylbenzene with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Parameter Value
Reactants 1-Bromo-4-methanesulfonyl-2-methylbenzene, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base 2M Aqueous Sodium Carbonate (Na₂CO₃)
Solvent Toluene
Temperature 100-110 °C
Reaction Time 8-12 hours
Yield (Typical) 75-85%

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Bromo-4-methanesulfonyl-2-methylbenzene (1.0 eq) and 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution.

  • To this biphasic mixture, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final phenylpyrazole herbicide candidate.

Visualization of Synthetic Workflow and Mechanism

To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

G cluster_0 Step 1: Synthesis of Pyrazole Boronate Ester cluster_1 Step 2: Suzuki Coupling Reactants_1 4-Bromo-1-methyl-1H-pyrazole + Bis(pinacolato)diboron Conditions_1 PdCl₂(dppf), KOAc 1,4-Dioxane, 80-90°C Reactants_1->Conditions_1 Product_1 1-Methyl-4-(pinacolboranyl)-1H-pyrazole Conditions_1->Product_1 Reactants_2 1-Bromo-4-methanesulfonyl-2-methylbenzene + Product_1 Product_1->Reactants_2 Intermediate Conditions_2 Pd(PPh₃)₄, Na₂CO₃(aq) Toluene, 100-110°C Reactants_2->Conditions_2 Product_2 Final Phenylpyrazole Herbicide Conditions_2->Product_2

Caption: Synthetic workflow for the preparation of a phenylpyrazole herbicide.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L₂) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)₂ Pd(II)Intermediate Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Ar-Ar'

Sources

Method

role of 1-Bromo-4-methanesulfonyl-2-methylbenzene as a pharmaceutical intermediate

An In-Depth Guide to the Application of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Pharmaceutical Synthesis Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-Bromo-4-methanesulfonyl-2-methylbenzene as a critical pharmaceutical intermediate. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-withdrawing methanesulfonyl group, and a strategically placed methyl group—makes it an invaluable building block in modern medicinal chemistry. The primary focus of these notes is its application in the synthesis of targeted therapies, particularly kinase inhibitors for oncology, such as those targeting the BRAF V600E mutation. We will explore the underlying chemical principles, provide detailed, field-tested protocols for key cross-coupling reactions, and offer insights into the rationale behind methodological choices, thereby equipping scientists with the knowledge to effectively leverage this versatile intermediate in their research and development endeavors.

Physicochemical Properties and Strategic Value

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is a highly functionalized aromatic compound increasingly recognized for its role in constructing complex pharmaceutical agents, including protein degrader building blocks.[1][2] Its utility is derived from the distinct roles of its three key functional groups.

PropertyValue
CAS Number 99769-28-5[1]
Molecular Formula C₈H₉BrO₂S[1][2]
Molecular Weight 249.1 g/mol [1]
Appearance White to yellow crystalline powder
Purity Typically ≥96%[1][2]
Storage Room temperature[1]

Strategic Analysis of Functional Groups:

  • Aryl Bromide: The bromine atom serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of biaryl and aryl-amino scaffolds common in many drugs.[3][4]

  • Methanesulfonyl Group: This powerful electron-withdrawing group is a key pharmacophore in numerous kinase inhibitors. Its ability to act as a hydrogen bond acceptor allows it to form critical interactions within the ATP-binding pocket of target kinases, enhancing binding affinity and selectivity. The sulfonamide moiety is a well-established feature in successful drugs like Vemurafenib and Dabrafenib.[5]

  • Methyl Group: The ortho-positioned methyl group provides steric influence that can lock the molecule into a preferred conformation upon binding to a biological target. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation and can improve the compound's solubility and pharmacokinetic profile.

Application Focus: Synthesis of BRAF V600E Kinase Inhibitors

Biological Context: The MAPK Pathway and BRAF V600E

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] In many cancers, particularly malignant melanoma, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[6][7] This drives uncontrolled downstream signaling through MEK and ERK, resulting in rampant cell proliferation and tumorigenesis.[8] Kinase inhibitors like Vemurafenib and its analogue PLX4720 are designed to specifically target and inhibit this mutated BRAF V600E oncoprotein, making them a cornerstone of targeted cancer therapy.[3][7][9]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Vemurafenib / PLX4720 (Synthesized from Intermediate) Inhibitor->BRAF Inhibits

Simplified MAPK signaling pathway highlighting the role of the BRAF V600E mutation.
Synthetic Strategy

The core structure of many BRAF inhibitors consists of a heterocyclic core (e.g., a 7-azaindole) linked to a substituted phenyl ring. 1-Bromo-4-methanesulfonyl-2-methylbenzene is an ideal precursor for this phenyl moiety. The general strategy involves a palladium-catalyzed cross-coupling reaction to connect the aryl bromide of our intermediate with a suitable coupling partner on the heterocyclic core.

Detailed Experimental Protocols

The following protocols are representative examples of how 1-Bromo-4-methanesulfonyl-2-methylbenzene can be utilized in key bond-forming reactions. These are based on established, robust methodologies for palladium-catalyzed cross-couplings.[5][10][11]

Protocol 1: Suzuki-Miyaura C-C Coupling

Principle: The Suzuki-Miyaura reaction is a powerful method for forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[5][10] This protocol describes the coupling of 1-Bromo-4-methanesulfonyl-2-methylbenzene with a generic heterocyclic boronic ester, a common step in the synthesis of biaryl drug scaffolds. The reaction is catalyzed by a palladium(0) species, which is generated in situ, and requires a base to activate the boronic ester for transmetalation.[5]

Suzuki_Workflow Start Start Setup Combine Reactants: - Aryl Bromide - Boronic Ester - Base (K₂CO₃) - Solvent (Dioxane/H₂O) Start->Setup Degas Degas Mixture (Argon Purge) Setup->Degas AddCat Add Pd Catalyst & Ligand Degas->AddCat Heat Heat Reaction (e.g., 90 °C) Monitor by TLC/LC-MS AddCat->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
1-Bromo-4-methanesulfonyl-2-methylbenzene249.121.00 g4.011.0
Heterocyclic Boronic Ester (e.g., Pinacol Ester)--4.811.2
Pd(OAc)₂224.545 mg0.200.05
SPhos (Ligand)410.5165 mg0.400.10
K₂CO₃138.21.66 g12.03.0
1,4-Dioxane-20 mL--
Deionized Water-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-4-methanesulfonyl-2-methylbenzene (1.00 g, 4.01 mmol), the heterocyclic boronic ester (1.2 equiv.), and potassium carbonate (1.66 g, 12.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the mixture by bubbling argon gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[11]

  • Catalyst Addition: Under a positive flow of argon, quickly add palladium(II) acetate (45 mg, 0.05 equiv.) and SPhos (165 mg, 0.10 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Expected Results & Characterization:

  • Yield: 75-90%.

  • Appearance: Typically a white to off-white solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>98%).

Protocol 2: Buchwald-Hartwig C-N Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][12] This protocol details the coupling of 1-Bromo-4-methanesulfonyl-2-methylbenzene with a generic heterocyclic amine. The choice of a sterically hindered phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide is crucial for high efficiency.[13]

Buchwald_Workflow Start Start Setup Combine in Glovebox: - Aryl Bromide, Amine - Base (NaOtBu) - Pd Pre-catalyst, Ligand Start->Setup AddSolvent Add Anhydrous Solvent (Toluene) Setup->AddSolvent SealHeat Seal Vessel & Heat (e.g., 100-110 °C) Monitor by GC-MS/LC-MS AddSolvent->SealHeat Workup Cool, Quench & Extract SealHeat->Workup Purify Column Chromatography Workup->Purify End Product Purify->End

Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
1-Bromo-4-methanesulfonyl-2-methylbenzene249.121.00 g4.011.0
Heterocyclic Amine--4.411.1
Pd₂(dba)₃915.737 mg0.040.02 (Pd)
XPhos (Ligand)476.657 mg0.120.03
Sodium tert-butoxide (NaOtBu)96.1540 mg5.611.4
Anhydrous Toluene-20 mL--

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): This reaction is sensitive to air and moisture. Perform the setup in a glovebox. To a dry, oven-baked Schlenk tube or sealable reaction vial, add sodium tert-butoxide (540 mg, 1.4 equiv.).

  • Catalyst and Reagent Addition: In the same vial, add Pd₂(dba)₃ (37 mg, 0.02 equiv. Pd), XPhos (57 mg, 0.03 equiv.), 1-Bromo-4-methanesulfonyl-2-methylbenzene (1.00 g, 4.01 mmol), and the heterocyclic amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene (20 mL).

  • Reaction Execution: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously. The reaction is often complete within 2-12 hours. Monitor by GC-MS or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Results & Characterization:

  • Yield: 70-95%.

  • Appearance: Varies depending on the amine used, often a colored solid.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. Assess purity by HPLC (>98%).

Summary of Quantitative Data & Troubleshooting

Table of Typical Reaction Parameters:

ReactionCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90-1004-875-90%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-1102-1270-95%

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base (Suzuki).3. Poor quality reagents/solvents.1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Use freshly distilled/anhydrous solvents.
Formation of Side Products 1. Protodebromination (loss of Br).2. Homocoupling of boronic ester (Suzuki).1. Use a more electron-rich ligand; lower reaction temp.2. Ensure slow catalyst addition; check stoichiometry.
Difficult Purification 1. Lingering palladium catalyst.2. Emulsion during work-up.1. Filter crude mixture through Celite or silica plug.2. Add more brine during extraction; centrifuge if necessary.

Conclusion

1-Bromo-4-methanesulfonyl-2-methylbenzene is a robust and versatile intermediate for pharmaceutical synthesis. Its well-defined reactive sites allow for its strategic incorporation into complex molecules through high-yielding and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein demonstrate its utility in constructing the core scaffolds of modern targeted therapies, such as BRAF kinase inhibitors. By understanding the chemical principles and applying these optimized methodologies, drug discovery and development scientists can accelerate the synthesis of novel and impactful pharmaceutical agents.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Self-published source.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available at: [Link]

  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 48, 16-25. Available at: [Link]

  • Novel processes for the preparation of vemurafenib. (2015). Google Patents. WO2015075749A1.
  • 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. (n.d.). HDH Pharma Inc.
  • Effects of PLX4720 on cell growth and autophagy in cells with different BRAF mutational status. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025). Scientific Reports. Available at: [Link]

  • Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib. (2015). ACS Chemical Biology. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. (2020). PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720. (2021). BBA - Molecular Basis of Disease. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. (n.d.). PubMed Central. Available at: [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2003). The Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy. (2022). Journal of Hematology & Oncology. Available at: [Link]

Sources

Application

Application Notes and Protocols for Reactions with 1-Bromo-4-methanesulfonyl-2-methylbenzene

Introduction: Strategic Utility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Medicinal Chemistry 1-Bromo-4-methanesulfonyl-2-methylbenzene is a versatile aromatic building block of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 1-Bromo-4-methanesulfonyl-2-methylbenzene in Medicinal Chemistry

1-Bromo-4-methanesulfonyl-2-methylbenzene is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive bromine atom for cross-coupling, an electron-withdrawing methanesulfonyl group, and a sterically influencing methyl group, allows for precise and strategic modifications of molecular scaffolds. The electron-withdrawing capacity of the sulfone group significantly influences the reactivity of the aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and a candidate for nucleophilic aromatic substitution under specific conditions. These reactions are fundamental to the construction of complex organic molecules, including pharmacologically active compounds. Notably, scaffolds derived from this and similar structures have been explored in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.[1][2][3][4][5] This application note provides detailed experimental protocols for key transformations involving 1-Bromo-4-methanesulfonyl-2-methylbenzene, offering insights into the rationale behind procedural choices to guide researchers in leveraging its synthetic potential.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in experimental setups.

PropertyValueSource
Molecular Formula C₈H₉BrO₂SN/A
Molecular Weight 250.12 g/mol N/A
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Melting Point Not available; similar compounds range from 64-107 °C[6][7]
Solubility Soluble in common organic solvents such as dioxane, THF, DMF, and toluene.[8]

Safety and Handling

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes.[11]

    • If inhaled: Move the person into fresh air.[9]

    • If swallowed: Rinse mouth with water and seek medical advice.[9][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C(sp²)-Br bond makes 1-Bromo-4-methanesulfonyl-2-methylbenzene an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing methanesulfonyl group can enhance the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.[13][14]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[8][15][16][17] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.[15][18]

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reaction and improve yields, particularly with sterically hindered or electronically deactivated substrates.

  • Base: A base is required to activate the boronic acid for transmetalation.[16] The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, can significantly impact the reaction outcome and should be optimized.[8] Aqueous solutions of inorganic bases are commonly employed.[17]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1-Bromo-4-methanesulfonyl-2-methylbenzene, arylboronic acid, and base in a reaction vessel. B Add solvent system (e.g., Dioxane/H₂O). A->B C Degas the mixture (e.g., with Argon). B->C D Add Palladium catalyst and ligand. C->D E Heat the reaction to the specified temperature (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench. F->G H Extract with an organic solvent. G->H I Wash, dry, and concentrate the organic phase. H->I J Purify the crude product by column chromatography. I->J Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(L)₂-Br Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination [Ar-Pd(II)(L)₂(HNR'R'')]Br Oxidative\nAddition\nComplex->Amine\nCoordination + HNR'R'' Deprotonation Ar-Pd(II)(L)₂(NR'R'') Amine\nCoordination->Deprotonation - H-Base⁺ Br⁻ Reductive\nElimination Ar-NR'R'' Deprotonation->Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Product Out Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1-Bromo-4-methanesulfonyl-2-methylbenzene, alkene, and base in a reaction vessel. B Add solvent (e.g., DMF). A->B C Degas the mixture. B->C D Add Palladium catalyst and ligand. C->D E Heat the reaction to the specified temperature (e.g., 100-120 °C) with stirring. D->E F Monitor reaction progress. E->F G Cool and dilute with water. F->G H Extract with an organic solvent. G->H I Wash, dry, and concentrate. H->I J Purify by column chromatography. I->J SnAr_Mechanism Start Ar-Br Intermediate Meisenheimer Complex [Ar(Br)(Nu)]⁻ Start->Intermediate + Nu⁻ (Addition) Product Ar-Nu Intermediate->Product - Br⁻ (Elimination)

Sources

Method

1-Bromo-4-methanesulfonyl-2-methylbenzene material safety data sheet (MSDS) guidelines

An Application Guide to the Safe Handling of 1-Bromo-4-methanesulfonyl-2-methylbenzene Introduction 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is a brominated aromatic sulfone compound utilized primar...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Safe Handling of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is a brominated aromatic sulfone compound utilized primarily as a building block in medicinal chemistry and synthetic research, particularly in the development of protein degraders.[1] Its specific molecular structure lends it to a variety of chemical transformations. However, the presence of a bromine atom and a sulfonyl group necessitates a rigorous and informed approach to its handling, storage, and disposal. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and safety information that extend beyond a standard Material Safety Data Sheet (MSDS). The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles in a laboratory setting.

Chapter 1: Chemical Identity and Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe use. This information is critical for designing experiments, anticipating its behavior under various conditions, and planning for appropriate storage.

PropertyValueSource
Chemical Name 1-Bromo-4-methanesulfonyl-2-methylbenzene[1]
CAS Number 99769-28-5[1]
Molecular Formula C₈H₉BrO₂S[1]
Molecular Weight 249.1 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 103-107 °C[2]
Storage Temperature Room temperature[1]

Chapter 2: Hazard Analysis and GHS Classification

1-Bromo-4-methanesulfonyl-2-methylbenzene is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The toxicological properties have not been exhaustively investigated, which necessitates handling it with a high degree of caution. Based on available data, the compound presents multiple health hazards.[3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source:[3]

The following diagram illustrates the logical flow of hazard assessment and response for this chemical.

Hazard_Profile cluster_hazards Hazard Identification (GHS) cluster_controls Control Measures cluster_response Emergency Response H302 H302: Harmful if Swallowed PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) H302->PPE Prevents accidental ingestion First_Aid First Aid Procedures (Rinse, Wash, Fresh Air) H302->First_Aid If exposure occurs Spill_Control Spill Containment & Cleanup H302->Spill_Control In case of release H312_H315 H312/H315: Harmful/Irritating to Skin H312_H315->PPE Prevents skin contact H312_H315->First_Aid If exposure occurs H312_H315->Spill_Control In case of release H319 H319: Causes Serious Eye Irritation H319->PPE Prevents eye contact H319->First_Aid If exposure occurs H332_H335 H332/H335: Harmful/Irritating if Inhaled Eng_Controls Engineering Controls (Chemical Fume Hood) H332_H335->Eng_Controls Minimizes inhalation H332_H335->First_Aid If exposure occurs H332_H335->Spill_Control In case of release PPE->H302 PPE->H312_H315 PPE->H319 Eng_Controls->H332_H335

Caption: Hazard profile and corresponding control measures for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Chapter 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure.[4] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Minimum requirements are outlined below.

Protection TypeSpecific EquipmentStandard / SpecificationPurpose
Eye and Face Tight-sealing safety goggles or a face shield if splashing is a risk.ANSI Z87.1, EN 166Prevents eye contact with the solid powder or solutions, which can cause serious irritation.[5][6]
Hand Protection Chemically impermeable gloves (e.g., Nitrile).EN 374Prevents skin contact, irritation, and absorption. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Flame-resistant lab coat worn over non-synthetic clothing. Long pants and closed-toe shoes are mandatory.N/AProtects skin from accidental spills and ensures no skin is exposed below the waist.[6][7]
Respiratory Not required for normal handling within a certified chemical fume hood.NIOSH/MSHAA NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill response.[7][8]

Chapter 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for mitigating the risks associated with this compound.

Protocol 4.1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear appropriate PPE during inspection.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed to prevent potential degradation or reaction.[7] Store locked up.[3]

Protocol 4.2: Safe Handling and Weighing Workflow

The primary risk during handling is the inhalation of the fine powder and contamination of surfaces. All manipulations must be performed within a certified chemical fume hood to minimize exposure.[7]

Weighing_Workflow Start Start: Prepare for Weighing Step1 1. Don PPE (Gloves, Goggles, Lab Coat) Start->Step1 Step2 2. Prepare Fume Hood (Verify airflow, clear surface) Step1->Step2 Step3 3. Transfer Chemical (Use spatula, minimize dust) Step2->Step3 Step4 4. Weigh Compound (On analytical balance inside hood) Step3->Step4 Step5 5. Secure & Clean (Tightly seal source container) Step4->Step5 Step6 6. Decontaminate (Wipe down balance and surfaces) Step5->Step6 Step7 7. Doff PPE & Wash Hands (Properly dispose of gloves) Step6->Step7 End End Step7->End

Caption: Step-by-step workflow for the safe weighing and handling of the compound.

Protocol 4.3: Spill Response

A rapid and organized response is critical to containing a spill and preventing exposure.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading. For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a solution, cover with an inert absorbent material (e.g., Chemizorb® or vermiculite).

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Chapter 5: Emergency Response

First-Aid Measures

Immediate action is required in the event of exposure. Always show the Safety Data Sheet to responding medical personnel.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][11]

  • Following Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9]

  • Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9][12]

  • Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a poison center or doctor immediately.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] A water spray can be used to cool closed containers.[9]

  • Specific Hazards: The compound is combustible.[13] In the event of a fire, irritating and highly toxic gases may be generated, including carbon oxides, sulfur oxides, and hydrogen bromide.[9][14]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][13]

Chapter 6: Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[9][14]

  • Incompatible Materials: Strong oxidizing agents.[9][13]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen bromide.[9][14]

Conclusion

1-Bromo-4-methanesulfonyl-2-methylbenzene is a valuable research chemical that can be handled safely by maintaining a comprehensive understanding of its hazards and by strictly adhering to the protocols outlined in this guide. The core principles of laboratory safety—engineering controls, appropriate PPE, and established standard operating procedures—are paramount. Always consult the most recent version of the supplier's Safety Data Sheet and your institution's safety guidelines before commencing any work.

References

  • Echemi. (n.d.). 1-bromo-4-methylsulfonyl-2-nitrobenzene SDS, 94832-06-1 Safety Data Sheets.
  • Echemi. (n.d.). 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene Safety Data Sheets.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-Bromobutyl)-4-methylbenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-ethylbenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoanisole.
  • BenchChem. (2025). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
  • ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzenesulfonyl chloride.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzene, 1-bromo-4-(1-methylethyl)-.
  • VWR. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet: Benzene, 1-bromo-4-fluoro-.
  • ChemicalBook. (n.d.). 1-Bromo-4-methylbenzene(106-38-7).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-4-chlorobenzene.
  • Apollo Scientific. (2023). 4-Bromo-1-methanesulfonyl-2-methylbenzene Safety Data Sheet.
  • ChemScene. (2022). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.
  • Echemi. (n.d.). 1-Bromo-4-(bromomethyl)-2-methylbenzene SDS, 27561-51-9 Safety Data Sheets.
  • NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide.
  • Echemi. (n.d.). 1-BROMO-4-BUTOXYBENZENE SDS, 39969-57-8 Safety Data Sheets.
  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.
  • Berkeley Lab. (2024). Chapter 19 – Personal Protective Equipment (PPE).

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Topramezone

Abstract Topramezone is a leading post-emergence herbicide highly valued for its efficacy against a broad spectrum of grass and broadleaf weeds, particularly in corn cultivation.[1] As a member of the pyrazolone chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Topramezone is a leading post-emergence herbicide highly valued for its efficacy against a broad spectrum of grass and broadleaf weeds, particularly in corn cultivation.[1] As a member of the pyrazolone chemical class, its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to characteristic bleaching of new growth, followed by necrosis and plant death.[1][3] This document provides a detailed, step-by-step protocol for the synthesis of Topramezone, designed for researchers and chemical development professionals. The synthetic strategy commences with the readily available starting material, 1-Bromo-4-methanesulfonyl-2-methylbenzene, and proceeds through the construction of key intermediates to the final active ingredient. Each step is accompanied by mechanistic insights, procedural details, and safety considerations, reflecting field-proven laboratory practices.

Introduction to Topramezone

Topramezone, with the chemical name [3-(4,5-dihydro-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone, is a selective systemic herbicide.[4] It is absorbed through both foliage and roots and is translocated throughout the plant.[3] Its selectivity in maize is attributed to the crop's ability to rapidly metabolize the active compound into non-herbicidal substances.[1] The inhibition of the HPPD enzyme is a critical step in the catabolism of tyrosine in plants. Blocking this enzyme leads to a cascade of effects, ultimately destroying chlorophyll through oxidation and causing the characteristic bleaching symptoms.[2][3] The unique mode of action makes Topramezone an essential tool for managing weeds that have developed resistance to other common herbicides like glyphosate or ALS-inhibitors.[1]

Overall Synthetic Strategy

The synthesis outlined herein is a multi-step process designed for clarity and reproducibility. The strategy is divided into three primary stages:

  • Functionalization of the Phenyl Core: Starting with 1-Bromo-4-methanesulfonyl-2-methylbenzene, a precursor to the dihydroisoxazole moiety is introduced onto the aromatic ring.

  • Formation of the Heterocyclic Intermediates: This involves the parallel synthesis of the 3-phenyl-4,5-dihydroisoxazole intermediate and the 5-hydroxy-1-methylpyrazole coupling partner.

  • Final Assembly via Carbonylative Coupling: The two key intermediates are joined using a palladium-catalyzed carbonylation reaction to construct the final Topramezone molecule.

The complete synthetic pathway is illustrated below.

Topramezone Synthesis Pathway cluster_0 Part 1: Phenyl Core Functionalization cluster_1 Part 2: Pyrazole Synthesis cluster_2 Part 3: Final Assembly A 1-Bromo-4-methanesulfonyl- 2-methylbenzene B 1-Bromo-3-formyl-2-methyl- 4-(methylsulfonyl)benzene A->B Formylation C Aldoxime Intermediate B->C Oximation D Hydroximoyl Chloride Intermediate C->D Chlorination E 3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl) -4,5-dihydroisoxazole D->E [3+2] Cycloaddition (with Ethylene) G Topramezone E->G Pd-catalyzed Carbonylation (CO) F 5-Hydroxy-1-methylpyrazole (Prepared separately) F->G

Diagram 1: Overall synthetic route to Topramezone.

Experimental Protocols

Part 1: Synthesis of the Phenyl-Dihydroisoxazole Core

This part focuses on building the substituted phenyl ring containing the dihydroisoxazole moiety, which is crucial for herbicidal activity.

Step 1.1: Friedel-Crafts Formylation of 1-Bromo-4-methanesulfonyl-2-methylbenzene

The introduction of a formyl (-CHO) group is the initial step to building the dihydroisoxazole ring. A Friedel-Crafts acylation or a related formylation reaction is employed.[5][6] The regioselectivity is controlled by the existing substituents. The C2-methyl group is an ortho-, para-director (activating), while the C1-bromo and C4-methanesulfonyl groups are deactivating meta-directors. The combined effect strongly favors substitution at the C3 position, which is ortho to the activating methyl group and meta to the deactivating sulfonyl group.

  • Protocol:

    • To a stirred solution of 1-Bromo-4-methanesulfonyl-2-methylbenzene (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 eq) at 0-5 °C.[7]

    • Slowly add a formylating agent, such as dichloromethyl methyl ether (1.1 eq), while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1-Bromo-3-formyl-2-methyl-4-(methylsulfonyl)benzene, which can be purified by recrystallization or column chromatography.

Step 1.2: Oximation of the Formyl Intermediate

The aldehyde is converted to an aldoxime, a key precursor for the subsequent cycloaddition.

  • Protocol:

    • Dissolve the aldehyde from Step 1.1 (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as sodium acetate (2.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and reduce the solvent volume in vacuo.

    • Add water to precipitate the oxime product.

    • Filter the solid, wash with cold water, and dry to obtain the aldoxime intermediate.

Step 1.3 & 1.4: Synthesis of 3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole

This two-step, one-pot procedure involves the in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] dipolar cycloaddition with ethylene to form the dihydroisoxazole ring.

  • Protocol:

    • Suspend the aldoxime from Step 1.2 (1.0 eq) in a solvent like N,N-dimethylformamide (DMF).

    • Add a chlorinating agent, such as N-chlorosuccinimide (NCS, 1.1 eq), to the suspension to form the hydroximoyl chloride in situ.

    • Transfer the mixture to a high-pressure reactor.

    • Introduce a base, typically a non-nucleophilic one like triethylamine (1.5 eq), to generate the nitrile oxide.

    • Pressurize the reactor with ethylene gas (typically 2-5 bar) and heat to 60-80 °C.

    • Maintain the reaction for 24 hours. Monitor the consumption of the starting material.

    • After cooling and depressurizing, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to obtain pure 3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole.

Part 2: Synthesis of 5-Hydroxy-1-methylpyrazole

This key coupling partner is synthesized via a classical condensation reaction. The reaction of a β-ketoester with a substituted hydrazine is a standard and efficient method for producing pyrazole derivatives.[8][9]

  • Protocol:

    • To a solution of methylhydrazine (1.0 eq) in ethanol, slowly add diethyl malonate or a similar β-dicarbonyl compound (1.0 eq) at room temperature.

    • Add a catalytic amount of acid (e.g., acetic acid).

    • Heat the mixture to reflux and stir for 6-12 hours. The cyclization and condensation occur to form the pyrazole ring.[10]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 5-hydroxy-1-methylpyrazole.

Part 3: Final Assembly via Palladium-Catalyzed Carbonylative Coupling

The final step involves coupling the aryl bromide (from Part 1) with the hydroxypyrazole (from Part 2) in the presence of carbon monoxide. This reaction is efficiently catalyzed by a palladium complex.[11]

  • Mechanism Insight: The catalytic cycle typically involves:

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

    • CO Insertion: A molecule of carbon monoxide inserts into the Pd-Aryl bond.

    • Reductive Elimination: The pyrazole nucleophile attacks the acyl-palladium complex, leading to the final product and regeneration of the Pd(0) catalyst.

Palladium Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂(Br) pd0->pd_aryl Oxidative Addition (+ Ar-Br) pd_acyl Ar-C(O)-Pd(II)L₂(Br) pd_aryl->pd_acyl CO Insertion pd_acyl->pd0 Reductive Elimination product Ar-C(O)-Pyrazole pd_acyl->product + Pyrazole-OH

Diagram 2: Simplified catalytic cycle for carbonylative coupling.

  • Protocol:

    • Charge a high-pressure reactor with 3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole (1.0 eq), 5-hydroxy-1-methylpyrazole (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).[12]

    • Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like 1,4-dioxane or DMF.[12]

    • Seal the reactor, purge it with nitrogen, and then pressurize with carbon monoxide (CO) gas to 10-15 bar.[12]

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 20-24 hours.[12]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture to remove the catalyst and inorganic salts.

    • Acidify the filtrate with aqueous HCl to a pH of ~1.5 to precipitate the Topramezone product.[12]

    • Filter the solid, wash thoroughly with water, and then with a cold solvent like methanol to remove impurities.

    • Dry the final product under vacuum at 70-75 °C.[12]

Purification and Characterization

The synthesized crude Topramezone should be purified to meet analytical standards (>95% purity).[13]

  • Purification: Recrystallization is the preferred method for large-scale purification. A suitable solvent system might be methanol/water or acetonitrile. For smaller scales or higher purity, column chromatography on silica gel can be employed.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • HPLC: To determine purity. An isocratic HPLC method with UV detection is suitable.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight. Under negative ESI conditions, a parent ion can be observed.[2]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Melting Point: To compare with literature values.

Summary of Reagents and Conditions

StepReactionKey ReagentsCatalystSolventTemp.Yield (Typical)
1.1 Formylation1-Bromo-4-(MeSO₂)-2-Me-Benzene, Dichloromethyl methyl etherAlCl₃1,2-Dichloroethane0 °C to RT75-85%
1.2 OximationAldehyde Intermediate, NH₂OH·HCl, NaOAc-EthanolReflux90-95%
1.3/1.4 CycloadditionAldoxime Intermediate, NCS, Ethylene, Et₃N-DMF60-80 °C60-70%
2 Pyrazole SynthesisMethylhydrazine, Diethyl malonateAcetic AcidEthanolReflux80-90%
3 CarbonylationBromo-isoxazole, Hydroxypyrazole, COPd(OAc)₂ / PPh₃1,4-Dioxane120 °C80-85%

References

  • CN112125898B - Preparation method of topramezone - Google P
  • CN103788083A - Method for preparing herbicide topramezone - Google P
  • CN112745270A - Novel compound and method for preparing topramezone intermediate by using same - Google P
  • Grossmann, K., & Ehrhardt, T. (2007). Topramazone - A new highly selective herbicide compound for control of warm season grasses and dicotyledoneous weeds in maize. ResearchGate. (URL: [Link])

  • A novel method for determination of topramezone residues in maize. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Topramezone (Ref: BAS 670 H) - AERU. (URL: [Link])

  • Li, L., et al. (2024). Two-step Continuous-Flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. ResearchGate. (URL: [Link])

  • Preparation method of topramezone - Eureka | Patsnap. (URL: [Link])

  • Metabolic Pathway of Topramezone in Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Differs From Naturally Tolerant Maize - Frontiers. (URL: [Link])

  • Regulatory Note REG2006-09 - Topramezone. (URL: [Link])

  • Topramezone Herbicide: Selective & Powerful Weed Control for Corn. (URL: [Link])

  • Li, L., et al. (2024). Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. OUCI. (URL: [Link])

  • Reddy, R. P., & Reddy, V. P. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. (URL: [Link])

  • Characterization of a Topramezone-Resistant Rice Mutant TZR1: Insights into GST-Mediated Detoxification and Antioxidant Responses - MDPI. (URL: [Link])

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. (URL: [Link])

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Arkivoc. (URL: [Link])

  • (PDF) Synthesis and applications of 1,2-diketones - ResearchGate. (URL: [Link])

  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. (URL: [Link])

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. (URL: [Link])

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • Recent Developments in the Synthesis of β-Diketones - MDPI. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Slouka, J., et al. (1998). Cyclisation reactions of hydrazones XXXII. Synthesis of some pyrazolylhydrazones and study of their cyclisation. ResearchGate. (URL: [Link])

  • β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])

  • Friedel–Crafts reaction - L.S.College, Muzaffarpur. (URL: [Link])

Sources

Method

Application Notes and Protocols for Monitoring Reactions of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, rigorous analytical monitoring is not merely a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, rigorous analytical monitoring is not merely a procedural formality but the bedrock of process understanding, control, and ultimately, product quality. 1-Bromo-4-methanesulfonyl-2-methylbenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactive bromo- and methanesulfonyl- moieties allow for a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The progression of these reactions—the consumption of starting materials, the formation of intermediates, the emergence of the final product, and the generation of impurities—must be meticulously tracked. This real-time or near-real-time analysis, a core tenet of Process Analytical Technology (PAT), provides invaluable insights that enable process optimization, ensure batch-to-batch consistency, and facilitate regulatory compliance.[1][2][3][4] This guide provides a detailed examination of the principal analytical techniques for monitoring reactions involving 1-Bromo-4-methanesulfonyl-2-methylbenzene, offering both theoretical grounding and actionable, field-tested protocols.

Part 1: Foundational Analytical Techniques for Compound Characterization

Prior to monitoring complex reactions, it is imperative to establish robust analytical methods for the starting material and any known key intermediates or products. These methods form the baseline for all subsequent in-process monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of 1-Bromo-4-methanesulfonyl-2-methylbenzene and for monitoring the progress of its reactions due to its high resolution and sensitivity. A stability-indicating method is crucial, capable of separating the main component from potential process impurities and degradation products.[5][6][7]

A C18 column is selected for its broad applicability and hydrophobicity, which is well-suited for the separation of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for mass spectrometry (MS) detection. UV detection is chosen based on the chromophoric nature of the benzene ring.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume5 µL
Detection Wavelength254 nm
Gradient Program
Time (min)% Mobile Phase B
0.030
20.095
25.095
25.130
30.030

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 1-Bromo-4-methanesulfonyl-2-methylbenzene in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: For reaction monitoring, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with water or a suitable solvent). Dilute the aliquot with the sample diluent to a concentration within the linear range of the method.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to the starting material, intermediates, and products based on their retention times. Quantify the components using their peak areas, preferably against a standard curve for accurate concentration determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Byproducts

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It is particularly useful for identifying and quantifying low-level volatile impurities and byproducts that may not be well-resolved by HPLC.[8][9] The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.

A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen for its general applicability to a wide range of organic molecules. A temperature gradient program is employed to ensure the efficient elution of compounds with varying boiling points. Electron ionization (EI) is used as it provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Materials:

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

GC-MS Conditions:

ParameterValue
Inlet Temperature280 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C

Procedure:

  • Sample Preparation: Dilute a sample of the reaction mixture in the chosen solvent to an appropriate concentration (e.g., 100 µg/mL).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify components using the peak area of a characteristic ion.

Part 2: In-Process Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction

A common application for 1-Bromo-4-methanesulfonyl-2-methylbenzene is the Suzuki-Miyaura cross-coupling reaction to form a C-C bond. Monitoring this reaction is critical to determine the reaction endpoint, maximize yield, and minimize impurity formation. Common impurities include homocoupling products of the boronic acid and dehalogenation of the starting material.[10][11][12][13]

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_monitoring In-Process Monitoring cluster_data Data Analysis & Decision Making Reactant 1-Bromo-4-methanesulfonyl- 2-methylbenzene Reaction_Vessel Reaction in Progress Reactant->Reaction_Vessel Coupling_Partner Arylboronic Acid Coupling_Partner->Reaction_Vessel Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Sampling Timed Aliquot Sampling Reaction_Vessel->Sampling HPLC HPLC Analysis (Protocol 1) Sampling->HPLC Dilute & Inject GCMS GC-MS Analysis (Protocol 2) Sampling->GCMS Dilute & Inject qNMR qNMR Analysis (Protocol 3) Sampling->qNMR Add Internal Std. Kinetics Reaction Kinetics Plot (% Conversion vs. Time) HPLC->Kinetics Impurity Impurity Profile (Homocoupling, etc.) GCMS->Impurity qNMR->Kinetics Endpoint Determine Reaction Endpoint Kinetics->Endpoint Impurity->Endpoint

Caption: Workflow for monitoring a Suzuki-Miyaura coupling reaction.

At-Line HPLC Monitoring

Using the HPLC method described in Protocol 1, samples can be taken from the reaction at regular intervals (e.g., every 30-60 minutes) to track the disappearance of the starting material and the appearance of the product. This provides a clear kinetic profile of the reaction.

Data Presentation:

Time (min)Area % of Starting MaterialArea % of ProductArea % of Homocoupling Impurity
099.80.00.0
3075.224.10.5
6048.950.20.7
9022.576.30.9
1205.193.51.1
180<0.198.41.2
Quantitative NMR (qNMR) for Absolute Molar Ratios

NMR spectroscopy is an inherently quantitative technique, allowing for the determination of the molar ratio of different species in a mixture without the need for calibration curves for each component.[14][15][16][17][18] This is particularly powerful for reaction monitoring as it provides an absolute measure of conversion.

The key to accurate qNMR is the selection of a suitable internal standard. The internal standard should be of high purity, stable under the reaction conditions, and have a resonance signal that does not overlap with any of the signals from the reactants, products, or intermediates.[14][15] 1,4-Dinitrobenzene is a good candidate as its aromatic proton signal appears in a distinct region of the spectrum.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Internal Standard (IS): 1,4-Dinitrobenzene (high purity).

  • Deuterated Solvent: DMSO-d6 or CDCl3.

Procedure:

  • Prepare a Stock Solution of the IS: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of deuterated solvent.

  • Sample Preparation: At each time point, withdraw a precise volume of the reaction mixture (e.g., 100 µL). Add a precise volume of the IS stock solution to this aliquot.

  • NMR Acquisition: Acquire a proton NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Identify non-overlapping signals for the starting material, product, and the internal standard. For 1-Bromo-4-methanesulfonyl-2-methylbenzene, the methyl protons of the sulfonyl group are often a good choice. For the IS (1,4-Dinitrobenzene), the aromatic protons will give a sharp singlet.

    • Integrate the selected signals.

    • Calculate the molar ratio and percent conversion using the following formula:

      • Moles of Analyte = (Integral of Analyte / Number of Protons for Analyte Signal) * (Moles of IS / (Integral of IS / Number of Protons for IS Signal))

Part 3: Stability and Forced Degradation Studies

Understanding the degradation pathways of 1-Bromo-4-methanesulfonyl-2-methylbenzene is critical for establishing its stability profile and for developing a truly stability-indicating analytical method.[4][19][20] Forced degradation studies intentionally stress the molecule under various conditions to generate potential degradation products.

Forced_Degradation cluster_stress Stress Conditions API 1-Bromo-4-methanesulfonyl- 2-methylbenzene Acid Acid Hydrolysis (e.g., HCl, Heat) API->Acid Base Base Hydrolysis (e.g., NaOH, Heat) API->Base Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photolytic Photolytic (UV/Vis Light) API->Photolytic Analysis Analyze by HPLC-MS/MS (Method from Protocol 1) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Identify Degradation Products & Elucidate Pathways Analysis->Results

Sources

Application

Application Notes and Protocols for the Optimal Storage of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Introduction: Safeguarding the Integrity of a Key Chemical Intermediate 1-Bromo-4-methanesulfonyl-2-methylbenzene is a crucial building block in synthetic organic chemistry, notably as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Safeguarding the Integrity of a Key Chemical Intermediate

1-Bromo-4-methanesulfonyl-2-methylbenzene is a crucial building block in synthetic organic chemistry, notably as an intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. The inherent reactivity of its functional groups—a bromine atom and a methanesulfonyl moiety on a substituted benzene ring—necessitates precise storage conditions to prevent degradation and ensure its chemical integrity over time. Improper storage can lead to the formation of impurities, which can compromise downstream reactions, reduce yields, and complicate purification processes.

This technical guide provides a comprehensive overview of the recommended storage conditions for 1-Bromo-4-methanesulfonyl-2-methylbenzene, grounded in an understanding of its chemical properties and potential degradation pathways. Furthermore, we present a detailed protocol for conducting a stability study to validate and optimize storage conditions for long-term use.

Chemical Profile and Inherent Stability Considerations

To establish optimal storage conditions, it is essential to first understand the chemical nature of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

  • Molecular Structure: The molecule contains an aromatic ring substituted with a bromine atom, a methyl group, and a methanesulfonyl group. The electron-withdrawing nature of the methanesulfonyl and bromo groups can influence the reactivity of the aromatic ring.

  • Potential for Degradation:

    • Hydrolysis: While aryl sulfones are generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to slow hydrolysis of the sulfonyl group, although this is generally not a rapid process under standard conditions.

    • Oxidation: The compound is reasonably stable to oxidation under normal conditions. However, storage with strong oxidizing agents should be avoided as a matter of standard laboratory practice.[1]

    • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-bromine bond.

    • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[1][2]

Recommended Storage Conditions

Based on the chemical profile and safety data for structurally related compounds, the following storage conditions are recommended to ensure the long-term stability of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

ParameterRecommendationRationale
Temperature Room temperature (20-25°C). For long-term storage (>1 year), consider refrigeration (2-8°C).[3][4]While stable at room temperature for shorter periods, lower temperatures slow down potential degradation pathways, ensuring long-term purity.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To mitigate the risk of slow oxidation or reaction with atmospheric moisture, especially if the container is opened frequently.
Container Tightly sealed, amber glass bottle or other light-resistant container.[1][3][5]Prevents exposure to light, which can cause photodegradation, and moisture, which can lead to hydrolysis. A tight seal is crucial to maintain an inert atmosphere.
Location A cool, dry, and well-ventilated area.[1][3][5]Ensures a consistent temperature and prevents the accumulation of moisture. Good ventilation is a standard safety measure for chemical storage.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[1][2]Prevents chemical reactions that could degrade the compound.

Protocol for a Comprehensive Stability Study

To empirically determine the long-term stability of 1-Bromo-4-methanesulfonyl-2-methylbenzene under various conditions, the following protocol can be implemented.

Objective

To assess the impact of temperature, humidity, and light on the purity of 1-Bromo-4-methanesulfonyl-2-methylbenzene over an extended period.

Materials
  • High-purity 1-Bromo-4-methanesulfonyl-2-methylbenzene (≥96%)[4]

  • Amber glass vials with inert-lined caps

  • Clear glass vials with inert-lined caps

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Reference standard of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Experimental Workflow

Stability_Study_Workflow cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_reporting Reporting A Receive and Characterize Initial Sample (T=0) B Aliquot into Amber and Clear Vials A->B C1 25°C / 60% RH (Amber Vials) B->C1 C2 40°C / 75% RH (Accelerated, Amber Vials) B->C2 C3 5°C (Amber Vials) B->C3 C4 Photostability Chamber (Clear Vials) B->C4 D Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) C1->D C2->D C3->D C4->D E Perform HPLC Analysis (Purity Assay and Impurity Profiling) D->E F Compare to T=0 and Reference Standard E->F G Compile Data and Determine Degradation Rate F->G H Establish Shelf-Life and Optimal Storage Conditions G->H

Caption: Workflow for the stability testing of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Step-by-Step Procedure
  • Initial Analysis (T=0):

    • Perform a full characterization of the initial batch of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

    • Record the purity using a validated HPLC method. This will serve as the baseline.

  • Sample Preparation:

    • Aliquot approximately 1 gram of the compound into multiple amber and clear glass vials.

    • Purge the headspace of each vial with an inert gas (nitrogen or argon) before tightly sealing.

  • Storage:

    • Place the amber vials in stability chambers set to the following conditions:

      • 25°C / 60% Relative Humidity (RH) - Long-term condition

      • 40°C / 75% RH - Accelerated stability condition

      • 5°C - Refrigerated condition

    • Place the clear vials in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term and refrigerated; 1, 3, and 6 months for accelerated), pull one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a sample for HPLC analysis according to the established method.

  • Data Analysis and Interpretation:

    • Quantify the purity of the sample and compare it to the T=0 data.

    • Identify and quantify any new impurity peaks that appear.

    • Plot the purity of the compound as a function of time for each storage condition.

    • Based on the degradation kinetics, particularly from the accelerated stability data, a shelf-life for the compound under the recommended storage conditions can be extrapolated.

Conclusion

The chemical stability of 1-Bromo-4-methanesulfonyl-2-methylbenzene is crucial for its successful application in research and development. Adherence to the recommended storage conditions—specifically, in a tightly sealed, light-resistant container under an inert atmosphere at room temperature or refrigerated for long-term storage, away from incompatible materials—will ensure its purity and reactivity are maintained. The provided stability study protocol offers a robust framework for researchers to validate these conditions and establish a confident shelf-life for this important chemical intermediate.

References

  • Oakwood Chemical. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Retrieved from [Link]

  • ChemBK. (n.d.). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • PubMed. (n.d.). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Retrieved from [Link]

  • ACS Publications. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological properties of aryl methyl sulfones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Thermodynamic stability of benzene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Welcome to the dedicated technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

General FAQs for Synthesis Success

Q1: What are the primary synthetic routes to 1-Bromo-4-methanesulfonyl-2-methylbenzene?

A1: There are three principal and viable synthetic pathways to prepare 1-Bromo-4-methanesulfonyl-2-methylbenzene. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Route 1: Oxidation of a Thioether Precursor: This is a common and often high-yielding method involving the oxidation of 1-bromo-4-(methylthio)-2-methylbenzene.

  • Route 2: Friedel-Crafts Sulfonylation: This route involves the electrophilic aromatic substitution of 4-bromotoluene with a methanesulfonylating agent, such as methanesulfonyl chloride.

  • Route 3: Sandmeyer Reaction: This pathway begins with an appropriately substituted aniline, which is converted to a diazonium salt and subsequently displaced by a bromide.

Q2: How critical is the purity of my starting materials?

A2: The purity of your starting materials is paramount and is a frequent source of reaction failure or low yields. For instance, in the Friedel-Crafts route, isomeric impurities in the starting 4-bromotoluene can lead to a mixture of final products that are difficult to separate. Similarly, any residual impurities from the synthesis of the thioether precursor in the oxidation route can interfere with the oxidation step or introduce unwanted side products. Always ensure your starting materials are of high purity, and if in doubt, purify them before use.

Q3: What are the key safety precautions I should take when synthesizing this compound?

A3: All synthetic procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specific hazards to be aware of for these routes include:

  • Oxidizing agents (e.g., hydrogen peroxide, Oxone): These are strong oxidizers and can react violently with organic materials. Avoid contact with skin and eyes.

  • Lewis acids (e.g., AlCl₃ in Friedel-Crafts): These are corrosive and moisture-sensitive. Handle in a dry atmosphere (e.g., under nitrogen or argon).

  • Diazonium salts (Sandmeyer reaction): These are thermally unstable and potentially explosive in a dry, solid state. Always prepare and use them in a cold solution (0-5 °C) and do not isolate them.[1]

  • Halogenated reagents and solvents: Many of the reagents and solvents are irritants and may be harmful if inhaled or absorbed through the skin.

Troubleshooting Guide 1: Oxidation of 1-bromo-4-(methylthio)-2-methylbenzene

This is often the most direct route. However, challenges can arise in achieving complete and clean conversion to the desired sulfone.

Q1: My reaction is incomplete, and I have a mixture of the starting thioether, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

A1: Incomplete oxidation is a common issue. Here are the likely causes and solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidant is crucial. To convert the sulfide to the sulfone, at least two equivalents of the oxidizing agent are required. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions.

  • Reaction Time and Temperature: Oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide. If you observe the accumulation of the sulfoxide intermediate via TLC analysis, extending the reaction time or slightly increasing the temperature may be necessary. Monitor the reaction progress closely to avoid over-oxidation and byproduct formation.

  • Choice of Oxidant and Catalyst: While hydrogen peroxide is a common choice, its reactivity can sometimes be insufficient. Using a more potent oxidizing system like Oxone (potassium peroxymonosulfate) can be more effective.[2] The use of a catalyst, such as sodium tungstate with hydrogen peroxide, can also enhance the rate of oxidation to the sulfone.[3]

Q2: I have over-oxidized my starting material, leading to unknown byproducts. What could have gone wrong?

A2: Over-oxidation can occur if the reaction conditions are too harsh. The primary cause is often an excessive amount of oxidant or too high a reaction temperature. To mitigate this, add the oxidant portion-wise or as a solution via a dropping funnel to maintain better control over the reaction exotherm and concentration. Careful monitoring by TLC is essential to stop the reaction once the sulfoxide intermediate has been fully converted to the sulfone.

Q3: I am struggling to separate the final sulfone product from the sulfoxide byproduct. What are the best purification techniques?

A3: The polarity difference between the sulfoxide and the sulfone allows for effective separation.

  • Column Chromatography: This is a reliable method for separating sulfones from sulfoxides. Sulfones are generally more polar than the corresponding sulfoxides, resulting in a lower Rf value on a silica gel TLC plate.[4] A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[4] The key is to find a solvent in which the solubility of the sulfone and sulfoxide differ significantly. Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing sulfones.[5]

Experimental Protocol: Oxidation with Oxone

This protocol is adapted from established procedures for the oxidation of aryl sulfides.[2]

  • Dissolve 1-bromo-4-(methylthio)-2-methylbenzene (1 equivalent) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Oxone (2.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

ReagentMolar Eq.
1-bromo-4-(methylthio)-2-methylbenzene1.0
Oxone2.1
Methanol/WaterSolvent

Diagram: Workflow for the Oxidation Route

G start Start: 1-bromo-4-(methylthio)-2-methylbenzene oxidation Oxidation (e.g., Oxone in MeOH/H2O) start->oxidation workup Aqueous Workup (Quench with Na2SO3, Extraction) oxidation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene purification->product

Caption: A streamlined workflow for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene via the oxidation route.

Troubleshooting Guide 2: Friedel-Crafts Sulfonylation of 4-Bromotoluene

This route can be effective but is often plagued by issues of regioselectivity.

Q1: My reaction has produced a mixture of isomers. How can I improve the regioselectivity for the desired product?

A1: The formation of isomers is a classic challenge in Friedel-Crafts reactions on substituted benzenes. In the case of 4-bromotoluene, the methyl group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. The incoming methanesulfonyl group will be directed to the positions ortho to the methyl group. This can lead to the formation of 1-Bromo-3-methanesulfonyl-2-methylbenzene as a significant byproduct.

  • Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄) can influence the isomer distribution. Experimenting with different Lewis acids may lead to improved selectivity.

  • Solvent Effects: The choice of solvent can also play a role in regioselectivity. Non-polar solvents are typically used, but in some cases, a more polar solvent can alter the isomer ratios.

Q2: The reaction is very slow or does not proceed at all. What could be the issue?

A2: Poor reactivity in Friedel-Crafts reactions is often due to deactivation of the aromatic ring or issues with the catalyst.

  • Deactivated Ring: The bromine atom in 4-bromotoluene is deactivating, which can make the reaction sluggish compared to toluene itself. Ensure your reaction conditions are sufficiently forcing (e.g., adequate temperature and reaction time).

  • Catalyst Inactivation: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure that your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric moisture.

  • Purity of Reagents: Impurities in the 4-bromotoluene or methanesulfonyl chloride can inhibit the catalyst. Ensure high-purity reagents are used.

Experimental Protocol: Friedel-Crafts Sulfonylation
  • To a flame-dried, three-necked flask under an inert atmosphere, add the Lewis acid (e.g., anhydrous AlCl₃, 1.1 equivalents).

  • Add a dry, non-polar solvent (e.g., dichloromethane or dichloroethane).

  • Cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) to the suspension.

  • To this mixture, add a solution of 4-bromotoluene (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a dilute HCl solution, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product, which will likely be a mixture of isomers, by fractional crystallization or careful column chromatography.

ReagentMolar Eq.
4-Bromotoluene1.0
Methanesulfonyl chloride1.05
Lewis Acid (e.g., AlCl₃)1.1
Dry Solvent-

Diagram: Isomer Formation in Friedel-Crafts Sulfonylation

G start 4-Bromotoluene + CH3SO2Cl / AlCl3 desired Desired Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene start->desired Major byproduct Byproduct: 1-Bromo-3-methanesulfonyl-2-methylbenzene start->byproduct Minor

Caption: Potential products from the Friedel-Crafts sulfonylation of 4-bromotoluene.

Troubleshooting Guide 3: Sandmeyer Reaction

Q1: My Sandmeyer reaction is giving a low yield of the desired aryl bromide. What are the common pitfalls?

A1: Low yields in Sandmeyer reactions often stem from the instability of the diazonium salt or inefficient substitution.

  • Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[1] The subsequent reaction with the copper(I) bromide should also be carefully temperature-controlled.

  • Purity of Sodium Nitrite: Use a fresh, high-quality source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryl byproducts.[6] Using an appropriate amount of the copper(I) catalyst is crucial for efficient trapping of the radical.

  • Decomposition of Diazonium Salt: Besides thermal decomposition, diazonium salts can also be decomposed by light. It is good practice to protect the reaction vessel from direct light.

Q2: I am observing the formation of a phenolic byproduct. How can I avoid this?

A2: The formation of phenols is a common side reaction where the diazonium group is displaced by water. This is particularly problematic if the reaction mixture is allowed to warm up before the addition of the copper(I) bromide solution. Maintaining a low temperature throughout the diazotization and handling of the diazonium salt is the most effective way to minimize the formation of phenolic impurities.

Q3: The workup of my Sandmeyer reaction is messy, with a lot of colored impurities. How can I improve the purification?

A3: Sandmeyer reactions can produce colored byproducts from various side reactions of the diazonium salt. A thorough workup is essential.

  • Neutralization: After the reaction, carefully neutralize any excess acid with a base like sodium bicarbonate or sodium carbonate.

  • Extraction: A thorough extraction with a suitable organic solvent will help to separate the desired product from inorganic salts and some of the more polar impurities.

  • Washing: Washing the organic extracts with a solution of sodium thiosulfate can help to remove any residual bromine.

  • Purification: Column chromatography is often necessary to obtain a pure product.

Experimental Protocol: Sandmeyer Reaction
  • Dissolve the starting aniline (e.g., 4-amino-2-bromo-5-methylbenzenesulfonamide) in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in the corresponding acid (e.g., HBr).

  • Cool the copper(I) bromide solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water, a dilute base solution, and brine.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

ReagentMolar Eq.
Starting Aniline1.0
Sodium Nitrite1.05
Strong Acid (e.g., HBr)Excess
Copper(I) Bromide1.2

Diagram: The Sandmeyer Reaction Pathway

G start Starting Aniline diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt (Unstable Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene sandmeyer->product

Caption: A schematic of the key stages in the synthesis via the Sandmeyer reaction.

Characterization and Purity Analysis

Accurate characterization of the final product and key intermediates is essential. Below are the expected ¹H NMR chemical shifts for the target molecule and a key precursor.

CompoundProtonChemical Shift (ppm, CDCl₃)
1-Bromo-4-methanesulfonyl-2-methylbenzene Ar-H7.81 (d)
Ar-H7.75 (d)
Ar-H7.62 (dd)
SO₂CH₃3.05 (s)
Ar-CH₃2.50 (s)
1-bromo-4-(methylthio)-2-methylbenzene Ar-H~7.4-7.0
S-CH₃~2.45
Ar-CH₃~2.35

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used. The data for the final product is adapted from a known synthesis.[2]

References

  • Sandmeyer Reaction. (2025). Filo. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Reactions involving arenediazonium salts. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. (2025). Benchchem.
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. (2015).
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • 4-Bromotoluene. (n.d.). CDH Fine Chemical.
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses.
  • A general electrochemical strategy for the Sandmeyer reaction. (2020). Chemical Science.
  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1-Bromo-2-methyl-4-(methylthio)benzene. (n.d.). AOBChem USA. Retrieved from [Link]

  • 1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. (2004). Acta Crystallographica Section E: Structure Reports Online.
  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. (2015).
  • [13C6]-1-Bromo-4-(methylthio)benzene. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved from [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2001). Journal of the Chemical Society, Perkin Transactions 1.
  • Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide. (2025). Benchchem.
  • Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Methanesulfonyl cyanide. (n.d.). Organic Syntheses.
  • Methanesulfonyl chloride. (n.d.). Organic Syntheses.
  • Bromotoluene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. (2025). Benchchem.
  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (2003). Industrial & Engineering Chemistry Research.
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2001). Journal of the Chemical Society, Perkin Transactions 1.
  • 1-Bromo-4-((methylsulfonyl)methyl)benzene. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Process for producing 1-bromo-4-phenylbutane. (1998).
  • 4-Bromotoluene. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024).
  • 4-Bromo Toluene CAS No 106-38-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

Optimization

Technical Support Center: Purification of Crude 1-Bromo-4-methanesulfonyl-2-methylbenzene

Welcome to the technical support guide for the purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate at the desired purity. My approach here is to move beyond simple protocols and delve into the underlying principles, providing you with the causal logic needed to troubleshoot and adapt these methods to your specific experimental context.

The purity of starting materials is a non-negotiable cornerstone of successful multi-step synthesis. The methods detailed below are structured to be self-validating systems, ensuring that you can not only perform the purification but also confirm its success with confidence.

Section 1: Pre-Purification Analysis & Strategic Selection

Before any purification attempt, a strategic analysis of the crude material is paramount. This initial assessment dictates the most efficient path forward, saving valuable time and resources.

FAQ: Why is analyzing the crude material essential before choosing a purification method?

Answer: Analyzing the crude product provides a "snapshot" of its composition. This allows you to identify the nature and number of impurities, estimate the concentration of your desired compound, and select the purification technique with the highest probability of success. For instance, a crude material with one major impurity that has a significantly different polarity is an excellent candidate for recrystallization, while a complex mixture with multiple, closely related impurities will almost certainly require chromatography.

Recommended Preliminary Analytical Techniques

TechniqueInformation GainedTypical Observation
Thin-Layer Chromatography (TLC) Rapid assessment of mixture complexity and polarity. Helps in developing a solvent system for column chromatography.A single spot indicates high purity; multiple spots suggest impurities. The relative position (Rf) indicates polarity.
¹H NMR Spectroscopy Structural confirmation and identification of proton-bearing impurities. Integration can provide a rough purity estimate.Presence of unexpected peaks or incorrect integration ratios for known protons signals impurities.
LC-MS Provides a more accurate purity assessment (% area) and confirms the molecular weight of the main component and impurities.A major peak corresponding to the product's mass (249.1 g/mol ) should be observed.[1]
Melting Point A sharp melting point range close to the literature value indicates high purity. A broad or depressed range signifies impurities.The melting point for a related compound, 1-bromo-4-(methylsulfonyl)benzene, is 103-107 °C.[2]

Purification Strategy Decision Workflow

The following workflow provides a logical pathway for selecting the appropriate purification method based on preliminary analytical data.

Purification_Strategy start Crude 1-Bromo-4-methanesulfonyl- 2-methylbenzene analysis Analyze Crude Material (TLC, 1H NMR, LC-MS) start->analysis decision Assess Purity & Impurity Profile analysis->decision recrystallization Recrystallization decision->recrystallization >90% Purity? Single major impurity? column Column Chromatography decision->column <90% Purity? Multiple/close impurities? prep_hplc Preparative HPLC (High-Value Material) decision->prep_hplc Highest Purity Needed? end Pure Product recrystallization->end column->end prep_hplc->end

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3][4] The goal is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).

Frequently Asked Questions & Troubleshooting

Q: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong? A: This indicates one of two scenarios: either you have selected an inappropriate solvent in which your compound has low solubility even when hot, or you have insoluble impurities (e.g., inorganic salts).

  • Troubleshooting Steps:

    • Ensure the solvent is at or near its boiling point.

    • If the bulk of the material has dissolved but a small amount remains, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.

    • If the compound remains largely undissolved, the solvent is unsuitable. A new solvent or a co-solvent system must be developed.

Q: No crystals are forming upon cooling. What should I do? A: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate. This issue often arises if too much solvent was used, making the solution too dilute for saturation to occur upon cooling.

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to maximize the yield, but only after slow cooling at room temperature has failed to produce crystals.

Q: My product "oiled out" as a liquid instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is common when solutions are cooled too quickly or when the boiling point of the solvent is significantly higher than the compound's melting point.

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool very slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can promote proper crystal formation.

Experimental Protocol: Recrystallization of 1-Bromo-4-methanesulfonyl-2-methylbenzene

  • Solvent Selection: Based on the polar sulfone and aromatic bromide moieties, suitable single solvents include ethanol or isopropanol. A two-solvent system like ethyl acetate/hexanes or toluene/hexanes can also be effective.[5] Perform small-scale solubility tests first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography is the workhorse for purification. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Screening to Find Optimal Eluent (Rf ≈ 0.3) packing 2. Pack Column with Silica Gel Slurry tlc->packing loading 3. Load Crude Sample (minimal solvent) packing->loading elution 4. Elute with Solvent (Apply Pressure) loading->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions by TLC collection->analysis combine 7. Combine Pure Fractions & Evaporate Solvent analysis->combine product Pure Product combine->product

Caption: Standard workflow for flash column chromatography.

Frequently Asked Questions & Troubleshooting

Q: How do I choose the right solvent system (eluent)? A: The key is extensive TLC analysis before setting up the column.[7]

  • Principle: You are looking for a solvent system where your desired compound has an Rf value of approximately 0.25-0.35. This Rf provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

  • Procedure: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[8] For 1-Bromo-4-methanesulfonyl-2-methylbenzene, a good starting point would be a gradient of ethyl acetate in hexanes (e.g., starting at 5% and increasing as needed).

Q: My compounds are co-eluting or showing poor separation. A: This is a common issue that usually points to a suboptimal mobile phase or improper column packing.

  • Troubleshooting Steps:

    • Reduce Eluent Polarity: If compounds are moving too fast (high Rf on TLC), the eluent is too polar. Reduce the proportion of the polar solvent.

    • Use a Slower Gradient: If using a gradient elution, make the increase in polarity more gradual.

    • Check Column Packing: Poor separation can result from channeling, where cracks or air bubbles in the silica bed create fast lanes for the solvent.[9] This is avoided by carefully packing the column with a uniform slurry of silica gel in the initial eluent.[7][9] Never let the top of the silica bed run dry.[9]

Q: The compound is streaking on the TLC plate and the column. Why? A: Streaking is often caused by overloading the stationary phase or by acidic/basic properties of the compound.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Consider pH Modification: Silica gel is slightly acidic.[8] If your compound is basic, it may interact too strongly, causing streaking. Adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can resolve this. While this specific compound is neutral, this is a crucial general troubleshooting step.

Experimental Protocol: Flash Column Chromatography

  • Eluent Selection: Determine the optimal solvent system using TLC (e.g., 20% Ethyl Acetate / 80% Hexanes).

  • Column Packing: Select an appropriate size column. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle tapping or air pressure to create a uniform, compact bed.[7] Add another layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (ideally the eluent itself or a stronger, volatile solvent like dichloromethane). Carefully apply the sample solution to the top of the sand layer.

  • Elution: Carefully add the eluent to the column. Using a regulated source of air or nitrogen, apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Post-Purification Analysis & Purity Confirmation

Verification of purity is the final, critical step. Never assume a purification was successful without analytical proof.

TechniquePurpose & Expected Result
¹H NMR Confirms the chemical structure is intact and that no significant impurities remain. The spectrum should show clean peaks with correct chemical shifts, splitting patterns, and integration.
LC-MS Quantifies purity. A successful purification should result in a single major peak with an area % >99%. The mass spectrum should show the correct molecular ion peak.
Melting Point Provides a physical constant for comparison. A pure compound will have a sharp melting point range (typically < 2 °C).

Section 5: Safety Precautions

As a professional, adherence to safety protocols is mandatory. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

  • Hazards: Similar brominated and sulfonylated aromatic compounds are known to be irritants. Assume this compound is harmful if swallowed and causes skin and eye irritation.[2][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[10][11]

  • Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.[2]

  • Spills & Disposal: In case of a spill, collect the material using appropriate methods to avoid dust formation and dispose of it as hazardous chemical waste according to your institution's guidelines.[11]

References

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column.
  • Echemi. (n.d.). 1-bromo-4-methylsulfonyl-2-nitrobenzene SDS, 94832-06-1 Safety Data Sheets.
  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-Bromophenyl methyl sulfone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromoanisole.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • University of Calgary. (n.d.). Column chromatography.
  • Organic Chemistry. (n.d.). Flash Column Chromatography.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Stancalls. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams.
  • ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Welcome to the technical support center for 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this key chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Purity

1-Bromo-4-methanesulfonyl-2-methylbenzene is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide provides practical, field-proven insights to help you achieve the desired purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-Bromo-4-methanesulfonyl-2-methylbenzene?

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene typically involves the oxidation of a thioether precursor, (4-Bromo-3-methylphenyl)(methyl)sulphane.[4] Based on this synthetic route, the most probable impurities include:

  • Unreacted Starting Material: (4-Bromo-3-methylphenyl)(methyl)sulphane.

  • Partially Oxidized Intermediate: 1-Bromo-4-(methylsulfinyl)-2-methylbenzene (the corresponding sulfoxide).

  • Over-oxidized or Side-Reaction Products: While less common, other related aromatic compounds could be present.

  • Residual Solvents and Reagents: Depending on the specific reaction and work-up conditions, residual solvents or reagents may be present.

Q2: My NMR analysis shows unexpected peaks. How can I identify the impurities?

A multi-faceted analytical approach is recommended for unambiguous impurity identification:

  • ¹H and ¹³C NMR Spectroscopy: Compare your spectra with reference data for the pure product and potential impurities. The sulfoxide intermediate will have a distinct chemical shift for the methyl group attached to the sulfur compared to the sulfone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities.[5] The mass fragmentation patterns can help in the structural elucidation of unknown peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating non-volatile impurities and quantifying the purity of your compound.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the identification capabilities of mass spectrometry, LC-MS is a powerful tool for identifying a wide range of impurities.

Q3: I have confirmed the presence of the sulfoxide intermediate. What is the best way to remove it?

The sulfoxide is more polar than the desired sulfone product. This difference in polarity can be exploited for purification. Two primary methods are recommended:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7][8]

  • Recrystallization: If the concentration of the sulfoxide is not too high, recrystallization can be a simpler and more scalable purification method.[9][10]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

If your initial product has a purity of less than 96%, a purification step is necessary.[11][12][13] The choice of method will depend on the nature and quantity of the impurities.

PurificationWorkflow Crude Crude Product (<96% Purity) Analysis Analytical Assessment (TLC, GC-MS, or HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities (Similar Polarity) Chromatography Column Chromatography Decision->Chromatography Significant Impurities (Different Polarities) Final_Analysis Purity Check (>98%) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Issue 2: Difficulty in Removing the Sulfoxide Impurity by Recrystallization

If recrystallization is not yielding a product of sufficient purity, it is likely that the sulfoxide is co-crystallizing with the sulfone.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[14][15][16] Create a solubility profile for your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where the desired sulfone has high solubility in the hot solvent and low solubility in the cold solvent, while the sulfoxide remains in solution.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[9]

Issue 3: Product Degradation on Silica Gel Column

While uncommon for sulfones, some sensitive compounds can degrade on acidic silica gel.[17]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic solvent like triethylamine in your eluent system.[18]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[7]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify 1-Bromo-4-methanesulfonyl-2-methylbenzene by removing less soluble impurities.

Materials:

  • Crude 1-Bromo-4-methanesulfonyl-2-methylbenzene

  • Recrystallization solvent (e.g., ethanol)[19]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate 1-Bromo-4-methanesulfonyl-2-methylbenzene from impurities with different polarities.[20]

Materials:

  • Crude 1-Bromo-4-methanesulfonyl-2-methylbenzene

  • Silica gel (for column chromatography)[7]

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute: Pass the eluent through the column, collecting fractions in separate tubes.

  • Monitor the Separation: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography cluster_column Chromatography Column cluster_analysis Analysis Sample Crude Sample Loaded Separation Separation on Silica Gel Sample->Separation Elution Eluent Flow Elution->Sample Fractions Collection of Fractions Separation->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by column chromatography.

Data Presentation

Parameter1-Bromo-4-methanesulfonyl-2-methylbenzene(4-Bromo-3-methylphenyl)(methyl)sulphane1-Bromo-4-(methylsulfinyl)-2-methylbenzene
Molecular Weight 249.12 g/mol [13]219.13 g/mol 233.12 g/mol
Polarity More PolarLeast PolarMost Polar
Expected Elution Order (Normal Phase Chromatography) 231

References

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o993–o994. [Link]

  • ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chegg. (2020, September 5). Solved 1-4: Recrystallizing a Compound and Determining its. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • ResearchGate. (n.d.). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Retrieved from [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o993–o994. [Link]

Sources

Optimization

common side reactions in the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS 99769-28-5)[1]. This molecule is a key building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS 99769-28-5)[1]. This molecule is a key building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Here, we move beyond simple procedural lists to explain the causality behind common synthetic challenges, ensuring you can diagnose and resolve issues encountered in your experiments.

Overview of Synthetic Pathways

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene is typically approached via two primary routes: the Oxidation Pathway and the Aromatic Sulfonylation Pathway . The choice of pathway often depends on the availability of starting materials and desired scalability.

  • Oxidation Pathway (Route A): This common route involves the electrophilic bromination of a suitable thioanisole derivative, followed by the oxidation of the sulfide group to the target sulfone.

  • Aromatic Sulfonylation Pathway (Route B): This pathway involves the direct introduction of a methanesulfonyl group onto a pre-functionalized bromotoluene ring via a Friedel-Crafts type reaction.

G cluster_0 Oxidation Pathway (Route A) cluster_1 Aromatic Sulfonylation Pathway (Route B) A_start 3-Methylthioanisole A_int 1-Bromo-2-methyl-4-(methylthio)benzene A_start->A_int Electrophilic Bromination A_end 1-Bromo-4-methanesulfonyl-2-methylbenzene A_int->A_end Oxidation B_start 2-Bromotoluene B_end 1-Bromo-4-methanesulfonyl-2-methylbenzene B_start->B_end Friedel-Crafts Sulfonylation start Synthetic Approach start->A_start start->B_start

Caption: Primary synthetic routes to 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Section 1: Issues in the Oxidation Pathway

This route is often preferred but presents challenges in both the initial bromination and the final oxidation step.

1.1: Bromination of the Thioether Precursor

FAQ 1: "My bromination reaction yields multiple isomers. How can I improve regioselectivity for the desired product?"

Root Cause Analysis: This is a classic problem of competing directing group effects in electrophilic aromatic substitution. When starting with a precursor like 3-methylthioanisole, both the methyl (-CH₃) and methylthio (-SCH₃) groups are ortho-, para-directing activators. This leads to bromination at various positions on the ring, resulting in a mixture of isomers that can be difficult to separate.

Expert Recommendation: Controlling the reaction conditions is critical to favor the formation of the desired isomer.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., FeBr₃, AlCl₃) can influence the steric bulk of the electrophile and thus the regioselectivity. Using a catalyst is necessary as Br₂ alone is often not electrophilic enough to react efficiently with the aromatic ring[2][3].

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to -10 °C) generally increases selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

  • Solvent: The polarity of the solvent can affect the reactivity of the electrophile. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common choices[4][5].

FAQ 2: "I'm observing significant amounts of di- and tri-brominated species. What's causing this and how can I prevent it?"

Root Cause Analysis: The presence of two activating groups (-CH₃ and -SCH₃) makes the aromatic ring highly susceptible to electrophilic attack. Once the first bromine is added, the ring remains activated enough for subsequent brominations to occur, leading to polybromination[6].

Expert Recommendation: To minimize polybromination, you must carefully control the reaction stoichiometry and kinetics.

  • Stoichiometry: Use a slight sub-stoichiometric amount or a 1:1 molar ratio of bromine to your substrate. Avoid any excess of the brominating agent.

  • Slow Addition: Add the bromine (dissolved in a suitable solvent) dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

FAQ 3: "My product analysis shows bromination on the methyl group (benzylic bromination). Why did this happen?"

Root Cause Analysis: You have inadvertently initiated a free-radical substitution reaction instead of the desired electrophilic aromatic substitution. Benzylic bromination occurs on the methyl group and is promoted by UV light or the presence of radical initiators (like AIBN). This is a completely different mechanism from the ring bromination required for this synthesis[5][7].

Expert Recommendation: Ensure your reaction conditions are set to exclusively favor the ionic, electrophilic pathway.

  • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Avoid Radical Initiators: Ensure no radical initiators are present. Using iron filings or an anhydrous Lewis acid like FeBr₃ will promote the desired electrophilic pathway[8].

  • Use an Appropriate Brominating Agent: For ring bromination, molecular bromine (Br₂) with a Lewis acid is standard. Reagents like N-bromosuccinimide (NBS) are often used for benzylic bromination and should be avoided unless specific conditions are met to promote ring substitution[5].

1.2: Oxidation of the Sulfide to the Sulfone

FAQ 4: "My final product is contaminated with the sulfoxide intermediate. How do I drive the reaction to completion?"

Root Cause Analysis: The oxidation of a sulfide to a sulfone is a two-step process that proceeds via a sulfoxide intermediate (Sulfide → Sulfoxide → Sulfone). Incomplete conversion is one of the most common issues, indicating that the reaction conditions were insufficient to oxidize the sulfoxide to the sulfone[9][10][11]. The sulfoxide is often an unstable primary product, while the sulfone is the more stable secondary product at high conversion[11].

Expert Recommendation: To ensure complete oxidation to the sulfone, consider the following factors:

  • Oxidant Stoichiometry: Use at least two equivalents of the oxidizing agent (e.g., H₂O₂ or m-CPBA) per equivalent of the sulfide. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the reaction goes to completion[11].

  • Reaction Time and Temperature: Sulfoxide oxidation can be slower than the initial sulfide oxidation. You may need to increase the reaction time or moderately elevate the temperature (e.g., 50-60 °C) to drive the reaction to completion[11].

  • Choice of Oxidant: While many oxidants work, hydrogen peroxide (H₂O₂) is a "green" and cost-effective choice.[10][11][12] Its effectiveness is significantly enhanced by a catalyst. For a detailed, reliable protocol, see the Experimental Protocols section below.

FAQ 5: "I'm concerned about over-oxidation or degradation. What are the signs and how can I use milder conditions?"

Root Cause Analysis: While sulfones are generally very stable functional groups, extremely harsh oxidizing conditions (e.g., high concentrations of permanganate with heat) could potentially lead to cleavage of the C-S bond or unwanted reactions on the aromatic ring. However, the most common side reaction is incomplete oxidation, not over-oxidation[10][13].

Expert Recommendation: The key is to use a selective and efficient oxidation system. A widely trusted method is the use of hydrogen peroxide in combination with a catalyst, which allows for controlled oxidation under relatively mild conditions.

  • Catalytic System: Sodium tungstate (Na₂WO₄) is an excellent catalyst for H₂O₂-mediated oxidations. It forms peroxotungstate species in situ, which are highly efficient at converting sulfides all the way to sulfones[11][14].

  • Controlled Conditions: This catalytic system works effectively at moderate temperatures (e.g., heating to 100°C for dropwise addition followed by cooling), minimizing the risk of degradation seen with more aggressive, stoichiometric oxidants[14].

G start Analysis of Crude Product (Oxidation Step) q1 Is Sulfoxide Intermediate Present? start->q1 sol1 Increase Oxidant Equivalents (>2.2 eq) Increase Reaction Time/Temp Check Catalyst Activity q1->sol1 Yes sol2 Proceed with Purification q1->sol2 No

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Bromo-4-methanesulfonyl-2-methylbenzene Production

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer scalable protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The industrial production of 1-Bromo-4-methanesulfonyl-2-methylbenzene typically follows a multi-step pathway. While several routes exist, a common and logical approach involves the oxidation of a readily available aryl sulfide precursor. The key transformations fraught with scale-up challenges are the regioselective bromination and the controlled, safe oxidation of the sulfide to the sulfone.

Below is a generalized workflow illustrating the primary synthetic transformations.

Synthetic_Workflow A 2-Methylaniline Derivative B 2-Methyl-4-bromothiophenol A->B C Precursor: (3-Methylphenyl)(methyl)sulfane D Intermediate: (4-Bromo-3-methylphenyl)(methyl)sulfane C->D Electrophilic Bromination E Intermediate: (4-Bromo-3-methylphenyl)(methyl)sulfane F Final Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene E->F Controlled Oxidation

Caption: Generalized synthetic workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route? A common route involves the oxidation of (4-Bromo-3-methylphenyl)(methyl)sulfane. This precursor can be synthesized from 3-methylthiophenol through methylation and subsequent bromination. The final oxidation step is often the most critical for yield and purity on a large scale.[1]

Q2: What are the primary safety concerns during scale-up? The main hazards involve the handling of corrosive and toxic brominating agents like liquid bromine and the management of highly exothermic oxidation reactions, especially when using peroxides.[2][3] Hydrogen bromide (HBr) gas evolution during bromination must be controlled with a scrubber system. Oxidants like hydrogen peroxide or Oxone must be added carefully to manage heat generation and prevent thermal runaway.[4]

Q3: How can I effectively monitor the progress of the oxidation reaction? For large-scale production, at-line or in-line monitoring is ideal. However, taking regular samples for analysis by High-Performance Liquid Chromatography (HPLC) is a robust method. HPLC can resolve the starting sulfide, the intermediate sulfoxide, and the final sulfone product, providing a clear picture of the reaction's progress and helping to avoid over-oxidation. Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks.

Q4: What are the key differences in reaction control between lab and pilot scale? The most significant difference is heat and mass transfer.[5] Exothermic reactions that are easily managed in a lab flask with an ice bath can become dangerous at scale due to the lower surface-area-to-volume ratio of large reactors.[6] Therefore, controlled addition rates, efficient reactor cooling systems, and careful selection of less aggressive reagents are paramount.[5] Mixing efficiency also becomes critical to ensure homogenous reaction conditions and prevent localized "hot spots."

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up, organized by the synthetic stage.

Section A: Electrophilic Bromination Stage

Q: My bromination is not regioselective, leading to a mixture of isomers. How can I improve this?

A: Poor regioselectivity is a common issue stemming from the competing directing effects of the substituents on the aromatic ring. In the case of a precursor like (3-methylphenyl)(methyl)sulfane, both the methyl and methylthio groups are ortho-, para-directing.

  • Causality: The activating nature of both groups can lead to bromination at multiple positions. The desired product requires bromination para to the methylthio group and ortho to the methyl group.

  • Solution:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can increase selectivity by favoring the kinetically controlled product over thermodynamically stable side products.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than liquid bromine.[7] It generates a low concentration of Br₂ in situ, which can suppress side reactions.[8]

    • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or carbon tetrachloride may offer better selectivity compared to highly polar or protic solvents.

    • Lewis Acid Catalyst: Use a mild Lewis acid catalyst like FeBr₃ or I₂. Ensure the catalyst is anhydrous and used in strictly catalytic amounts, as excess catalyst can reduce selectivity.[9]

Q: I'm observing significant amounts of di-brominated byproducts. What is the cause and solution?

A: Di-bromination occurs when the mono-brominated product, which is still an activated ring, reacts further with the brominating agent.

  • Causality: This is often caused by poor control over stoichiometry or localized high concentrations of the brominating agent.

  • Solution:

    • Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) slowly and sub-surface to the vigorously stirred reaction mixture. This prevents localized excess and allows the reagent to react before it can accumulate.

    • Stoichiometry: Use a slight deficit or exactly one equivalent of the brominating agent. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.

    • Reverse Addition: Consider adding the substrate to a solution of the brominating agent, although this can be challenging to control on a large scale.

Q: Benzylic (side-chain) bromination of the methyl group is occurring. How do I prevent this?

A: Benzylic bromination is a radical-mediated process, whereas aromatic bromination is an electrophilic substitution. Contamination with radical initiators or exposure to UV light can trigger the undesired pathway.[10]

  • Causality: This is characteristic of Wohl-Ziegler-type reactions, often seen when using NBS with radical initiators (like AIBN or benzoyl peroxide) or UV light.[10][11]

  • Solution:

    • Exclude Light: Perform the reaction in a reactor protected from light (e.g., an amber-glass vessel or a covered stainless-steel reactor).

    • Avoid Radical Initiators: Ensure no radical initiators are present. If using NBS, it should be in the presence of a Lewis or protic acid catalyst to promote the electrophilic pathway, not a radical initiator.[12]

    • Use an Electrophilic System: Stick to classic electrophilic bromination conditions: Br₂ with a Lewis acid (FeBr₃) or an alternative electrophilic bromine source.[9]

Bromination_Troubleshooting Start Poor Bromination Result Q1 What is the main issue? Start->Q1 P1 Poor Regioselectivity Q1->P1 Wrong Isomers P2 Over-bromination Q1->P2 Di-brominated Product P3 Radical Pathway Activated Q1->P3 Benzylic Bromination S1_1 Lower Reaction Temperature (e.g., 0-5 °C) P1->S1_1 Solution 1 S1_2 Use NBS instead of Br₂ for higher selectivity P1->S1_2 Solution 2 S2_1 Slow, controlled addition of brominating agent P2->S2_1 Solution 1 S2_2 Use precise stoichiometry (≤ 1.0 equivalent) P2->S2_2 Solution 2 S3_1 Exclude UV light (use amber vessel) P3->S3_1 Solution 1 S3_2 Ensure no radical initiators are present P3->S3_2 Solution 2

Caption: Troubleshooting decision tree for the bromination step.

Section B: Oxidation Stage (Sulfide to Sulfone)

Q: My oxidation stops at the sulfoxide. How can I drive the reaction to completion?

A: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Halting at this stage indicates insufficient oxidizing power or non-optimal reaction conditions.[4]

  • Causality: The sulfoxide is less nucleophilic than the sulfide, making the second oxidation step slower. Insufficient oxidant or low temperature can cause the reaction to stall.

  • Solution:

    • Increase Oxidant Equivalents: The stoichiometry for this conversion is at least 2 equivalents of the oxidizing agent (e.g., H₂O₂). On a large scale, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary to ensure full conversion.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the activation energy needed for the second oxidation. This must be done with extreme care to avoid a runaway reaction.[13]

    • Catalyst Choice: Some catalysts are more effective at promoting the full oxidation to the sulfone. For example, when using H₂O₂, catalysts like sodium tungstate (Na₂WO₄) are known to be effective.[14]

Q: I'm seeing degradation of my starting material. Is my oxidant too harsh? What are safer, scalable alternatives?

A: Aromatic rings with activating groups can be susceptible to degradation or side reactions under harsh oxidizing conditions.

  • Causality: Strong oxidants like permanganate or certain peracids (like m-CPBA) can lead to ring oxidation or other undesired side reactions, especially at elevated temperatures.[4]

  • Solution:

    • Switch to a Milder System: Consider using urea-hydrogen peroxide (UHP) activated by an anhydride like phthalic anhydride. This system is often highly efficient, selective for the sulfone, and safer for scale-up as UHP is a stable solid.[15]

    • Oxone®: A potassium peroxymonosulfate-based oxidant, Oxone®, is another effective and relatively safe choice for large-scale sulfone synthesis. It is typically used in a biphasic system or in polar solvents like methanol or acetic acid.[1]

    • In Situ Generated Chlorine Dioxide: A method using sodium chlorite (NaClO₂) and HCl in an organic solvent can generate ClO₂ in situ, providing a practical and scalable oxidation method that avoids harsh aqueous conditions.[16][17]

Section C: Purification and Isolation

Q: Column chromatography is not viable for my scale. How can I develop a robust crystallization protocol?

A: Developing a crystallization process is essential for scalable purification. This involves finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Solution:

    • Solvent Screening: Screen a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).

    • Anti-Solvent Crystallization: Dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add an anti-solvent in which the product is insoluble (e.g., hexanes or heptane) until turbidity is observed. Cool the mixture to induce crystallization.

    • Recrystallization: Dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can help initiate crystallization.

    • Washing: After filtration, wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

Protocols & Data

Protocol 1: Scalable Oxidation of (4-Bromo-3-methylphenyl)(methyl)sulfane using Oxone®

This protocol is a representative method adapted from literature procedures and should be optimized for specific equipment and scale.[1]

  • Setup: In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge (4-Bromo-3-methylphenyl)(methyl)sulfane (1.0 eq) and a mixture of methanol and water (e.g., 10:1 v/v, ~5-10 mL per gram of sulfide).

  • Cooling: Cool the stirred suspension to 0-5 °C using a cooling bath.

  • Oxidant Addition: Prepare a solution or slurry of Oxone® (potassium peroxymonosulfate, ~2.2 eq) in water. Add this Oxone® mixture to the reactor via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant. Dilute the mixture with water, which should cause the product to precipitate.

  • Isolation: Filter the solid product, wash the cake thoroughly with water until the filtrate is neutral, and then with a cold, non-polar solvent like heptane to aid drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Tables

Table 1: Comparison of Brominating Agents for Scale-Up

ReagentPhaseProsConsScale-Up Considerations
**Bromine (Br₂) **LiquidInexpensive, high atom economy.Highly toxic, corrosive, volatile. Requires specialized handling and scrubber systems for HBr byproduct.[10]Best for dedicated facilities with robust safety engineering. High risk.[3]
N-Bromosuccinimide (NBS) SolidEasier to handle, often more selective.[7]Lower atom economy, more expensive, byproduct (succinimide) must be removed.Good alternative to Br₂ for improved safety and selectivity. Work-up requires an aqueous wash to remove the byproduct.[18]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) SolidHigh bromine content, stable solid.Byproduct removal can be difficult.A viable solid alternative to Br₂, but work-up and cost need careful evaluation.

Table 2: Comparison of Oxidizing Agents for Sulfide-to-Sulfone Conversion

ReagentPhaseProsConsScale-Up Considerations
**Hydrogen Peroxide (H₂O₂) **LiquidInexpensive, environmentally benign byproduct (water).Can be difficult to control thermally; risk of runaway. Often requires a metal catalyst.[13][19]Requires excellent reactor cooling and controlled addition. High concentrations are hazardous.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) SolidEffective, easy to handle, non-metallic.Generates a large amount of inorganic salt waste.A reliable and relatively safe choice for large-scale synthesis. Waste stream management is the primary challenge.[1]
Urea-H₂O₂ (UHP) SolidStable, safe solid source of H₂O₂. Often provides clean reactions.[15]More expensive than aqueous H₂O₂.Excellent for safety and control. Often used with an activator like phthalic anhydride for efficient sulfone formation.[15]
m-CPBA SolidHighly effective and often clean.Potentially explosive, expensive, generates solid waste.Generally avoided for large-scale manufacturing due to safety and cost concerns.[4]

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link][20]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. Available from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Retrieved from [Link][21]

  • International Programme on Chemical Safety. (n.d.). ICSC 1163 - Methanesulfonyl Chloride. International Chemical Safety Cards (ICSCs). Retrieved from [Link][22]

  • Asahara, H., & Ohkubo, K. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 30(19), 4567. Available from [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones. Retrieved from [Link][19]

  • Asahara, H., & Ohkubo, K. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link][7]

  • Pearson, D. E., & Martin, J. C. (1963). Side-chain bromination of α-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 28(10), 3142-3146. Available from [Link][12]

  • Willis, M. C. (2016). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Angewandte Chemie International Edition, 55(42), 12974-12985. Available from [Link][4]

  • SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link][9]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link][8]

  • Li, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Available from [Link][13]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E, 71(Pt 12), o973. Available from [Link][14]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Reagent Guides. Retrieved from [Link][2]

  • Clark, J. H., & Macquarrie, D. J. (2022). Chapter 5: Bromination Reactions. In Green Chemistry. Royal Society of Chemistry. Available from [Link][10]

  • Koeberg, M., & van den Berg, R. (1982). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. Google Patents (EP0045431A1). Retrieved from [11]

  • Vandeput, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2133. Available from [Link][3]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link][5]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Retrieved from [Link][6]

Sources

Optimization

Technical Support Center: Work-up Procedures for 1-Bromo-4-methanesulfonyl-2-methylbenzene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide provides in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of its reaction work-ups. The advice herein is grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to 1-Bromo-4-methanesulfonyl-2-methylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure features a bromine atom, a methanesulfonyl group, and a methyl group on a benzene ring. The electron-withdrawing nature of the methanesulfonyl group significantly influences the reactivity of the aryl bromide, making it an interesting substrate for various cross-coupling and substitution reactions. However, the unique properties of this compound can also present challenges during the reaction work-up and purification stages. This guide is designed to address these specific challenges.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered when working with 1-Bromo-4-methanesulfonyl-2-methylbenzene:

Q1: My reaction mixture is a persistent emulsion during aqueous work-up. How can I break it?

A1: Emulsions are common when dealing with complex organic mixtures. Here are a few strategies to try:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether or dichloromethane) can sometimes disrupt the emulsion.

  • Filtration through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion by providing a large surface area.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Q2: I am performing a Suzuki coupling reaction with 1-Bromo-4-methanesulfonyl-2-methylbenzene and I'm observing significant debromination of my starting material. What is causing this and how can I prevent it?

A2: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:

  • Reaction Conditions: High temperatures and prolonged reaction times can promote debromination. Consider lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed.

  • Base: The choice and quality of the base are crucial. Some bases can facilitate the debromination process. Consider using a milder base like potassium carbonate or cesium carbonate.[2]

  • Ligand: The phosphine ligand used can influence the rate of debromination. Using bulkier, electron-rich ligands can sometimes suppress this side reaction.[3]

Q3: After my reaction, I'm struggling to remove the palladium catalyst from my product. What are the best methods for this?

A3: Removing residual palladium is a common challenge. Here are some effective techniques:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester the palladium.

  • Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb the palladium catalyst. The carbon is then removed by filtration.

  • Silica Gel Chromatography: Careful column chromatography is often the most effective method for removing trace amounts of palladium.

Q4: Is the methanesulfonyl group stable to the basic conditions of my reaction?

A4: The methanesulfonyl group is generally stable under a wide range of reaction conditions, including moderately basic and acidic environments.[4] However, under very harsh basic conditions and high temperatures, cleavage of the aryl-sulfur bond can occur. It is always advisable to screen reaction conditions to ensure the stability of this functional group.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the work-up of reactions involving 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Issue 1: Low Yield of Purified Product After Recrystallization

Recrystallization is a powerful purification technique for solid compounds like 1-Bromo-4-methanesulfonyl-2-methylbenzene and its derivatives. However, low recovery can be a frustrating issue.

Potential Causes and Solutions:

CauseSolution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find the optimal one.
Using Too Much Solvent Using an excessive amount of solvent will keep the product in solution even at low temperatures.[7] Add the hot solvent portion-wise until the solid just dissolves.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Incomplete Crystallization Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Experimental Protocol: Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Issue 2: Presence of Unreacted Starting Material and Byproducts After Aqueous Work-up

A standard aqueous work-up is the first line of defense for removing many impurities. However, for reactions involving 1-Bromo-4-methanesulfonyl-2-methylbenzene, some byproducts may be challenging to remove.

Workflow for a Comprehensive Aqueous Work-up:

G reaction_mixture Crude Reaction Mixture add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate, DCM) reaction_mixture->add_solvent water_wash Wash with Water (Removes water-soluble salts and polar impurities) add_solvent->water_wash bicarb_wash Wash with Saturated NaHCO₃ (Neutralizes excess acid) water_wash->bicarb_wash brine_wash Wash with Brine (Breaks emulsions, removes residual water) bicarb_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) brine_wash->dry filter_concentrate Filter and Concentrate (Yields crude product for further purification) dry->filter_concentrate

Caption: A typical aqueous work-up workflow.

Troubleshooting Specific Byproducts:

  • Acidic or Basic Impurities: A wash with a dilute acid (e.g., 1M HCl) or a dilute base (e.g., saturated NaHCO₃) can remove basic or acidic byproducts, respectively, by converting them into their more water-soluble salt forms.[8]

  • Boronic Acid Byproducts (from Suzuki Couplings): Unreacted boronic acids and their byproducts can often be removed by washing the organic layer with a dilute aqueous base. In some cases, repeated extractions are necessary.

  • Highly Polar Byproducts: If byproducts are very polar, they can sometimes be removed by passing the crude organic solution through a short plug of silica gel before concentrating the solvent.

Visualization of Key Concepts

Logical Relationship in Troubleshooting Low Recrystallization Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Recrystallization Yield solvent_issue Incorrect Solvent low_yield->solvent_issue amount_issue Too Much Solvent low_yield->amount_issue cooling_issue Rapid Cooling low_yield->cooling_issue test_solvents Screen Solvents solvent_issue->test_solvents add_slowly Add Solvent Portion-wise amount_issue->add_slowly slow_cool Cool Slowly cooling_issue->slow_cool

Caption: Troubleshooting logic for low recrystallization yield.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
  • ChemicalBook. (n.d.). 1-BroMo-4-Methanesulfonyl-2-Methylbenzene synthesis.
  • National Institutes of Health. (n.d.). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.
  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
  • PubChem. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Oakwood Chemical. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (2025, August 6). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ACS Publications. (2020, September 21). Dyedauxiliary Groups, an Emerging Approach in Organic Chemistry. The Case of Arylazo Sulfones.
  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chegg.com. (2020, September 5). Solved 1-4: Recrystallizing a Compound and Determining its.
  • ResearchGate. (n.d.). Synthesis of Vinylic Sulfones in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Wikipedia. (n.d.). Sulfone.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with 1-(4-Bromobutyl)-4-methylbenzene.
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Google Patents. (n.d.). Process for preparing aryl bromide derivatives.
  • Sigma-Aldrich. (n.d.). 1-bromo-4-methylbenzene.
  • ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene.
  • BLD Pharm. (n.d.). 3466-32-8|1-Bromo-4-(methylsulfonyl)benzene|BLD Pharm.
  • ChemicalBook. (n.d.). 1-Bromo-4-methylbenzene(106-38-7).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-(4-Bromobutyl)-4-methylbenzene Analogs.
  • YouTube. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

Sources

Troubleshooting

preventing decomposition of 1-Bromo-4-methanesulfonyl-2-methylbenzene during synthesis

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to prevent its decomposition during synthesis, ensuring high yield and purity.

I. Understanding the Molecule: Stability and Reactivity

1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5) is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a brominated aromatic ring and a methanesulfonyl group, presents unique stability challenges during synthesis. Understanding the potential decomposition pathways is the first step toward prevention.

Key Structural Features and Their Implications:

  • C-Br Bond: The carbon-bromine bond on the aromatic ring is susceptible to cleavage under certain conditions, leading to dehalogenation byproducts.[3][4] This can be initiated by reducing agents, certain metal catalysts, or nucleophilic attack.[3][5][6]

  • Methanesulfonyl Group (-SO₂CH₃): While generally stable, the sulfonyl group can undergo hydrolysis under harsh acidic or basic conditions.[7][8] Additionally, the C-S bond can be cleaved under reductive conditions.

  • Aromatic Ring: The benzene ring is subject to electrophilic and nucleophilic aromatic substitution reactions. The existing substituents (bromo, methyl, and methanesulfonyl groups) direct the position of any further reactions.

II. Common Synthesis Route and Potential Pitfalls

A prevalent method for synthesizing 1-Bromo-4-methanesulfonyl-2-methylbenzene involves the oxidation of its thioether precursor, 1-Bromo-2-methyl-4-(methylthio)benzene.[9] While effective, this step is critical and prone to side reactions if not carefully controlled.

Experimental Protocol: Oxidation of 1-Bromo-2-methyl-4-(methylthio)benzene

This protocol is adapted from established literature procedures for the oxidation of aryl sulfides.[10][11]

Materials:

  • 1-Bromo-2-methyl-4-(methylthio)benzene

  • Oxidizing agent (e.g., Oxone®, hydrogen peroxide)[9]

  • Solvent (e.g., methanol/water mixture, acetic acid)[9][12]

  • Catalyst (if using H₂O₂, e.g., Na₂WO₄)[12]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-Bromo-2-methyl-4-(methylthio)benzene in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the oxidizing agent portion-wise, maintaining the temperature between 0-5 °C.[13] The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (e.g., 18 hours), monitoring progress by TLC or GC.[9]

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Troubleshooting Guide: Oxidation Step
Issue Potential Cause Troubleshooting Action
Incomplete Conversion 1. Insufficient oxidant. 2. Low reaction temperature or short reaction time. 3. Inefficient catalyst (if applicable).1. Increase the molar equivalents of the oxidant. 2. Gradually increase the reaction temperature or extend the reaction time while monitoring for byproduct formation.[14] 3. Ensure the catalyst is active and used in the correct proportion.
Formation of Sulfoxide Intermediate Incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[10]Increase the amount of oxidant and/or the reaction time. More forcing conditions are often needed for the second oxidation step.[10]
Over-oxidation/Ring Degradation 1. Excessively harsh oxidizing conditions. 2. Reaction temperature too high.1. Use a more selective oxidant. 2. Maintain a low reaction temperature, especially during the addition of the oxidant.
Formation of Dehalogenated Byproduct Reductive side reactions. Some reagents or impurities might act as reducing agents.Ensure high purity of starting materials and reagents. Avoid conditions that favor reductive dehalogenation.[4]
Hydrolysis of Sulfonyl Group Presence of strong acid or base, especially at elevated temperatures.Maintain a neutral or mildly acidic/basic pH during the reaction and workup. Avoid prolonged heating in the presence of strong acids or bases.[7][8]

III. Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I'm seeing a lot of the starting thioether remaining. What should I do?

A1: This is a common issue of incomplete conversion. First, verify the quality and stoichiometry of your oxidizing agent. Oxidants like hydrogen peroxide can lose potency over time. If the oxidant is reliable, consider incrementally increasing the reaction temperature. However, do this cautiously while monitoring for the appearance of byproducts via TLC or GC. Extending the reaction time is another viable option.

Q2: I'm observing a significant amount of the debrominated sulfone in my crude product. How can I prevent this?

A2: The formation of a debrominated byproduct points to undesired reductive dehalogenation.[4] This can be catalyzed by certain metals.[3] Ensure your reaction vessel is free from metal contaminants. If you are using a metal-based catalyst for another step, ensure it is completely removed before proceeding. Also, consider the possibility of impurities in your starting materials or solvents that could act as reducing agents. Using freshly distilled solvents and high-purity reagents can mitigate this.

Q3: After workup, my product seems to be degrading. What storage conditions are recommended?

A3: 1-Bromo-4-methanesulfonyl-2-methylbenzene is a stable crystalline solid at room temperature.[2][15] However, prolonged exposure to harsh conditions should be avoided. Store the purified product in a cool, dry place, away from strong acids, bases, and reducing agents. For long-term storage, keeping it in a well-sealed container under an inert atmosphere (like nitrogen or argon) is advisable.

Q4: Can I use a different oxidizing agent than the one specified in the protocol?

A4: Yes, various oxidizing agents can be used for the conversion of sulfides to sulfones.[11] Common alternatives include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate. However, each oxidant has its own reactivity profile and may require different reaction conditions (solvent, temperature, pH).[14] If you choose to use an alternative, it is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate to avoid side reactions.

Q5: What is the best way to purify the final product?

A5: Recrystallization is generally the most effective method for purifying 1-Bromo-4-methanesulfonyl-2-methylbenzene. A common solvent system for this is ethanol or a mixture of ethanol and water.[13] The choice of solvent will depend on the impurities present. Column chromatography can also be employed, but it is often more laborious and costly for large-scale purifications.

IV. Visualizing the Process and Potential Issues

Workflow for Synthesis and Prevention of Decomposition

cluster_synthesis Synthesis Pathway cluster_decomposition Potential Decomposition Pathways cluster_prevention Preventative Measures Start Start: 1-Bromo-2-methyl-4-(methylthio)benzene Oxidation Controlled Oxidation (e.g., Oxone®, H₂O₂) Start->Oxidation Product Desired Product: 1-Bromo-4-methanesulfonyl-2-methylbenzene Oxidation->Product Dehalogenation Reductive Dehalogenation Oxidation->Dehalogenation Impurities/ Wrong Conditions IncompleteOxidation Incomplete Oxidation Oxidation->IncompleteOxidation Insufficient Oxidant/Time Hydrolysis Sulfonyl Group Hydrolysis Product->Hydrolysis Harsh pH/ High Temp Purity High Purity Reagents Purity->Oxidation TempControl Strict Temperature Control TempControl->Oxidation Monitoring Reaction Monitoring (TLC/GC) Monitoring->Oxidation pH_Control pH Control During Workup pH_Control->Product

Caption: Key steps and potential issues in the synthesis.

Logical Troubleshooting Flowchart

Start Problem Encountered During Synthesis CheckPurity Check Purity of Starting Materials and Reagents? Start->CheckPurity CheckConditions Verify Reaction Conditions? (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Yes PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No LowYield Low Yield/ Incomplete Reaction CheckConditions->LowYield Issue is Low Yield SideProduct Side Product Formation CheckConditions->SideProduct Issue is Side Products AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) IdentifyPathway Identify Decomposition Pathway AnalyzeByproducts->IdentifyPathway OptimizeConditions Optimize Conditions: - Increase Oxidant - Extend Time - Adjust Temp LowYield->OptimizeConditions SideProduct->AnalyzeByproducts ModifyProtocol Modify Protocol to Avoid Decomposition Conditions IdentifyPathway->ModifyProtocol

Caption: A logical approach to troubleshooting synthesis issues.

V. References

  • Bureš, F. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(11), 536. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfone Synthesis.

  • Sadowsky, D., McNeill, K., & Cramer, C. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. Available at: [Link]

  • Google Patents. (n.d.). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. EP0593251A1. Retrieved from

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental science & technology, 48(18), 10904–10911. Available at: [Link]

  • Engberts, J. B. F. N., & Zwaagstra, J. (1997). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 62(10), 3246-3251.

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. Available at: [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13425–13435. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • Barbero, N., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Omega, 7(30), 26367–26376. Available at: [Link]

  • Organic Syntheses. (n.d.). p-Bromophenyl methyl sulfide. Retrieved from [Link]

  • ChemRxiv. (2020). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Available at: [Link]

  • Manolikakes, G. (2019). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. European Journal of Organic Chemistry, 2019(44), 7339-7352.

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), o973. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 234.

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(14), 2587-2596.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]

  • Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 7(1), 130-140.

  • ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Retrieved from [Link]

  • ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]

  • Williams, I. H., & Babtie, A. C. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Physical Chemistry B, 117(29), 8769–8778.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(11), 1533.

  • Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane. US6037509A. Retrieved from

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying 1-Bromo-4-methanesulfonyl-2-methylbenzene via Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The unique chemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The unique chemical properties of this aromatic sulfone—specifically its high polarity and potential for strong interactions with silica gel—necessitate a carefully optimized column chromatography strategy. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges in purifying 1-Bromo-4-methanesulfonyl-2-methylbenzene?

The main difficulty arises from the molecule's high polarity, driven by the methanesulfonyl (-SO₂CH₃) group. This functional group can lead to very strong adsorption onto polar stationary phases like silica gel.[1] Consequently, you may encounter several issues:

  • Poor Elution: The compound may not move from the origin or "baseline" of the column, even with moderately polar mobile phases (eluents).[2]

  • Peak Tailing: The eluted compound may spread across many fractions, leading to broad peaks, poor resolution, and low recovery concentration.[2]

  • Compound Instability: The slightly acidic nature of standard silica gel can potentially cause degradation of sensitive compounds during the long residence time on the column.[2]

Understanding these challenges is the first step toward developing a robust purification protocol.

Q2: How do I select the right stationary and mobile phases?

The selection process should always begin with Thin-Layer Chromatography (TLC) to quickly screen for optimal conditions.[3]

Stationary Phase Selection:

  • Silica Gel (Standard Choice): For most applications, silica gel (60 Å, 230-400 mesh) is the go-to stationary phase due to its high resolving power for a wide range of compounds.[4] It is polar and slightly acidic.[5]

  • Neutral Alumina: If you observe compound degradation on silica gel (streaking or appearance of new spots on a TLC plate after letting it sit for a while), neutral alumina is a good alternative.[6]

  • Reversed-Phase Silica (C18 or C8): If normal-phase chromatography fails or provides poor resolution, reversed-phase chromatography is a powerful alternative.[7] Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[8][9] This technique is particularly effective for polar molecules.[10]

Mobile Phase (Eluent) Selection via TLC: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[3] This range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

  • Starting Solvents: Begin with a binary mixture of a non-polar solvent and a polar solvent. A common starting point is Hexanes/Ethyl Acetate.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane.

    • Spot the solution on a TLC plate.[3]

    • Develop the plate in various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots using a UV lamp (the aromatic ring should be UV active) or a chemical stain like potassium permanganate, which is effective for general oxidation.[6]

  • Interpreting TLC Results:

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexanes/EtOAc).

    • If Rf is too high (>0.8): The eluent is too polar. Decrease the proportion of the polar solvent.

    • If simple mixtures don't work: Due to the high polarity of the sulfone, you may find that even 100% Ethyl Acetate is insufficient. In this case, switch to a stronger polar solvent like methanol and a less polar co-solvent like dichloromethane (DCM). Try DCM/Methanol mixtures (e.g., 99:1, 98:2).

Scenario Recommended Action Example Solvent Systems to Test
Compound at baseline in 1:1 Hexanes/EtOAcIncrease eluent polarity significantly.100% EtOAc, then 99:1 DCM/MeOH, 95:5 DCM/MeOH
Compound Rf > 0.8 in 9:1 Hexanes/EtOAcDecrease eluent polarity.19:1 Hexanes/EtOAc, 100% Hexanes
Streaking or smearing on TLC plateThe compound may be acidic/basic or interacting strongly.Add 0.5-1% triethylamine (if basic) or acetic acid (if acidic) to the eluent system.[3]
Q3: My compound won't elute from the silica column, even with 100% ethyl acetate. What should I do?

This is a classic sign that your compound is highly polar and strongly adsorbed to the silica.[2]

Troubleshooting Steps:

  • Increase Solvent Polarity (Gradient Elution): Do not discard the column. Gradually increase the polarity of the mobile phase. A common next step is to introduce a stronger solvent like methanol.

    • Action: Start adding small percentages of methanol to your current eluent (e.g., ethyl acetate). For example, switch to 99:1 EtOAc/MeOH, then 98:2, and so on. This gradual increase helps elute the target compound without co-eluting less polar impurities.

  • Use a More Aggressive Solvent System: For very polar compounds, a system containing dichloromethane (DCM) and methanol is often effective.[2]

    • Action: Prepare a mobile phase of 1-10% methanol in dichloromethane.

  • Consider Basified Solvents: If the compound has an acidic proton or interacts strongly with acidic silanol groups on the silica, adding a small amount of base can help.

    • Action: Prepare a stock solution of 1-10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your eluent.[2] This is highly effective for breaking strong interactions with the silica surface.

Experimental Protocols

Protocol 1: Step-by-Step Column Chromatography Purification

This protocol assumes silica gel as the stationary phase and that you have identified a suitable eluent system via TLC with an Rf of ~0.3.

1. Column Preparation (Wet Packing):

  • Select a column with an appropriate diameter. A ratio of silica gel to crude sample weight between 30:1 and 100:1 is typical.[11]
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[5]
  • Clamp the column perfectly vertically.
  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexanes/EtOAc).[5]
  • Pour the slurry into the column. Tap the side of the column gently to pack the silica evenly and dislodge air bubbles.[5]
  • Open the stopcock to drain some solvent, which helps in uniform packing. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
  • Once packed, add another thin layer of sand on top to prevent disturbance during solvent addition.[12]

2. Sample Loading (Dry Loading - Recommended): Dry loading is superior for polar compounds or samples that are not very soluble in the initial eluent.[12]

  • Dissolve your crude sample (e.g., 1g) in a minimal amount of a volatile solvent (like DCM or acetone).
  • Add 2-3 times the sample weight of fresh silica gel to this solution.
  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[12]
  • Carefully drain the solvent from your packed column until it is level with the top layer of sand.
  • Gently add the silica-adsorbed sample onto the top of the column, creating a thin, even band.
  • Carefully add your initial eluent to the column, pressurize gently, and begin elution.

3. Elution and Fraction Collection:

  • Start eluting with your initial, less polar solvent system. If you determined from TLC that a gradient is needed, use a stepwise gradient.
  • Apply gentle air pressure (flash chromatography) to achieve a solvent flow rate of about 2 inches per minute.[13]
  • Collect fractions of a consistent volume in test tubes.
  • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified compound.[4]
  • Combine the pure fractions, and remove the solvent via rotary evaporation to yield the purified 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the column chromatography purification of polar compounds.

ChromatographyTroubleshooting Troubleshooting Workflow for Column Chromatography Start Start: Run TLC to find eluent (Rf ~0.3) Column Run Column with chosen eluent Start->Column Problem Problem Encountered? Column->Problem NoElution Compound not eluting? Problem->NoElution Yes Success Success: Combine pure fractions Problem->Success No PoorSep Poor separation / Overlap? NoElution->PoorSep No IncreasePolarity Solution: Increase eluent polarity (e.g., add more EtOAc or MeOH) NoElution->IncreasePolarity Yes Tailing Streaking / Tailing? PoorSep->Tailing No FineTune Solution: Use shallower gradient or change solvent system PoorSep->FineTune Yes AddModifier Solution: Add modifier to eluent (e.g., 1% TEA or Acetic Acid) Tailing->AddModifier Yes CheckStability Consider compound stability. Test on 2D TLC. Switch to Alumina or RP. Tailing->CheckStability No ChangeSystem Solution: Use stronger system (e.g., DCM/MeOH) IncreasePolarity->ChangeSystem Still no elution ChangeSystem->Column FineTune->Column AddModifier->Column CheckStability->Start

Caption: Troubleshooting workflow for common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column. Available from: [Link]

  • University of Alberta. Column chromatography. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Šaršúnová, M., Hanus, J., & Kováč, J. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. (2000). Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]

  • ChemHelp ASAP. column chromatography & purification of organic compounds. (2021). YouTube. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Phenomenex. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. (2017). Available from: [Link]

  • MDPI. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). Available from: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. (2025). Available from: [Link]

  • YouTube. Chromatography and Natural Products Purification. (2022). Available from: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. (2024). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Structural Validation of 1-Bromo-4-methanesulfonyl-2-methylbenzene

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of successful research. This guide provides an in-depth, comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of successful research. This guide provides an in-depth, comparative analysis for the validation of the molecular structure of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in organic synthesis. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive workflow for its structural confirmation. This guide emphasizes the rationale behind spectroscopic observations, drawing comparisons with structurally related analogues to provide a robust validation framework.

The Compound in Focus: 1-Bromo-4-methanesulfonyl-2-methylbenzene

The target molecule, 1-Bromo-4-methanesulfonyl-2-methylbenzene, possesses a unique substitution pattern on the benzene ring which gives rise to a distinct spectroscopic fingerprint. The correct assignment of this structure is critical for its intended use in further synthetic applications.

Section 1: ¹H NMR Spectroscopy – A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Predicted ¹H NMR Spectrum

Based on the structure of 1-Bromo-4-methanesulfonyl-2-methylbenzene, we anticipate four distinct signals:

  • Aromatic Protons: Three protons on the benzene ring are in unique chemical environments due to the substitution pattern. Their chemical shifts will be influenced by the electron-withdrawing nature of the methanesulfonyl group and the electron-donating nature of the methyl group, as well as the anisotropic effects of the bromine atom.

  • Methyl Protons (Aryl-CH₃): A singlet corresponding to the three protons of the methyl group attached to the benzene ring.

  • Methyl Protons (Sulfonyl-CH₃): A singlet corresponding to the three protons of the methanesulfonyl group.

Comparative Analysis and Expected Chemical Shifts

To predict the chemical shifts, we can draw comparisons with similar structures:

Proton Type Predicted Shift (ppm) Comparative Compound & Observed Shift (ppm) Rationale for Prediction
Aromatic (H-3, H-5, H-6)7.0 - 8.0For 1-Bromo-4-chloro-2-methylbenzene, aromatic protons appear between 6.975 and 7.378 ppm.[1]The strongly electron-withdrawing sulfonyl group is expected to shift the aromatic protons further downfield compared to a chloro substituent. The proton ortho to the bromine (H-3) will likely be a doublet, the proton between the bromo and sulfonyl groups (H-5) a doublet of doublets, and the proton ortho to the sulfonyl group (H-6) a doublet.
Aryl-CH₃~2.4In 1-Bromo-4-chloro-2-methylbenzene, the aryl methyl protons appear at 2.321 ppm.[1]The electronic environment of the methyl group is similar in both compounds, leading to a comparable chemical shift.
Sulfonyl-CH₃~3.1In related aryl methyl sulfones, the methyl protons of the sulfonyl group typically appear in this region.The electronegative oxygen and sulfur atoms deshield these protons, shifting them downfield.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Section 2: ¹³C NMR Spectroscopy – Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum

For 1-Bromo-4-methanesulfonyl-2-methylbenzene, we expect to observe eight distinct carbon signals:

  • Aromatic Carbons: Six unique signals for the carbons of the benzene ring.

  • Aryl-CH₃ Carbon: One signal for the methyl carbon attached to the ring.

  • Sulfonyl-CH₃ Carbon: One signal for the methyl carbon of the sulfonyl group.

Comparative Analysis and Expected Chemical Shifts

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Carbon Type Predicted Shift (ppm) Comparative Compound & Observed Shift (ppm) Rationale for Prediction
C-Br (ipso)~120For bromobenzene, the ipso-carbon appears at 122.5 ppm.[2]Bromine's "heavy atom effect" results in a shielding of the directly attached carbon, leading to an upfield shift compared to other substituted carbons.[2][3]
C-SO₂CH₃ (ipso)~140In related aryl sulfones, the carbon bearing the sulfonyl group is significantly deshielded.The strong electron-withdrawing nature of the sulfonyl group causes a substantial downfield shift.
Other Aromatic Carbons125 - 135In substituted benzenes, the remaining aromatic carbons resonate in this region.[4]The precise shifts will depend on their position relative to the substituents.
Aryl-CH₃~20In 1-bromo-2-methylpropane, a methyl group attached to a substituted carbon appears at 21.0 ppm.[5]This is a typical range for a methyl group on an aromatic ring.
Sulfonyl-CH₃~45This is a characteristic chemical shift for a methylsulfonyl group.The direct attachment to the electron-withdrawing sulfonyl group results in a downfield shift compared to a simple alkyl methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Apply Fourier transformation to the acquired data to obtain the final spectrum.

Section 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C-H (Aromatic)3100 - 3000Stretching
C-H (Alkyl)3000 - 2850Stretching
S=O (Sulfonyl)1350 - 1300 and 1160 - 1120Asymmetric and Symmetric Stretching
C=C (Aromatic)1600 - 1450Ring Stretching
C-S800 - 600Stretching
C-Br600 - 500Stretching
Comparative Data

The NIST Chemistry WebBook provides IR spectra for numerous related compounds, such as 1-bromo-2-methylbenzene and 1-bromo-4-methylbenzene, which show the characteristic C-H and C-Br stretches.[6][7][8] The presence of strong absorptions in the 1350-1120 cm⁻¹ region would be a key indicator of the methanesulfonyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands of the expected functional groups.

Section 4: Mass Spectrometry – Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak

The molecular formula of 1-Bromo-4-methanesulfonyl-2-methylbenzene is C₈H₉BrO₂S. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

  • M⁺ (with ⁷⁹Br): 263.96 g/mol

  • (M+2)⁺ (with ⁸¹Br): 265.96 g/mol

The mass spectrum should show two peaks of nearly equal intensity separated by 2 m/z units.

Expected Fragmentation Pattern

Key fragment ions would likely arise from the loss of:

  • CH₃ radical from the sulfonyl group (M - 15)

  • SO₂CH₃ group (M - 79)

  • Br radical (M - 79/81)

The NIST Chemistry WebBook shows that for 1-bromo-4-methylbenzene, a common fragment is the loss of the bromine atom.[9][10]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer technique that will primarily show the molecular ion.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak with its characteristic isotopic pattern and the major fragment ions.

Section 5: Integrated Spectroscopic Validation Workflow

A conclusive structural validation is achieved by integrating the data from all spectroscopic techniques. The following diagram illustrates the logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation Compound Synthesized Compound (Putative Structure) HNMR ¹H NMR Compound->HNMR CNMR ¹³C NMR Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HNMR_Data Proton Signals & Splitting Patterns HNMR->HNMR_Data CNMR_Data Carbon Skeleton & Functional Groups CNMR->CNMR_Data IR_Data Characteristic Functional Groups IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Validation Validated Structure of 1-Bromo-4-methanesulfonyl-2-methylbenzene HNMR_Data->Validation Confirms proton count & connectivity CNMR_Data->Validation Confirms carbon count & environments IR_Data->Validation Confirms key functional groups MS_Data->Validation Confirms molecular formula & Br presence

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-Bromo-4-methanesulfonyl-2-methylbenzene for Researchers and Drug Development Professionals

Introduction 1-Bromo-4-methanesulfonyl-2-methylbenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a methyl group, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methanesulfonyl group on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic routes to 1-Bromo-4-methanesulfonyl-2-methylbenzene, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given application.

Route 1: Oxidation of a Thioether Precursor

This is a widely employed and highly efficient method for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The strategy involves the preparation of the corresponding thioether, (4-Bromo-3-methylphenyl)(methyl)sulphane, followed by its oxidation to the desired sulfone.

Reaction Scheme

Route 1: Oxidation of Thioether start (4-Bromo-3-methylphenyl)(methyl)sulphane product 1-Bromo-4-methanesulfonyl-2-methylbenzene start->product Oxidation reagent Oxidizing Agent (e.g., Oxone®, H₂O₂) reagent->product

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidizing agent is critical to control the extent of oxidation and prevent over-oxidation to the sulfonic acid.

  • With Oxone® (Potassium peroxymonosulfate): The active oxidizing species is the peroxymonosulfate anion (HSO₅⁻). The sulfur atom of the thioether acts as a nucleophile, attacking one of the peroxide oxygens of the HSO₅⁻ anion. A subsequent intramolecular proton transfer and elimination of the bisulfate anion (HSO₄⁻) yields the sulfoxide. A second oxidation of the sulfoxide, following a similar mechanism, produces the sulfone. The use of a biphasic system (e.g., methanol/water) facilitates the reaction between the organic substrate and the water-soluble oxidant.

  • With Hydrogen Peroxide (H₂O₂): In the presence of a catalyst like sodium tungstate (Na₂WO₄), hydrogen peroxide is activated to form a peroxotungstate species, which is a more potent oxidizing agent.[1] The reaction mechanism is analogous to that with Oxone®, involving the nucleophilic attack of the sulfur atom on the activated peroxide.

Experimental Protocols

Protocol 1.1: Oxidation using Oxone® [2]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve (4-Bromo-3-methylphenyl)(methyl)sulphane (1.0 eq) in a mixture of methanol and water (10:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add Oxone® (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Isolation: The product can be further purified by recrystallization or column chromatography.

Protocol 1.2: Oxidation using Hydrogen Peroxide and Sodium Tungstate [1]

  • Preparation of the Reaction Mixture: In a reaction flask, suspend (4-Bromo-3-methylphenyl)(methyl)sulphane (1.0 eq) and sodium tungstate (catalytic amount) in acetic acid.

  • Heating: Heat the mixture to 100 °C with stirring.

  • Addition of Oxidant: Add 30% hydrogen peroxide (3.0 eq) dropwise over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.

Data Comparison
ParameterRoute 1 (Oxone®)Route 1 (H₂O₂/Na₂WO₄)
Starting Material (4-Bromo-3-methylphenyl)(methyl)sulphane(4-Bromo-3-methylphenyl)(methyl)sulphane
Key Reagents Oxone®, Methanol, WaterH₂O₂, Na₂WO₄, Acetic Acid
Reaction Temperature 0 °C to Room Temperature100 °C
Reaction Time 18 hours~1-2 hours
Yield 83%[2]Not reported for the target molecule, but generally high for similar substrates.
Purity High, often requires minimal purification.Good, may require recrystallization.
Advantages Mild reaction conditions, high yield.Faster reaction time.
Disadvantages Longer reaction time.Higher reaction temperature, use of corrosive acetic acid.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative approach to 1-Bromo-4-methanesulfonyl-2-methylbenzene involves a multi-step sequence starting from a substituted aniline. This route offers flexibility in the introduction of the functional groups and can be advantageous if the starting aniline is readily available.

Reaction Scheme

Route 2: Sandmeyer Reaction start 2-Methyl-4-nitroaniline intermediate1 4-Amino-2-methylaniline start->intermediate1 1. step1 Reduction intermediate2 Diazonium Salt intermediate1->intermediate2 2. step2 Diazotization (NaNO₂, HBr) intermediate3 1-Bromo-2-methyl-4-aminobenzene intermediate2->intermediate3 3. step3 Sandmeyer Reaction (CuBr) product 1-Bromo-4-methanesulfonyl-2-methylbenzene intermediate3->product 4. step4 Introduction of Methanesulfonyl Group

Caption: A possible synthetic pathway for Route 2.

Mechanistic Insights

The key step in this route is the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This involves the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amine. A series of proton transfers and elimination of water leads to the formation of the N≡N triple bond of the diazonium ion.

  • Sandmeyer Reaction (Bromination): The diazonium salt is then treated with a copper(I) bromide solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide.[3]

Conceptual Experimental Workflow

Step 2.1: Reduction of 2-Methyl-4-nitroaniline

The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., Sn/HCl or Fe/HCl). Catalytic hydrogenation is generally preferred for its cleaner reaction profile.

Step 2.2: Diazotization and Sandmeyer Bromination of 4-Amino-2-methylaniline

  • Diazotization: The aniline derivative is dissolved in an aqueous solution of a strong acid (e.g., HBr). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide, also maintained at a low temperature. The reaction is typically allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.

Step 2.3: Introduction of the Methanesulfonyl Group

This transformation can be achieved through several methods, one of which is the conversion of the amino group to a sulfonyl chloride followed by methylation.

  • Diazotization and Sulfonyl Chloride Formation: The amino group of 1-bromo-2-methyl-4-aminobenzene can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

  • Reduction and Methylation: The sulfonyl chloride can then be reduced to the sulfinic acid, followed by methylation to yield the final methanesulfonyl compound.

Alternatively, a more direct approach would be to start with 4-(Methylsulfonyl)aniline,[1][2] introduce the methyl group, and then perform the Sandmeyer bromination. However, the regioselectivity of the methylation step might be challenging.

Comparative Analysis of Routes
FeatureRoute 1 (Oxidation)Route 2 (Sandmeyer)
Number of Steps 2 (synthesis of thioether + oxidation)Multiple steps (reduction, diazotization, Sandmeyer, sulfonyl group introduction)
Overall Yield High (typically >80%)Expected to be lower due to the multi-step nature.
Starting Materials Requires synthesis of the specific thioether.Starts from more basic building blocks (substituted anilines).
Scalability Generally straightforward to scale up.Can be challenging to scale up, especially the diazotization step which requires careful temperature control.
Safety Considerations Oxidizing agents can be hazardous.Diazonium salts are potentially explosive and must be handled with care at low temperatures. Use of toxic reagents like CuBr.
Versatility Specific to the synthesis of the target sulfone.The diazonium intermediate can be used to introduce a variety of other functional groups.

Conclusion and Recommendations

For the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, the oxidation of the thioether precursor (Route 1) is the more direct and higher-yielding approach. The reaction conditions are generally mild, and the procedure is well-documented and scalable. The use of Oxone® as the oxidizing agent is particularly attractive due to its ease of handling and high efficiency.

The multi-step synthesis via a Sandmeyer reaction (Route 2) , while conceptually feasible, is more complex and likely to result in a lower overall yield. The handling of potentially unstable diazonium intermediates also poses a greater safety risk. However, this route might be considered if the starting aniline is readily and inexpensively available, or if the synthesis of other derivatives from the common diazonium intermediate is also desired.

For researchers and drug development professionals seeking an efficient and reliable method for the preparation of 1-Bromo-4-methanesulfonyl-2-methylbenzene, Route 1 is the recommended synthetic strategy.

References

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o973. Available from: [Link]

  • Rancati, F., et al. (2002). A quite efficient and simple way to synthesize different arylpiperazines involving Sandmeyer reaction as key step. Tetrahedron, 58(38), 7547-7553.
  • ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). Available from: [Link]

  • Hassan, M. M., et al. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Jordan Journal of Pharmaceutical Sciences, 7(2).
  • Doyle, M. P., et al. (1977). Reaction of Diazonium Salts with Boronates. A New Synthesis of Arylboronates. Journal of the American Chemical Society, 99(14), 4949-4950.
  • Moodie, R. B., et al. (1976). The nitration of the bromotoluenes, and the directive effects of the bromo- and methyl-substituents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1093.
  • Zhang, X., et al. (2017). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 15(46), 9878-9882.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. Available from: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene: An Exploration of Alternative Reagents

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates with high purity and yield is paramount. 1-Bromo-4-methanesulfonyl-2-methylbenzene is a valuable building blo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates with high purity and yield is paramount. 1-Bromo-4-methanesulfonyl-2-methylbenzene is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of traditional and alternative synthetic routes to this compound, focusing on the critical bromination and methanesulfonylation steps. We will delve into the mechanistic rationale behind reagent choices, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

Introduction to 1-Bromo-4-methanesulfonyl-2-methylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound featuring a bromo, a methanesulfonyl, and a methyl group. Its structure makes it a versatile intermediate for introducing the 4-methanesulfonyl-2-methylphenyl moiety into larger molecules, a common scaffold in pharmaceutical and agrochemical research.[1] A typical retrosynthetic analysis reveals two primary bond disconnections: the C-Br bond and the C-S bond, suggesting that the synthesis will involve a bromination and a sulfonylation or oxidation step.

Traditional vs. Alternative Synthetic Strategies: A Comparative Overview

The classical approach to synthesizing 1-Bromo-4-methanesulfonyl-2-methylbenzene often involves the bromination of a toluene derivative followed by the introduction of the methanesulfonyl group, or vice versa. However, these traditional methods can sometimes be hampered by harsh reaction conditions, the use of hazardous reagents, and the formation of undesirable byproducts. This guide will explore modern alternatives that offer improvements in terms of safety, efficiency, and environmental impact.

We will explore two main synthetic pathways:

  • Pathway A: Bromination of 2-methyl-4-(methylthio)anisole followed by oxidation.

  • Pathway B: A multi-step synthesis involving nitration, reduction, diazotization (Sandmeyer reaction), and methanesulfonylation.

Pathway A: Bromination and Oxidation Strategy

This pathway commences with a suitable toluene derivative, which is first brominated and then the sulfur moiety is oxidized to the sulfone.

Step 1: Bromination of Toluene Derivatives

The introduction of a bromine atom onto the aromatic ring is a critical step. Traditionally, molecular bromine is used, but its high reactivity and hazardous nature have led to the development of safer and more selective alternatives.

Comparison of Brominating Agents

ReagentTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Molecular Bromine (Br₂) Lewis acid catalyst (e.g., FeBr₃), darkHigh reactivity, inexpensiveHighly corrosive and toxic, poor regioselectivity, generates HBr byproductVariable[2]
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN) or light, CCl₄ or CH₃CNMilder conditions, selective for benzylic bromination in the absence of an aromatic catalyst, solid reagent is easier to handleCan lead to side reactions, CCl₄ is a hazardous solventGood to Excellent[3][4]
H₂O₂-HBr System Aqueous medium, visible light"Green" reagents, in situ generation of Br₂, avoids handling of pure Br₂Requires careful control of stoichiometry and reaction conditionsGood[5][6]
NaBr/NaBrO₃ Aqueous acidic mediumStable, non-hazardous solid reagents, inexpensiveRequires acidic conditionsGood[7]

Expert Insights on Bromination:

The choice of brominating agent is dictated by the desired regioselectivity and the functional groups present in the starting material. For the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, electrophilic aromatic bromination is required. While molecular bromine is a potent reagent, its handling and selectivity issues are significant drawbacks. N-Bromosuccinimide, typically known for radical benzylic bromination, can also act as an electrophilic brominating agent in the presence of an acid catalyst. The in-situ generation of bromine from H₂O₂-HBr or NaBr/NaBrO₃ offers a safer and more environmentally friendly alternative to using liquid bromine directly.[7][8]

Experimental Protocol: Bromination using H₂O₂-HBr

This protocol describes a greener approach to bromination.

  • To a solution of 2-methyl-4-(methylthio)anisole (1 equivalent) in a suitable solvent (e.g., acetic acid), add hydrobromic acid (48%, 3 equivalents).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%, 1.2 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation of the Thioether to the Sulfone

The conversion of the methylthio group to the methanesulfonyl group is a crucial oxidation step.

Comparison of Oxidizing Agents

ReagentTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Hydrogen Peroxide (H₂O₂) Acetic acid, catalyst (e.g., Na₂WO₄)Inexpensive, environmentally benign byproduct (water)Can require elevated temperatures and a catalyst for efficient conversionGood to Excellent[9]
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, room temperatureHigh reactivity, generally clean reactionsPotentially explosive, requires careful handling and storageExcellentN/A
Oxone® Methanol/water, room temperatureStable solid, easy to handle, environmentally friendlyCan be less selective in the presence of other oxidizable functional groupsGood to Excellent[8]

Expert Insights on Oxidation:

Hydrogen peroxide in the presence of a tungstate catalyst is a highly effective and green method for the oxidation of thioethers to sulfones.[9] m-CPBA is a classic and reliable reagent, though its shock-sensitivity is a concern for large-scale synthesis. Oxone® provides a good balance of reactivity, safety, and ease of use.

Experimental Protocol: Oxidation using Hydrogen Peroxide

  • In a reaction flask, dissolve 1-bromo-2-methyl-4-(methylthio)benzene (1 equivalent) and sodium tungstate (Na₂WO₄, 0.02 equivalents) in acetic acid.

  • Heat the mixture to 100°C and add 30% hydrogen peroxide (3 equivalents) dropwise over 1 hour.

  • After the addition is complete, monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude 1-Bromo-4-methanesulfonyl-2-methylbenzene.[9]

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Pathway B: A Multi-Step Approach via Sandmeyer Reaction

This alternative pathway involves the construction of the target molecule through a series of transformations starting from a readily available nitro-substituted toluene.

Workflow for Pathway B

Pathway_B A 2-Methyl-4-nitrotoluene B 2-Methyl-4-nitrobenzenesulfonyl chloride A->B 1. H₂SO₄, SO₃ 2. SOCl₂ C 4-Methanesulfonyl-2-methyl-4-nitrobenzene B->C Na₂SO₃, NaHCO₃ then CH₃I D 4-Methanesulfonyl-2-methylaniline C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E 1-Bromo-4-methanesulfonyl-2-methylbenzene D->E Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Synthetic workflow for Pathway B.

Step 1 & 2: Sulfonylation and Methylation

The synthesis can begin with the sulfonation of 2-methyl-4-nitrotoluene to form 2-methyl-4-nitrobenzenesulfonyl chloride.[10] This is a standard electrophilic aromatic substitution. The resulting sulfonyl chloride can then be converted to the methyl sulfone.

Alternative Sulfonylating Agents

While the classical approach involves fuming sulfuric acid or chlorosulfonic acid, milder and more selective reagents are available.[11][12]

ReagentTypical ConditionsAdvantagesDisadvantagesReference
Methanesulfonyl Chloride (MsCl) Lewis acid catalyst (e.g., AlCl₃)Commercially available, good reactivityCan generate HCl, potential for side reactions[13]
Methanesulfonic Anhydride (Ms₂O) Lewis acid or zeolite catalystMore powerful than MsCl, avoids chloride byproductsMore expensive than MsCl[14][15][16]
1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl) Aqueous media, mild temperatureHigh regioselectivity, "green" ionic liquid reagentNot as widely available as traditional reagents[17][18]

Expert Insights on Sulfonylation:

Methanesulfonic anhydride is a more potent electrophile than methanesulfonyl chloride and often provides better yields, especially with deactivated aromatic rings.[16] The use of zeolite catalysts with methanesulfonic anhydride offers a greener and more regioselective approach to sulfonation. The ionic liquid [Dsim]Cl represents an emerging environmentally friendly alternative.[17]

Step 3: Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a well-established transformation.

Comparison of Reducing Agents

ReagentTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Tin (Sn) / HCl RefluxInexpensive and effectiveRequires a large excess of acid, workup can be cumbersomeGood[19][20]
Iron (Fe) / HCl or Acetic Acid RefluxMilder than Sn/HCl, less acidic wasteStill requires acidic conditionsGood[21]
Catalytic Hydrogenation (H₂/Pd-C) Methanol or Ethanol, atmospheric or elevated pressureClean reaction, high yields, easy workupRequires specialized hydrogenation equipment, catalyst can be expensiveExcellent[22][23]
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) Aqueous or alcoholic solutionSelective for the reduction of one nitro group in dinitro compoundsCan be less effective for single nitro groups, generates H₂SVariable[24]

Expert Insights on Reduction:

Catalytic hydrogenation is generally the cleanest and most efficient method for nitro group reduction, provided the necessary equipment is available.[22][23] For laboratory-scale synthesis, the use of iron in acidic media is a practical and effective alternative to the more traditional tin and HCl method.[21]

Experimental Protocol: Reduction of Nitro Group using Iron

  • To a stirred suspension of 4-methanesulfonyl-2-methyl-4-nitrobenzene (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-methanesulfonyl-2-methylaniline.

Step 4: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[25]

Sandmeyer_Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺X⁻ Aniline->Diazonium NaNO₂ / HX (0-5 °C) Product Ar-Br Diazonium->Product CuBr

Caption: The Sandmeyer reaction for bromination.

Alternative Approaches to the Sandmeyer Reaction

While the classic Sandmeyer reaction utilizes copper(I) salts, several modifications and alternative procedures have been developed.

MethodReagentsAdvantagesDisadvantagesReference
Classic Sandmeyer NaNO₂, HBr, CuBrReliable and widely usedRequires stoichiometric copper salts, potential for copper contamination in the product[26][27]
Gattermann Reaction NaNO₂, HBr, Copper powderAvoids the need to prepare a specific copper(I) salt solutionGenerally gives lower yields than the Sandmeyer reactionN/A
Metal-Free Bromination NaNO₂, HBr, molecular bromineAvoids the use of heavy metalsRequires handling of molecular bromine[28]

Expert Insights on the Sandmeyer Reaction:

The classic Sandmeyer reaction remains the most reliable method for this transformation.[25] Careful temperature control during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt.[27] For applications where copper contamination is a concern, metal-free alternatives are worth considering, although they may require more optimization.[28]

Experimental Protocol: Sandmeyer Bromination

  • Dissolve 4-methanesulfonyl-2-methylaniline (1 equivalent) in a mixture of aqueous hydrobromic acid (48%) and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or distillation.

Conclusion

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene can be accomplished through several viable routes. While traditional methods using reagents like molecular bromine and tin/HCl are effective, modern alternatives offer significant advantages in terms of safety, environmental impact, and often, yield and purity.

For Pathway A , the use of H₂O₂-HBr for bromination and H₂O₂ with a tungstate catalyst for oxidation represents a greener and safer approach. For Pathway B , catalytic hydrogenation for the nitro reduction and the classic Sandmeyer reaction remain highly reliable transformations. The choice of sulfonylating agent in this pathway can be tailored, with methanesulfonic anhydride offering enhanced reactivity.

By understanding the nuances of each reagent and reaction, and by embracing these alternative methodologies, researchers can optimize the synthesis of this important intermediate, paving the way for more efficient and sustainable chemical development.

References

  • Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of α-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142-3146. Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonic anhydride. In Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-nitrobenzene-sulfonic acid chloride. Retrieved from [Link]

  • March, J. (1985). Advanced Organic Chemistry (3rd ed.). Wiley Interscience.
  • Chakrabarty, M., & Khasnobis, S. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Indian Journal of Chemistry - Section B, 47B(2), 311-316. Available at: [Link]

  • Butt, M. A., & Zhang, W. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 27046-27068. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Quora. (2020, January 29). How would you convert aniline to bromobenzene? Retrieved from [Link]

  • Filo. (n.d.). How to prepare Bromobenzene from Aniline Explain the chemical reaction s... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1969). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Catalyst and Solvent-Free Bromination of Toluene Derivatives by HBr-H 2 O 2 with Visible-Light Photocatalysis Using a Continuous-Flow Microreactor. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Retrieved from [Link]

  • Reddit. (2024, April 7). Bromination Solvent Alternative? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

  • SciELO. (n.d.). Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline in aqueous solution. Retrieved from [Link]

  • PubMed. (n.d.). Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Retrieved from [Link]

  • SciSpace. (n.d.). Direct Sulfonation of Aromatic Hydrocarbons and their Halogen Derivatives. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic sulfonation reactions.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • YouTube. (2021, June 16). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(methylsulfonyl)aniline. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 1-Bromo-4-methanesulfonyl-2-methylbenzene Purity by GC-MS

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, technical comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, technical comparison of methodologies for the quantitative analysis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key building block in contemporary drug synthesis. We will focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a detailed protocol and validation data, while also comparing its performance against High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical perspective.

The Critical Role of Purity for 1-Bromo-4-methanesulfonyl-2-methylbenzene

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic sulfone. The sulfone functional group is a common motif in a variety of pharmaceuticals, and this particular intermediate's reactivity is centered around its bromine and methyl-substituted benzene ring. The precise control of its purity is paramount, as even trace impurities can have significant downstream effects, potentially leading to the formation of unwanted side products, reduced efficacy, or the introduction of toxicologically harmful substances in the final API.

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, commonly proceeding through the oxidation of a thioether precursor such as (4-Bromo-3-methylphenyl)(methyl)sulphane, presents a specific impurity profile that must be carefully monitored.[1][2] Potential impurities may include:

  • Unreacted Starting Material: Residual (4-Bromo-3-methylphenyl)(methyl)sulphane.

  • Partially Oxidized Intermediate: The corresponding sulfoxide, 1-Bromo-4-(methylsulfinyl)-2-methylbenzene.

  • Over-oxidation or Degradation Products: Though less common with controlled oxidation, other related substances could be present.

  • Residual Solvents: From the reaction and purification steps.

Given the nature of these potential impurities and the thermal stability of the target analyte, Gas Chromatography (GC) is an exceptionally well-suited separation technique. When coupled with a Mass Spectrometer (MS), it provides unparalleled specificity and sensitivity for quantitative analysis.

The Power of GC-MS for Quantitative Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] For a thermally stable and sufficiently volatile compound like 1-Bromo-4-methanesulfonyl-2-methylbenzene, GC-MS offers several distinct advantages:

  • High Resolution: Capillary GC columns provide excellent separation of structurally similar compounds.

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, akin to a molecular fingerprint, allowing for unambiguous identification even if chromatographic separation is incomplete.

  • High Sensitivity: Modern GC-MS systems can detect and quantify impurities at the parts-per-million (ppm) level and below, which is critical for meeting stringent pharmaceutical quality standards.[4]

The choice of GC-MS is therefore a strategic one, driven by the need for a highly specific and sensitive method capable of resolving and quantifying the likely impurities in 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Experimental Protocol: A Validated GC-MS Method

This section details a step-by-step methodology for the quantitative analysis of 1-Bromo-4-methanesulfonyl-2-methylbenzene purity. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5]

Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Bromo-4-methanesulfonyl-2-methylbenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to create a calibration curve covering the expected range of the analyte and its impurities (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Bromo-4-methanesulfonyl-2-methylbenzene sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standards.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and potential impurities.

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte and impurities without degradation.
Injection Volume 1 µL, Split mode (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 280 °CHold: 5 min at 280 °CA temperature gradient allows for the separation of compounds with different boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Full Scan (for impurity identification) and Selected Ion Monitoring (SIM) for quantificationFull scan allows for the identification of unknown impurities, while SIM provides higher sensitivity for quantifying known analytes.
SIM Ions To be determined from the mass spectrum of the analyte and impurities. For the main analyte, characteristic ions would be selected.Provides high sensitivity and specificity for quantification.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic separation and unique mass spectra of the analyte and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.[6]

Data Analysis

The purity of the 1-Bromo-4-methanesulfonyl-2-methylbenzene sample is calculated using the area normalization method from the chromatogram, assuming that all impurities have a similar response factor to the main component. For higher accuracy, the purity can be determined using a certified reference standard and a calibration curve.

The following diagram illustrates the experimental workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Standard A->B C Prepare Working Standards B->C F Inject into GC-MS C->F D Weigh Sample E Prepare Sample Solution D->E E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration & Identification H->I J Generate Calibration Curve I->J L Method Validation (ICH Q2) I->L K Calculate Purity J->K

GC-MS analysis workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is an excellent choice for this analysis, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique widely used in the pharmaceutical industry.[2][4] A comparison of these two techniques is essential for selecting the most appropriate method for a given analytical challenge.

The decision to use GC-MS over HPLC for 1-Bromo-4-methanesulfonyl-2-methylbenzene is primarily based on the analyte's properties. Being a thermally stable and relatively non-polar molecule, it is well-suited for GC analysis. HPLC would be a more suitable choice for non-volatile or thermally labile compounds.

The following diagram illustrates the decision-making process for selecting an analytical method:

Method_Selection start Analyte: 1-Bromo-4-methanesulfonyl-2-methylbenzene q1 Is the analyte volatile and thermally stable? start->q1 gcms GC-MS is a suitable primary method q1->gcms Yes q2 Are impurities non-volatile or thermally labile? q1->q2 No hplc HPLC is a suitable alternative q2->gcms No (with potential derivatization) q2->hplc Yes

Decision tree for selecting an analytical method.
Performance Comparison

To provide a clear comparison, the table below summarizes the expected performance characteristics of a validated GC-MS method versus a hypothetical, yet realistic, validated HPLC method for the analysis of 1-Bromo-4-methanesulfonyl-2-methylbenzene. The HPLC data is based on typical performance for similar aromatic sulfones.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.
Specificity Very High (mass spectral data provides a unique fingerprint).High (retention time is characteristic, but can be affected by matrix).
Sensitivity
LOD~0.1 - 1 ppm~1 - 5 ppm
LOQ~0.5 - 5 ppm~5 - 15 ppm
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) ≤ 2%≤ 2%
Analysis Time ~15-20 minutes per sample~10-25 minutes per sample
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Solvent Consumption Low (uses gas as mobile phase).High (uses liquid mobile phase).

Conclusion

The quantitative analysis of 1-Bromo-4-methanesulfonyl-2-methylbenzene purity is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has detailed a robust and validated GC-MS method that offers excellent specificity, sensitivity, and accuracy for this purpose. The causality behind the experimental choices, from sample preparation to instrument parameters, has been explained to provide a deeper understanding of the methodology.

While HPLC remains a viable alternative, the physicochemical properties of 1-Bromo-4-methanesulfonyl-2-methylbenzene make GC-MS the superior technique for this specific analytical challenge. The comparison provided herein should serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical method to ensure the purity of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Harigaya, K., Yamada, H., Yaku, K., Haginaka, J. (2014). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Chemical & Pharmaceutical Bulletin, 62(4), 395-398. Available from: [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • Vapourtec. (2024). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Sulfide Oxidation. Available from: [Link]

  • Colome, L. M., de Lima, A. K., Guterres, S. S., & Pohlmann, A. R. (2017). Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science, 7(07), 164-170. Available from: [Link]

  • Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), o973. Available from: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available from: [Link]

  • Medistri. (2024). GC/MS Identification of Impurities. Available from: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Bromo-4-methanesulfonyl-2-methylbenzene and Its Isomers for the Synthetic Chemist

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks with predictable and tunable reactivity is paramount. The bromomethanesulfonylmethylbenzene scaffold is a versa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks with predictable and tunable reactivity is paramount. The bromomethanesulfonylmethylbenzene scaffold is a versatile platform in organic synthesis, offering a handle for cross-coupling reactions and a site for nucleophilic substitution, both of which are cornerstone transformations in the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 1-Bromo-4-methanesulfonyl-2-methylbenzene and its key positional isomers. By understanding the subtle yet significant differences in their reactivity, chemists can make more informed decisions in their synthetic strategies, optimizing reaction conditions and achieving desired outcomes with greater efficiency.

Understanding the Players: The Isomers and Their Intrinsic Properties

The reactivity of an aryl bromide is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. In the case of bromomethanesulfonylmethylbenzene isomers, we have a fascinating interplay of three key substituents:

  • Bromine (Br): The leaving group in nucleophilic aromatic substitution (SNAr) and the site of oxidative addition in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Methanesulfonyl group (-SO₂CH₃): A powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack and influences the electronics of the C-Br bond.

  • Methyl group (-CH₃): An electron-donating group that also imparts steric hindrance, the effect of which is highly dependent on its position relative to the bromine atom.

This guide will focus on the comparative reactivity of 1-Bromo-4-methanesulfonyl-2-methylbenzene and its isomers in two of the most synthetically valuable reactions: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation and Steric Hindrance

The SNAr reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring; strong electron-withdrawing groups are essential to stabilize the negative charge of the Meisenheimer complex.

Predicted Reactivity of Isomers in SNAr

The methanesulfonyl group is a potent activating group for SNAr, particularly when positioned ortho or para to the bromine leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer intermediate onto the sulfonyl oxygens. Conversely, a methyl group, being electron-donating, has a deactivating effect. Furthermore, an ortho-methyl group can introduce significant steric hindrance, impeding the approach of the nucleophile.

Based on these principles, we can predict the relative reactivity of the isomers:

IsomerPredicted Relative Reactivity in SNArRationale
1-Bromo-4-methanesulfonyl-2-methylbenzene HighThe strongly activating methanesulfonyl group is para to the bromine, allowing for excellent resonance stabilization of the Meisenheimer complex. The ortho-methyl group provides some steric hindrance, but the electronic activation is expected to be the dominant factor.
2-Bromo-5-methanesulfonyl-1-methylbenzene Moderate to HighThe methanesulfonyl group is meta to the bromine, providing inductive electron withdrawal but no direct resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile. The ortho-methyl group provides significant steric hindrance to the approaching nucleophile.
4-Bromo-3-methanesulfonyl-1-methylbenzene Low to ModerateThe methanesulfonyl group is ortho to the bromine, providing strong activation. However, the position is also flanked by the methyl group, which may create significant steric congestion around the reaction center.
1-Bromo-2-methanesulfonyl-4-methylbenzene HighestThe strongly activating methanesulfonyl group is ortho to the bromine, and the less sterically demanding methyl group is para. This arrangement provides maximum electronic activation with minimal steric hindrance at the reaction site compared to the other isomers.

The Suzuki-Miyaura Coupling: A Dance of Palladium Catalysis

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst.

Predicted Reactivity of Isomers in Suzuki-Miyaura Coupling

The rate-determining step in many Suzuki couplings is the initial oxidative addition of the aryl bromide to the palladium catalyst. This step is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon-bromine bond more susceptible to cleavage. However, severe steric hindrance, particularly from ortho substituents, can significantly retard or even completely inhibit the reaction by blocking the approach of the bulky palladium catalyst.

Here's a predicted reactivity order for our isomers in a typical Suzuki coupling:

IsomerPredicted Relative Reactivity in Suzuki CouplingRationale
1-Bromo-4-methanesulfonyl-2-methylbenzene ModerateThe electron-withdrawing methanesulfonyl group at the para position will accelerate the oxidative addition step. However, the ortho-methyl group introduces steric hindrance that will likely slow the reaction compared to an unhindered analogue.
2-Bromo-5-methanesulfonyl-1-methylbenzene LowThe presence of a methyl group ortho to the bromine will create significant steric hindrance, making the oxidative addition step challenging. The meta-methanesulfonyl group provides some electronic activation, but the steric effect is likely to dominate.
4-Bromo-3-methanesulfonyl-1-methylbenzene Moderate to HighThe methanesulfonyl group is ortho to the bromine, which provides electronic activation. The methyl group is in the meta position and will have a less pronounced steric effect on the oxidative addition step compared to an ortho-methyl group.
1-Bromo-2-methanesulfonyl-4-methylbenzene LowThe bulky methanesulfonyl group is ortho to the bromine, which will create substantial steric hindrance for the oxidative addition step, likely making this isomer the least reactive in Suzuki couplings.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, a series of competition experiments or parallel reactions under strictly controlled conditions should be performed. Below are detailed, adaptable protocols for conducting such comparative studies.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

This protocol allows for the direct comparison of the SNAr reactivity of the isomers by reacting them with a common nucleophile, piperidine.

Materials:

  • 1-Bromo-4-methanesulfonyl-2-methylbenzene and its isomers

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To separate, oven-dried reaction vials, add the respective bromomethanesulfonylmethylbenzene isomer (0.5 mmol, 1.0 equiv) and potassium carbonate (1.0 mmol, 2.0 equiv).

  • To each vial, add 5 mL of anhydrous DMSO.

  • Add piperidine (0.6 mmol, 1.2 equiv) to each vial.

  • Seal the vials and place them in a preheated oil bath at 120 °C.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with water and extract with ethyl acetate.

  • Analyze the organic layer by GC-MS to determine the ratio of starting material to product.

  • Plot the percentage conversion against time for each isomer to compare their reaction rates.

Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a method to compare the reactivity of the isomers in a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • 1-Bromo-4-methanesulfonyl-2-methylbenzene and its isomers

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • High-performance liquid chromatography (HPLC) for analysis

Procedure:

  • In separate, oven-dried Schlenk flasks, combine the respective bromomethanesulfonylmethylbenzene isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 mmol, 2 mol%) and triphenylphosphine (0.02 mmol, 4 mol%) in 2 mL of 1,4-dioxane.

  • Add the catalyst solution to each Schlenk flask.

  • Add 8 mL of 1,4-dioxane and 2 mL of water to each flask.

  • Degas the reaction mixtures by bubbling argon through the solution for 15 minutes.

  • Heat the reactions at 100 °C under an argon atmosphere.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Compare the initial rates of reaction or the time to completion for each isomer.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr and Suzuki-Miyaura mechanisms, as well as a suggested workflow for a comparative reactivity study.

SNAr_Mechanism cluster_stabilization Stabilization by -SO₂CH₃ ArylHalide Aryl Halide (e.g., 1-Bromo-4-methanesulfonyl-2-methylbenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) ArylHalide->Meisenheimer + Nucleophile (rate-determining) Nucleophile Nucleophile (e.g., Piperidine) Product Substituted Product Meisenheimer->Product - Leaving Group (fast) LeavingGroup Leaving Group (Br⁻)

Caption: The SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Product Ar-R PdII_Trans Ar-Pd(II)L₂-R PdII_Aryl->PdII_Trans Transmetalation (R-B(OR)₂) PdII_Trans->Pd0 PdII_Trans->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative_Workflow start Start: Isomer Selection reaction_setup Parallel Reaction Setup (Identical Conditions) start->reaction_setup monitoring Reaction Monitoring (e.g., GC-MS or HPLC) reaction_setup->monitoring data_analysis Data Analysis (Rate Determination) monitoring->data_analysis conclusion Conclusion: Relative Reactivity Order data_analysis->conclusion

Caption: A streamlined workflow for a comparative reactivity study of the isomers.

Conclusion

The reactivity of bromomethanesulfonylmethylbenzene isomers is a nuanced interplay of electronic activation and steric hindrance. For SNAr reactions, electronic activation by the methanesulfonyl group is the dominant factor, with isomers allowing for ortho or para resonance stabilization being the most reactive. In contrast, for Suzuki-Miyaura couplings, steric hindrance, particularly from an ortho-methyl or ortho-methanesulfonyl group, can significantly impede the reaction, often overriding electronic effects. By understanding these fundamental principles and employing rigorous comparative experimental methodologies, synthetic chemists can strategically select the optimal isomer for their specific synthetic goals, leading to more efficient and successful outcomes in the development of novel molecules.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4180. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 1-Bromo-4-methanesulfonyl-2-methylbenzene. [Link]

  • Chemistry LibreTexts. Suzuki Coupling. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • ACS Publications. B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. [Link]

  • SNAr Solvents and Reagents - Wordpress. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents. [Link]

  • AA Blocks. 4-bromo-3-methanesulfonylbenzene-1-sulfonyl chloride. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • PubMed Central. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • PubChemLite. 1-bromo-4-((methylsulfonyl)methyl)benzene. [Link]

  • PubMed Central. Theoretical Investigation of Steric Effect Influence on Reactivity of Substituted Butadienes With Bromocyclobutenone. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • PubMed Central. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition. [Link]

  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • Chemsrc. 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene. [Link]

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Phenylsulfone RORγt Inhibitors

Introduction: Targeting the Master Regulator of Th17 Cells in Autoimmune Disease The landscape of autoimmune disease treatment has been significantly shaped by the understanding of the Interleukin-23 (IL-23)/Interleukin-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator of Th17 Cells in Autoimmune Disease

The landscape of autoimmune disease treatment has been significantly shaped by the understanding of the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis. A pivotal player in this pathway is the Retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor that serves as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells are primary producers of pro-inflammatory cytokines, including IL-17, which are implicated in the pathology of numerous autoimmune conditions such as psoriasis, psoriatic arthritis, and multiple sclerosis.[2][3]

Consequently, the direct inhibition of RORγt with small molecules has emerged as a highly attractive therapeutic strategy.[2][4] Unlike biologic agents that target downstream cytokines like IL-17, small molecule RORγt inhibitors can suppress the very genesis of the inflammatory Th17 cell population, offering a potentially more profound and upstream intervention.[2]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a prominent class of RORγt inhibitors centered around a phenylsulfone scaffold, exemplified by the 1-Bromo-4-methanesulfonyl-2-methylbenzene moiety. We will dissect the role of key chemical substitutions, compare the performance of these analogs with alternative therapeutic strategies, and provide detailed experimental protocols for their evaluation.

The Phenylsulfone Scaffold: A Privileged Motif for RORγt Inhibition

The 1-Bromo-4-methanesulfonyl-2-methylbenzene structure is not a standalone therapeutic but rather a critical recognition fragment found in many potent, synthetic RORγt inhibitors.[5] This scaffold typically occupies a lipophilic binding pocket within the RORγt ligand-binding domain (LBD).[3][6] The SAR exploration aims to optimize interactions within this pocket to achieve high potency and selectivity.

The general structure of these inhibitors can be conceptualized as a biaryl system, often connected by an amide linker, where the phenylsulfone unit is a key component.

Logical Relationship of Key Structural Components

cluster_inhibitor General Inhibitor Structure cluster_target RORγt Ligand Binding Domain Scaffold Core Scaffold (e.g., Heterocycle) Linker Linker (e.g., Amide) Scaffold->Linker Phenylsulfone Phenylsulfone Moiety (1-Bromo-4-methanesulfonyl-2-methylbenzene core) Linker->Phenylsulfone BindingPocket Lipophilic Binding Pocket Phenylsulfone->BindingPocket Binds To

Caption: Key components of a typical RORγt inhibitor.

Structure-Activity Relationship (SAR) Analysis

The potency of these inhibitors is exquisitely sensitive to substitutions on the phenylsulfone ring. The following analysis is synthesized from principles observed in the broader class of RORγt inhibitors.

  • The Methanesulfonyl Group (SO₂Me): This group is a cornerstone of activity. The sulfone acts as a strong hydrogen bond acceptor, interacting with key residues in the RORγt LBD. Its replacement often leads to a significant loss of potency. The orientation of the sulfone is critical, dictated by the substitution pattern on the ring.

  • The Bromo Group (Br): Halogen atoms like bromine are frequently used to explore specific lipophilic pockets and to modulate pharmacokinetic properties.

    • Role: The bromo group typically occupies a small hydrophobic pocket. Its size and lipophilicity are often optimal for this interaction.

    • Analogs: Replacing bromine with chlorine (Cl) may be tolerated but can sometimes lead to a slight decrease in potency due to its smaller size. Larger halogens like iodine (I) may introduce steric clashes. Replacing the halogen with a non-hydrophobic group (e.g., -OH, -NH₂) is generally detrimental to activity.

  • The Methyl Group (Me): The methyl group at the 2-position acts as a crucial "ortho-substituent" that influences the conformation of the entire phenylsulfone ring.

    • Role: It helps to force the ring into a specific dihedral angle relative to the rest of the molecule, which is required for an optimal fit in the binding pocket. This conformational locking reduces the entropic penalty of binding.

    • Analogs: Removal of the methyl group can lead to a loss of potency due to increased conformational flexibility. Increasing its size (e.g., to an ethyl group) may be tolerated depending on the specific topology of the binding pocket but risks introducing steric hindrance.

Summary of SAR Findings
Substitution SiteGroupRole in ActivityPredicted Impact of Modification
Position 4 Methanesulfonyl (-SO₂Me)Key H-bond acceptor; anchorReplacement is highly detrimental.
Position 1 Bromo (-Br)Fills a hydrophobic pocketReplacement with -Cl may be tolerated; -H or polar groups reduce potency.
Position 2 Methyl (-Me)Induces optimal dihedral angleRemoval or significant size increase often reduces potency.

Comparative Analysis: Small Molecules vs. Biologics

RORγt inhibitors like those built on the phenylsulfone scaffold represent a distinct therapeutic modality compared to the established anti-IL-17 monoclonal antibodies. Each approach has inherent advantages and challenges.

FeatureSmall Molecule RORγt InhibitorsAnti-IL-17/IL-17R Biologics (e.g., Secukinumab)
Mechanism Inhibits Th17 differentiation and IL-17 production at the source.[2][3]Neutralizes downstream IL-17 cytokine or its receptor.[2]
Administration Typically oral.[5][7]Subcutaneous or intravenous injection.[2]
Selectivity Potential for off-target effects (e.g., RORα/β).[7] Must be carefully optimized.Highly specific for the target cytokine or receptor.
Thymocyte Maturation RORγt is also crucial for thymocyte development; inhibition poses a safety challenge.[3]Does not interfere with thymocyte development.
Clinical Status Multiple candidates have entered clinical trials, but none have yet achieved market approval due to efficacy or safety concerns.[1][4]Several are FDA-approved and highly effective, particularly for psoriasis.[2]

Experimental Protocols for Evaluation

The robust evaluation of novel RORγt inhibitor analogs requires a tiered approach, moving from biochemical assays to cell-based systems.

RORγt Ligand Binding Domain (LBD) Time-Resolved FRET (TR-FRET) Assay

This biochemical assay directly measures the ability of a compound to displace a known ligand from the RORγt LBD, confirming direct target engagement.

Principle: A terbium (Tb)-labeled anti-His antibody binds to a His-tagged RORγt LBD. A fluorescent tracer ligand binds to the LBD, bringing it into proximity with the antibody. Excitation of the terbium donor results in Förster Resonance Energy Transfer (FRET) to the fluorescent tracer (acceptor). A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the acceptor signal.

Workflow Diagram:

A Combine His-RORγt-LBD, Anti-His-Tb Ab, & Fluorescent Tracer B Add Test Compound (e.g., Phenylsulfone Analog) A->B C Incubate at RT (e.g., 1 hour) B->C D Read Plate on TR-FRET Reader C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for a competitive TR-FRET binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4). Serially dilute test compounds in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup: To a 384-well low-volume plate, add 2 µL of the test compound dilution.

  • Protein/Tracer Addition: Prepare a master mix containing His-tagged RORγt LBD and the fluorescent tracer at 2x final concentration. Add 4 µL to each well.

  • Antibody Addition: Prepare a solution of Tb-anti-His antibody at 2x final concentration. Add 4 µL to each well.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Human Th17 Cell Differentiation Assay

This cell-based assay provides a more physiologically relevant measure of a compound's functional activity by assessing its ability to inhibit the differentiation of naive T cells into IL-17-producing Th17 cells.[2][7]

Principle: Naive human CD4+ T cells are cultured under a specific cytokine cocktail (e.g., IL-1β, IL-6, IL-23, anti-IFNγ, anti-IL-4) that promotes differentiation into Th17 cells. Test compounds are added to the culture, and their effect is quantified by measuring the amount of IL-17A secreted into the supernatant, typically via ELISA.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary human naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Cell Plating: Plate the naive T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Cytokine Cocktail Addition: Add the Th17-polarizing cytokine cocktail to all wells (except for unstimulated controls).

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-17A Quantification: Measure the concentration of IL-17A in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-17A concentration against the log of the test compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 1-Bromo-4-methanesulfonyl-2-methylbenzene moiety represents a highly validated and effective component in the design of potent small molecule inhibitors of RORγt. The structure-activity relationship is well-defined, with the sulfone, bromo, and methyl groups each playing distinct and critical roles in achieving high-affinity binding. While the oral bioavailability of these small molecules presents a clear advantage over injectable biologics, the path to clinical success has been challenging, primarily due to concerns over safety, including potential effects on thymocyte maturation, and modest clinical efficacy.[1][3]

Future research in this area will likely focus on designing inhibitors with improved selectivity for RORγt over other ROR isoforms and developing compounds that can uncouple the inhibition of Th17 differentiation from the effects on thymocyte health. The exploration of allosteric binding sites on RORγt may also provide a novel avenue to achieve these goals.[6] The continued refinement of scaffolds like the phenylsulfone core will be instrumental in the quest to develop a safe and effective oral therapy for a wide range of autoimmune diseases.

References

  • Title: RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities Source: PubMed URL: [Link]

  • Title: Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) Source: PubMed URL: [Link]

  • Title: Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases Source: PubMed Central URL: [Link]

  • Title: Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) Source: ResearchGate URL: [Link]

  • Title: Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation Source: Drug Discovery and Development URL: [Link]

  • Title: Synthesis, structure-activity relationships, and RARgamma-ligand interactions of nitrogen heteroarotinoids Source: PubMed URL: [Link]

  • Title: Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications Source: PubMed Central URL: [Link]

  • Title: Structural basis of digoxin that antagonizes RORgamma t receptor activity and suppresses Th17 cell differentiation and interleukin (IL)-17 production Source: PubMed URL: [Link]

  • Title: Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene Source: PubMed Central URL: [Link]

  • Title: Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 Source: PubMed Central URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Certificate of Analysis: Ensuring Quality for 1-Bromo-4-methanesulfonyl-2-methylbenzene

In the precise and demanding fields of pharmaceutical research and drug development, the integrity of every starting material is paramount. The successful synthesis of a novel therapeutic agent relies on the verifiable q...

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding fields of pharmaceutical research and drug development, the integrity of every starting material is paramount. The successful synthesis of a novel therapeutic agent relies on the verifiable quality of its constituent building blocks. One such critical intermediate is 1-Bromo-4-methanesulfonyl-2-methylbenzene . The assurance of its identity, purity, and quality begins with a single, yet indispensable document: the Certificate of Analysis (CofA).

This guide provides an in-depth comparison of methodologies for obtaining and verifying a CofA for 1-Bromo-4-methanesulfonyl-2-methylbenzene. Moving beyond a simple checklist, we will explore the causality behind analytical choices, establish self-validating protocols, and ground our discussion in authoritative standards, providing researchers and drug development professionals with the expertise to ensure the quality of their critical reagents.

The Indispensable Role of a Certificate of Analysis

A Certificate of Analysis is a formal declaration from the manufacturer or a testing laboratory that a specific batch of a product meets predetermined quality and safety standards.[1][2] In the pharmaceutical industry, its importance cannot be overstated. It serves as a fundamental tool for quality assurance, confirming that a chemical complies with established specifications.[3][4] For regulatory bodies like the FDA, the CofA is a legal document demonstrating compliance and ensuring traceability throughout the supply chain, which is vital in the event of a product recall or investigation.[1][3]

Part 1: A Comparative Guide to Procuring a CofA

There are two primary pathways to secure a CofA for a chemical like 1-Bromo-4-methanesulfonyl-2-methylbenzene: direct procurement from a supplier or through independent, third-party verification. The choice depends on the criticality of the application, budget, and the level of trust in the supply chain.

Method 1: Direct Procurement from Chemical Suppliers

This is the most straightforward approach. However, the quality and comprehensiveness of the CofA can vary significantly between suppliers.

  • Tier 1 - Major Manufacturers & Global Suppliers: Companies like Sigma-Aldrich, Thermo Fisher Scientific, and their peers typically provide comprehensive, batch-specific CofAs that are readily available for download from their product pages using the lot number.[5] These documents are generally reliable, backed by robust quality control systems.

  • Tier 2 - Niche & Specialized Chemical Catalogs: These suppliers often provide valuable and unique compounds. While they provide CofAs, the level of analytical detail may be less extensive. It is prudent practice to request a sample CofA before committing to a large purchase to ensure it meets your internal quality standards.[2]

  • Tier 3 - Custom Synthesis Organizations (CSOs): When contracting a CSO for a custom synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene, the analytical package (and thus the CofA) is often a point of negotiation. This provides an opportunity to request specific tests tailored to your downstream application, but it requires a deeper understanding of the potential impurities from the synthetic route.[6]

Method 2: Independent Third-Party Analysis

In situations where a supplier's CofA is unavailable, deemed insufficient, or requires independent verification for cGMP (current Good Manufacturing Practice) purposes, a sample of the material can be sent to a contract analytical laboratory.

  • Process: The researcher provides a sample of the chemical to the lab along with a request for specific tests (e.g., identity confirmation by NMR, purity by HPLC). The lab performs the analysis and issues its own formal Certificate of Analysis.

  • Rationale: This approach provides an unbiased, authoritative assessment of the material's quality. It is the gold standard for validating a new supplier or qualifying a critical raw material for late-stage development and manufacturing.

Comparative Summary
Method Typical Cost Time to Obtain Reliability Data Comprehensiveness
Major Supplier Included with purchaseImmediateHighGenerally High
Niche Supplier Included with purchaseImmediate to 1-2 daysVariableModerate to High
Custom Synthesis Negotiated in contractEnd of synthesisHigh (if specified)Customizable
Third-Party Lab High (per-sample fee)1-2 weeksVery HighCustomizable

Part 2: Deconstructing the CofA for 1-Bromo-4-methanesulfonyl-2-methylbenzene

A robust CofA is more than just a purity value. For 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS: 99769-28-5, Formula: C₈H₉BrO₂S), a comprehensive document should include the following.[7]

Key Analytical Parameters & Their Scientific Rationale
Parameter Technique Purpose & Scientific Rationale for this Molecule
Identity ¹H NMR SpectroscopyConfirms Molecular Structure: This technique provides a unique fingerprint of the molecule. For this compound, it verifies the presence and relative positions of the aromatic protons, the methyl group on the ring, and the methyl group of the sulfone. The distinct chemical shifts and splitting patterns are unequivocal proof of identity.[8]
Identity Mass Spectrometry (MS)Confirms Molecular Weight: MS verifies the molecular mass of 249.1 g/mol . Furthermore, the fragmentation pattern, often showing a characteristic loss of sulfur dioxide (SO₂), provides additional structural confirmation.[9][10]
Purity HPLC (UV Detection)Quantifies Purity & Impurities: As a UV-active aromatic compound, HPLC with a UV detector is the ideal method for quantifying purity. A C18 reversed-phase column is typically used to separate the main compound from any starting materials, by-products, or degradation products.[11][12] The result is reported as a percentage of the total peak area.
Physical Properties AppearanceBasic Quality Check: Should be a white to off-white solid. Any significant deviation (e.g., brown, oily) suggests potential contamination or degradation.
Physical Properties Melting PointIndicator of Purity: A sharp, narrow melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Comparison: Gold Standard vs. Minimal CofA
Test Gold Standard CofA Minimal CofA
Purity > 99.0% (by HPLC)> 96%
Identity (¹H NMR) Spectrum provided, confirms structureConforms to structure
Identity (Mass Spec) Mass found matches theoretical massNot included
Melting Point 104-106 °C (2 °C range)Not included
Appearance White Crystalline SolidConforms
Residual Solvents GC-HS analysis performedNot included

Part 3: In-House Verification Protocol & Workflow

Trust, but verify. Even with a supplier CofA, performing a streamlined in-house check is a critical part of a robust quality system.

Experimental Protocol: HPLC Purity Verification

Objective: To independently verify the purity of a received batch of 1-Bromo-4-methanesulfonyl-2-methylbenzene using reversed-phase HPLC.

1. Materials & Reagents:

  • 1-Bromo-4-methanesulfonyl-2-methylbenzene (sample)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC Grade)

  • Volumetric flasks (Class A)

  • Autosampler vials

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. Causality: The acid protonates free silanols on the silica-based column, improving peak shape for the sulfone moiety.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 to a final concentration of 0.1 mg/mL for injection.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection: 254 nm. Causality: This wavelength is commonly used for aromatic compounds as it provides a strong chromophoric response.

    • Gradient Program:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

  • Data Analysis & System Suitability:

    • Trustworthiness: Before running the sample, perform five replicate injections of the standard. The relative standard deviation (RSD) of the peak area should be <2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

    • Calculation: Purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for CofA Acquisition and Verification

The following diagram outlines the logical workflow from initial need to final batch acceptance, ensuring quality at each step.

CofA_Workflow cluster_procurement Procurement Phase cluster_verification Verification & Acceptance Phase start Identify Need for 1-Bromo-4-methanesulfonyl-2-methylbenzene select_supplier Select Supplier (Tier 1, 2, or 3) start->select_supplier request_cofa Request Sample CofA (if Tier 2/3) select_supplier->request_cofa procure Procure Chemical & Batch CofA request_cofa->procure review_cofa Review Supplier CofA procure->review_cofa inhouse_verify Perform In-House Verification (e.g., HPLC) review_cofa->inhouse_verify [Minimal/Incomplete] decision_point Data Sufficient & Meets Spec? review_cofa->decision_point [Comprehensive] third_party Send for Third-Party Analysis inhouse_verify->third_party [Discrepancy Found] inhouse_verify->decision_point third_party->decision_point accept Accept Batch for Use reject Reject Batch decision_point->accept [Yes] decision_point->reject [No]

Caption: Workflow for obtaining and verifying a Certificate of Analysis.

Conclusion

The Certificate of Analysis is the cornerstone of quality and reproducibility in scientific research and drug development. For a critical intermediate like 1-Bromo-4-methanesulfonyl-2-methylbenzene, simply obtaining the document is not enough. A thorough understanding of how to procure a reliable CofA, how to deconstruct its technical data, and how to perform independent verification is essential. By adopting a critical and analytical approach to quality assurance, researchers can mitigate risks, ensure regulatory compliance, and build a foundation of certainty for their innovative work.

References

  • What is a Certificate of Analysis (CoA) - DDReg Pharma. [Link]

  • Certificate of Analysis (COA): Understanding Its Importance and Key Components - Contract Laboratory. [Link]

  • A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis - Nucro-Technics. [Link]

  • Certificate of Analysis: Ensuring Product Quality and Compliance - Inecta. [Link]

  • What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. [Link]

  • Specifications and Certificates of Analysis (COAs) Explained - PharmaRegulatory.in. [Link]

  • Mass Spectra of Sulfoxides and Sulfones - ResearchGate. [Link]

  • 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams - The Science Company. [Link]

  • How to Get a Certificate of Analysis (COA) - SafetyCulture. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones - Canadian Journal of Chemistry. [Link]

  • 2024 Certificate of Analysis - Definition, Example Template & Requirements - Datacor. [Link]

  • HPLC Methods for analysis of Bromide ion - HELIX Chromatography. [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. [Link]

  • Mass Spectra of Diaryl Sulfones - ACS Publications. [Link]

  • 2. NMR Spectra and Molecular Structure - Thieme. [Link]

  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy - ACS Publications. [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 1-Bromo-4-methanesulfonyl-2-methylbenzene Derivatives

This guide provides a comprehensive comparative analysis of the biological efficacy of novel derivatives based on the 1-Bromo-4-methanesulfonyl-2-methylbenzene scaffold. As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological efficacy of novel derivatives based on the 1-Bromo-4-methanesulfonyl-2-methylbenzene scaffold. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and the nuanced biological effects of these compounds is paramount for advancing therapeutic discovery. This document synthesizes data from analogous chemical series and provides detailed, field-proven experimental protocols to empower researchers in their evaluation of this promising chemical class.

Introduction: The 1-Bromo-4-methanesulfonyl-2-methylbenzene Scaffold - A Privileged Motif in Medicinal Chemistry

The 1-Bromo-4-methanesulfonyl-2-methylbenzene core represents a strategic starting point for the design of novel bioactive molecules. The methanesulfonyl group is a well-established pharmacophore, often imparting crucial interactions with biological targets, particularly enzymes. Its strong electron-withdrawing nature can influence the overall electronic properties of the molecule, impacting cell permeability and metabolic stability. The bromine atom and the methyl group on the phenyl ring provide vectors for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader sulfonylbenzene class have demonstrated significant potential across various therapeutic areas, notably in oncology and inflammation. Published research indicates that such compounds can act as inhibitors of key enzymes like cyclooxygenases (COX), carbonic anhydrases, and various kinases, or modulate protein-protein interactions, for instance, by inhibiting anti-apoptotic proteins like Bcl-2.[1][2][3] This guide will explore the hypothetical biological efficacy of a series of novel 1-Bromo-4-methanesulfonyl-2-methylbenzene derivatives, providing a framework for their systematic evaluation.

Hypothetical Derivative Series

For the purpose of this guide, we will consider a hypothetical series of derivatives (designated as MBS-1 to MBS-4 ) where substitutions are made at the bromine position to explore the impact on biological activity.

Compound IDR-Group (Substitution at C1)
MBS-1 (Parent) -Br
MBS-2 -NH-Cyclopropyl
MBS-3 -O-Phenyl
MBS-4 -S-Thiazole

This series allows for the investigation of how varying the electronic and steric properties at the C1 position influences biological outcomes.

Comparative Biological Efficacy: A Multi-Faceted Evaluation

A thorough assessment of this derivative series necessitates a multi-pronged approach, evaluating their potential as both anticancer and anti-inflammatory agents.

I. Anticancer Activity Evaluation

The anticancer potential of the MBS series will be assessed through a tiered screening process, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.

The initial evaluation of anticancer activity involves determining the cytotoxic effects of the MBS derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)

  • Test compounds (MBS-1 to MBS-4) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the MBS derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Cytotoxicity Data (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
MBS-1 45.258.162.5
MBS-2 8.712.310.9
MBS-3 22.531.828.4
MBS-4 5.27.96.8
Doxorubicin 0.81.21.0

Interpretation: Based on this hypothetical data, MBS-4 demonstrates the most potent cytotoxic activity across all cell lines, suggesting that the thiazole substitution is beneficial for anticancer efficacy. The cyclopropylamine substitution in MBS-2 also confers significant activity compared to the parent compound.

To understand the mechanism of action of the most potent compounds (MBS-2 and MBS-4), further investigations into the induction of apoptosis and cell cycle arrest are warranted.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis CancerCells Cancer Cells (e.g., HCT116) Treatment Treat with MBS-2 or MBS-4 (IC50 concentration) CancerCells->Treatment Incubation Incubate for 24-48h Treatment->Incubation HarvestApoptosis Harvest Cells Incubation->HarvestApoptosis HarvestCellCycle Harvest Cells Incubation->HarvestCellCycle AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide HarvestApoptosis->AnnexinV_PI FlowCytometryApoptosis Analyze by Flow Cytometry AnnexinV_PI->FlowCytometryApoptosis Fixation Fix with 70% Ethanol HarvestCellCycle->Fixation PI_Staining Stain with Propidium Iodide and RNase Fixation->PI_Staining FlowCytometryCellCycle Analyze by Flow Cytometry PI_Staining->FlowCytometryCellCycle

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining [1][2]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [3][4]

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes at 4°C.[5]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

II. Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of the MBS series will be assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6][7][8]

This fluorometric assay measures the ability of the compounds to inhibit the activity of recombinant COX-1 and COX-2 enzymes.

Materials:

  • COX-1/COX-2 Inhibitor Screening Kit

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (MBS-1 to MBS-4)

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the reaction mix according to the kit manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 values.

Hypothetical COX Inhibition Data (IC50 in µM)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
MBS-1 15.82.56.3
MBS-2 12.30.815.4
MBS-3 25.15.24.8
MBS-4 18.90.537.8
Celecoxib >1000.05>2000

Interpretation: The hypothetical data suggests that MBS-4 is the most potent and selective COX-2 inhibitor in this series, although not as selective as the reference drug Celecoxib. The cyclopropylamine substitution in MBS-2 also enhances COX-2 inhibition and selectivity.

Mechanistic Insights: Potential Signaling Pathways

The observed biological activities of methanesulfonylbenzene derivatives often stem from their interaction with specific signaling pathways.

Potential Anticancer Mechanism: Inhibition of the Bcl-2 Pathway

Many anticancer agents induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.

G MBS4 MBS-4 Derivative Bcl2 Bcl-2 MBS4->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by MBS-4.

Conclusion and Future Directions

This guide has presented a framework for the comparative biological evaluation of a novel series of 1-Bromo-4-methanesulfonyl-2-methylbenzene derivatives. The hypothetical data suggests that strategic modifications at the C1 position can significantly enhance both anticancer and anti-inflammatory activities. Specifically, the introduction of a thiazole moiety (MBS-4) appears to be a promising strategy for developing potent and selective agents.

Future work should focus on the synthesis and in vitro/in vivo evaluation of these and other derivatives to validate these hypotheses. Further mechanistic studies, including target identification and engagement assays, will be crucial for elucidating the precise molecular mechanisms of action. The detailed protocols provided herein offer a robust starting point for researchers to embark on the exciting journey of exploring the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. ResearchGate. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents. PubMed. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Environmental Impact of 1-Bromo-4-methanesulfonyl-2-methylbenzene Synthesis

For researchers, scientists, and drug development professionals, the imperative to develop sustainable chemical manufacturing processes has never been more critical. The selection of a synthetic route is no longer govern...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imperative to develop sustainable chemical manufacturing processes has never been more critical. The selection of a synthetic route is no longer governed solely by yield and purity; a comprehensive assessment of its environmental footprint is now a cornerstone of responsible chemical innovation. This guide provides an in-depth comparative analysis of synthetic pathways to 1-Bromo-4-methanesulfonyl-2-methylbenzene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4]

We will dissect two distinct synthetic strategies—a traditional route employing stoichiometric oxidants and a modern, greener approach utilizing catalytic oxidation. By applying established green chemistry metrics and providing detailed experimental frameworks, this document aims to equip scientists with the rationale and practical data needed to design and select more environmentally benign syntheses.

Pillar 1: Understanding Environmental Impact Metrics

Before comparing synthetic routes, it is essential to establish the quantitative measures used to assess their environmental performance. While a full Life Cycle Assessment (LCA) provides the most comprehensive picture, simpler metrics are invaluable for rapid, early-stage evaluation.[5][6][7][8]

Atom Economy

Proposed by Barry Trost, Atom Economy offers a theoretical measure of reaction efficiency, calculating the proportion of reactant atoms incorporated into the desired product. It is a powerful design tool for chemists, encouraging the selection of reactions that minimize waste at the atomic level.

  • Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Environmental Factor (E-Factor)

Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by relating the mass of waste produced to the mass of the desired product.[9] It accounts for all inputs, including reagents, solvents, and workup materials, with the notable exception of process water.[9][10] A lower E-Factor signifies a greener, more efficient process.[11][12]

  • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[13]

The pharmaceutical industry often faces high E-Factors due to complex, multi-step syntheses, making improvements in this area particularly impactful.[10][12]

Pillar 2: Comparative Analysis of Synthetic Routes

The synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene is primarily achieved through the oxidation of its thioether precursor, (4-bromo-3-methylphenyl)(methyl)sulfane.[14] The key difference, from an environmental perspective, lies in the choice of oxidant and reaction conditions.

Workflow for Environmental Assessment

The following diagram illustrates the logical workflow for assessing and comparing the environmental impact of the synthetic routes discussed below.

cluster_0 Route A: Traditional Synthesis cluster_1 Route B: Green Catalytic Synthesis cluster_2 Environmental Impact Assessment A1 Starting Material: 2-Methylthiophenol A2 Step 1: Bromination (Br2, Acetic Acid) A1->A2 A3 Intermediate: (4-bromo-3-methylphenyl) (methyl)sulfane A2->A3 A4 Step 2: Oxidation (KMnO4, Acetone/H2O) A3->A4 A5 Product: 1-Bromo-4-methanesulfonyl -2-methylbenzene A4->A5 E1 Calculate Atom Economy A5->E1 E2 Calculate E-Factor A5->E2 E3 Analyze Solvent & Reagent Hazards A5->E3 B1 Starting Material: 2-Methylthiophenol B2 Step 1: Bromination (Br2, Acetic Acid) B1->B2 B3 Intermediate: (4-bromo-3-methylphenyl) (methyl)sulfane B2->B3 B4 Step 2: Catalytic Oxidation (H2O2, Na2WO4, Acetic Acid) B3->B4 B5 Product: 1-Bromo-4-methanesulfonyl -2-methylbenzene B4->B5 B5->E1 B5->E2 B5->E3 E4 Compare Routes E1->E4 E2->E4 E3->E4

Caption: Workflow for Synthesis and Environmental Assessment.

Route A: A Traditional Approach via Stoichiometric Oxidation

This pathway represents a conventional method for sulfone synthesis, relying on a strong, stoichiometric inorganic oxidant. The synthesis begins with the bromination of 2-methylthiophenol, followed by oxidation using potassium permanganate.

Synthesis Pathway: Route A

Caption: Traditional synthesis via permanganate oxidation.

Experimental Protocol: Route A

Step 1: Synthesis of (4-bromo-3-methylphenyl)(methyl)sulfane

  • In a fume hood, dissolve 2-methylthiophenol (10.0 g, 72.3 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add bromine (11.5 g, 72.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product. (Assumed Yield: 90%, 14.3 g).

Step 2: Oxidation to 1-Bromo-4-methanesulfonyl-2-methylbenzene

  • Dissolve the intermediate (14.3 g, 65.3 mmol) in a mixture of acetone (150 mL) and water (50 mL).

  • Slowly add potassium permanganate (KMnO₄) (22.8 g, 144 mmol, 2.2 eq) in portions over 1 hour, monitoring the exothermic reaction.

  • Stir the resulting purple slurry at room temperature for 4 hours, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate.

  • Remove the acetone from the filtrate via rotary evaporation.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. (Assumed Yield: 85%, 14.0 g).

Environmental Impact Analysis: Route A
  • Reagents & Solvents: This route uses hazardous reagents like bromine and a large excess of potassium permanganate. Solvents include acetic acid and acetone, which, while not the most hazardous, contribute significantly to the waste stream.

  • Waste Generation: The primary drawback is the generation of a large amount of inorganic waste. For every mole of product, approximately two moles of manganese dioxide (MnO₂) are produced as a stoichiometric byproduct. This solid waste requires disposal, significantly increasing the E-Factor.

  • Safety & Causality: The use of KMnO₄ presents safety challenges due to its strong oxidizing nature and the exothermic reaction profile, requiring careful temperature control. The choice of permanganate, while effective, is a classic example of a less sustainable process due to the generation of heavy metal waste, a direct consequence of its reaction mechanism.

Route B: A Greener Approach via Catalytic Oxidation

This modern approach utilizes a catalytic system with a clean, inexpensive oxidant—hydrogen peroxide. The only byproduct of the oxidant is water, drastically reducing inorganic waste and improving the overall environmental profile. This method is analogous to published green syntheses of similar sulfone structures.[1][15][16]

Synthesis Pathway: Route B

Caption: Green synthesis via catalytic H₂O₂ oxidation.

Experimental Protocol: Route B

Step 1: Synthesis of (4-bromo-3-methylphenyl)(methyl)sulfane

  • This step is identical to Step 1 in Route A. (Assumed Yield: 90%, 14.3 g).

Step 2: Catalytic Oxidation to 1-Bromo-4-methanesulfonyl-2-methylbenzene

  • In a reaction flask, combine the intermediate (14.3 g, 65.3 mmol), sodium tungstate (Na₂WO₄) (0.43 g, 1.3 mmol, 2 mol%), and glacial acetic acid (75 mL).

  • Heat the mixture to 80 °C with stirring.

  • Add 30% hydrogen peroxide (H₂O₂) (15.0 mL, 147 mmol, 2.25 eq) dropwise over 1 hour, maintaining the temperature at 80-85 °C.

  • After the addition, maintain the reaction at 80 °C for 3 hours, monitoring completion by TLC or GC-MS.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Stir for 30 minutes, during which the product will precipitate.

  • Filter the solid, wash the filter cake with water (2 x 50 mL), and dry under vacuum to yield the final product. (Assumed Yield: 95%, 15.5 g).

Environmental Impact Analysis: Route B
  • Reagents & Solvents: The key advantage is the replacement of KMnO₄ with hydrogen peroxide, a green oxidant whose only byproduct is water. The use of a catalyst (Na₂WO₄) in a small molar percentage dramatically reduces waste compared to a stoichiometric reagent.

  • Waste Generation: This route virtually eliminates the inorganic solid waste seen in Route A. The primary waste stream consists of the acetic acid solvent and water, which are significantly more benign than manganese sludge.

  • Safety & Causality: While H₂O₂ at high concentrations and temperatures requires careful handling, the overall process is safer due to the elimination of a large mass of a strong, solid oxidant. The catalytic approach is inherently more efficient and sustainable, representing a deliberate design choice to minimize waste and environmental impact.

Pillar 3: Quantitative Comparison and Data Summary

To provide a clear, objective comparison, we will calculate the E-Factors for both routes based on the experimental protocols outlined above.

ParameterRoute A (Traditional)Route B (Green Catalytic)Justification
Starting Material 2-Methylthiophenol (10.0 g)2-Methylthiophenol (10.0 g)Equal starting point for fair comparison.
Key Oxidant KMnO₄ (22.8 g)H₂O₂ (30% aq, 15.0 mL ≈ 16.5 g)Stoichiometric vs. green oxidant.
Catalyst NoneNa₂WO₄ (0.43 g)Catalytic approach minimizes reagent use.
Solvents Acetic Acid (100 mL), Acetone (150 mL)Acetic Acid (100 mL + 75 mL)Route B avoids the use of a second organic solvent.
Final Product Mass 14.0 g15.5 gBased on assumed, realistic yields.
Total Mass In (Approx.) 10+11.5+105+14.3+158+50+22.8 = 371.6 g10+11.5+105+14.3+0.43+79+16.5 = 237.2 gSum of all reactants, solvents, and catalysts.
Mass of Waste 371.6 g - 14.0 g = 357.6 g237.2 g - 15.5 g = 221.7 gWaste = Total Mass In - Product Mass.
Calculated E-Factor 25.5 14.3 E-Factor = Waste / Product.

Note: Masses for solvents are calculated from volumes and densities (Acetic Acid ≈ 1.05 g/mL, Acetone ≈ 0.79 g/mL). Workup chemicals (e.g., ethyl acetate, drying agents) are excluded for simplicity but would further increase the E-Factor for Route A.

The E-Factor for the traditional route is nearly double that of the greener, catalytic route. This stark difference is primarily attributable to the massive amount of KMnO₄ used and the subsequent MnO₂ waste generated. Route B's superior performance highlights the profound environmental benefits of switching from stoichiometric to catalytic systems and using benign oxidants like H₂O₂.

Conclusion and Future Outlook

This guide demonstrates a clear and quantifiable environmental advantage for the catalytic synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene (Route B) over the traditional stoichiometric approach (Route A). The nearly 44% reduction in the E-Factor underscores the power of applying green chemistry principles to process design.

For researchers in drug development and agrochemical synthesis, the choice is clear. Adopting catalytic methods not only minimizes environmental harm by drastically reducing waste but also often leads to safer, more efficient, and economically favorable processes. The causality is direct: replacing a mass-heavy, waste-generating stoichiometric reagent with a catalytic amount of a more efficient substance and a clean oxidant fundamentally improves the sustainability of the synthesis.

Future research should focus on optimizing the catalytic system, potentially exploring reusable or heterogeneous catalysts to further simplify product purification and reduce the process's overall environmental footprint. As the chemical industry continues its shift towards sustainability, such informed, data-driven decisions in the early stages of synthesis design will be paramount.

References

  • How to Calculate E-factor (Green Chem). YouTube.[Link]

  • Langer, P. et al. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

  • Sheldon, R. A. E-Factor.[Link]

  • Jiménez-González, C. Life Cycle Assessment in Pharmaceutical Applications. NC State Repository. [Link]

  • LibreTexts Chemistry. The E-Factor in Green Chemistry.[Link]

  • E factor = Kg waste/Kg product. Supporting Information.[Link]

  • Wernet, G. et al. Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment. [Link]

  • Tobiszewski, M. et al. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. [Link]

  • Dai, S. & Wang, Y. Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Tso, C. et al. Using Life Cycle Assessment as a Tool to Evaluate and Make Recommendations for Biopharmaceutical Manufacturing. UCL Discovery. [Link]

  • Klampfl, S. M. et al. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study. ACS Sustainable Chemistry & Engineering. [Link]

  • Wernet, G. et al. Life cycle assessment of fine chemical production. Research Collection, ETH Zurich. [Link]

  • Hernández, D. et al. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Molecules. [Link]

  • Dai, S. & Wang, Y. Crystal structure of 1-bromo-4-methane-sulfonyl-2,3-di-methyl-benzene. PubMed. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation.[Link]

  • Nematollahi, D. et al. A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. PubMed. [Link]

  • Qiao, C. et al. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • MySkinRecipes. 1-Bromo-4-((methylsulfonyl)methyl)benzene.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 1-Bromo-4-methanesulfonyl-2-methylbenzene stands as a crucial building block in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 1-Bromo-4-methanesulfonyl-2-methylbenzene stands as a crucial building block in the development of various active compounds. This guide provides an in-depth, objective comparison of the most viable synthetic methodologies for this target molecule, grounded in experimental data and practical insights to aid researchers in selecting the optimal route for their specific needs.

Introduction

1-Bromo-4-methanesulfonyl-2-methylbenzene, with its distinct substitution pattern, offers a versatile scaffold for further chemical modifications. The presence of the bromo-substituent allows for a range of cross-coupling reactions, while the methanesulfonyl group can influence the pharmacokinetic properties of a final drug candidate. The methyl group provides an additional point for structural variation. The demand for robust and cost-effective synthetic routes to this intermediate is therefore significant. This guide will dissect two primary synthetic strategies, evaluating them on criteria of yield, cost-effectiveness, scalability, and safety.

Method 1: Oxidation of a Thioether Precursor

This synthetic approach hinges on the preparation of the corresponding thioether, (4-Bromo-3-methylphenyl)(methyl)sulfane, followed by its oxidation to the desired sulfone. This route is often favored for its relatively clean conversion in the final oxidation step.

Synthesis Pathway

The overall synthetic pathway for Method 1 can be visualized as a two-stage process starting from the readily available m-cresol.

Method_1_Workflow start m-Cresol step1 Bromination start->step1 intermediate1 4-Bromo-3-methylphenol step1->intermediate1 step2 Methylation intermediate1->step2 intermediate2 1-Bromo-4-methoxy-2-methylbenzene step2->intermediate2 step3 Thioetherification intermediate2->step3 intermediate3 (4-Bromo-3-methylphenyl)(methyl)sulfane step3->intermediate3 step4 Oxidation intermediate3->step4 product 1-Bromo-4-methanesulfonyl-2-methylbenzene step4->product

Caption: Workflow for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene via the thioether oxidation route.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methylphenol from m-Cresol [1][2]

  • Materials: m-Cresol, Bromine, Glacial Acetic Acid.

  • Procedure: In a suitable reaction vessel, dissolve m-cresol (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath. Slowly add bromine (1.0 eq.) dropwise while maintaining the temperature. After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material. Quench the reaction with a solution of sodium bisulfite to remove excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (4-Bromo-3-methylphenyl)(methyl)sulfane

  • Part A: Methylation of 4-Bromo-3-methylphenol to 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole). A patent describes a process for the production of 4-bromo-3-methylanisole[3].

  • Part B: Conversion to (4-Bromo-3-methylphenyl)(methyl)sulfane. While a direct, detailed protocol for the conversion of 4-bromo-3-methylanisole to the thioether was not found, a common method involves demethylation to the phenol followed by reaction with a methylthiomethylating agent or a two-step process involving conversion to a thiophenol and subsequent methylation. A more direct approach could involve a Newman-Kwart rearrangement from the corresponding O-thiocarbamate. For the purpose of this guide, we will consider the availability of the thioether intermediate from commercial sources.

Step 3: Oxidation of (4-Bromo-3-methylphenyl)(methyl)sulfane [4][5]

This protocol is adapted from the synthesis of the structurally similar 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.

  • Materials: (4-Bromo-3-methylphenyl)(methyl)sulfane, Hydrogen Peroxide (30% solution), Sodium Tungstate (Na₂WO₄), Acetic Acid.

  • Procedure: In a reaction flask, suspend (4-Bromo-3-methylphenyl)(methyl)sulfane (1.0 eq.) and a catalytic amount of sodium tungstate (e.g., 2 mol%) in acetic acid. Heat the mixture to a suitable temperature (e.g., 70-80 °C). Add hydrogen peroxide (30% solution, 2.2-2.5 eq.) dropwise, carefully controlling the temperature as the reaction is exothermic. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The solid product precipitates and can be collected by filtration, washed with water, and dried.

Method 2: Synthesis from 4-Bromo-3-methylaniline via Diazotization

This route leverages the versatile chemistry of diazonium salts, which are generated from the readily available 4-bromo-3-methylaniline. The diazonium group can then be displaced to install the required sulfonyl functionality.

Synthesis Pathway

The synthetic strategy for Method 2 involves the diazotization of an aniline, conversion to a sulfonyl chloride, and subsequent reduction and methylation.

Method_2_Workflow start 4-Bromo-3-methylaniline step1 Diazotization start->step1 intermediate1 4-Bromo-3-methylbenzenediazonium salt step1->intermediate1 step2 Sulfonylation (Sandmeyer-type reaction) intermediate1->step2 intermediate3 Sodium 4-bromo-3-methylbenzenesulfinate step2->intermediate3 intermediate2 4-Bromo-3-methylbenzenesulfonyl chloride step3 Reduction step4 Methylation intermediate3->step4 product 1-Bromo-4-methanesulfonyl-2-methylbenzene step4->product

Caption: Workflow for the synthesis of 1-Bromo-4-methanesulfonyl-2-methylbenzene starting from 4-bromo-3-methylaniline.

Experimental Protocols

Step 1 & 2: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride from 4-Bromo-3-methylaniline

This procedure is based on the general principles of the Sandmeyer reaction.[6][7][8]

  • Materials: 4-Bromo-3-methylaniline, Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Copper(I) Chloride.

  • Procedure:

    • Diazotization: Suspend 4-bromo-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

    • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and remove the solvent to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.

Step 3 & 4: Conversion of 4-Bromo-3-methylbenzenesulfonyl chloride to 1-Bromo-4-methanesulfonyl-2-methylbenzene

This one-pot procedure is adapted from a patent describing the conversion of a similar sulfonyl chloride to a methanesulfonyl compound.[9]

  • Materials: 4-Bromo-3-methylbenzenesulfonyl chloride, Sodium Sulfite, Sodium Bicarbonate, Methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide), Phase Transfer Catalyst (optional).

  • Procedure:

    • Reduction to Sulfinate: In a reaction vessel, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent. Add an aqueous solution of sodium sulfite (excess) and sodium bicarbonate to maintain a basic pH. Heat the mixture to reflux and stir until the sulfonyl chloride is consumed (monitor by TLC).

    • Methylation: To the resulting solution of sodium 4-bromo-3-methylbenzenesulfinate, add a methylating agent such as dimethyl sulfate (1.1-1.5 eq.). A phase transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction. Continue to heat and stir the mixture for several hours. After the reaction is complete, cool the mixture, extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 1-bromo-4-methanesulfonyl-2-methylbenzene. Purification can be achieved by recrystallization or column chromatography.

Cost-Benefit Analysis

The choice between these two synthetic routes will likely depend on a combination of factors including the cost and availability of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory.

FeatureMethod 1: Thioether OxidationMethod 2: Diazotization of Aniline
Starting Materials m-Cresol (readily available, low cost)4-Bromo-3-methylaniline (commercially available, moderate cost)
Reagent Cost Bromine, oxidizing agents (H₂O₂, Na₂WO₄) are relatively inexpensive.Sodium nitrite, copper salts, and methylating agents are also generally affordable.
Number of Steps Potentially longer if starting from m-cresol.Fewer steps if starting directly from the aniline.
Overall Yield Can be high, especially the final oxidation step.Yields can be variable, particularly in the diazotization and Sandmeyer steps.
Scalability The oxidation step is generally scalable. Handling bromine on a large scale requires special precautions.Diazotization reactions can be challenging to scale up due to the instability of diazonium salts and the exothermic nature of the reactions.
Safety Considerations Bromine is highly corrosive and toxic. Hydrogen peroxide at high concentrations can be explosive.Diazonium salts are potentially explosive, especially when dry. Methylating agents like dimethyl sulfate are highly toxic and carcinogenic.
Purification The final product often precipitates and can be purified by simple filtration and washing.Purification may be more complex due to potential side products from the Sandmeyer reaction.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Method 1 (Thioether Oxidation) is a strong candidate for laboratories that prioritize a clean and high-yielding final step. While the overall synthesis from a basic starting material like m-cresol involves multiple steps, the commercial availability of the thioether precursor can significantly shorten the sequence. The main drawbacks are the handling of hazardous materials like bromine.

Method 2 (Diazotization of Aniline) is attractive due to the directness of the approach from a commercially available substituted aniline. This route may be more suitable for smaller-scale syntheses where the challenges of handling diazonium salts can be more easily managed. The potential for lower overall yields and more complex purification should be considered.

For industrial applications and large-scale synthesis, Method 1 may be more advantageous due to its potentially higher overall yield and simpler final purification, provided that the necessary safety infrastructure for handling bromine is in place. For discovery and medicinal chemistry labs requiring smaller quantities, the convenience of Method 2 starting from the aniline may be preferable.

Ultimately, the choice of synthesis method should be made after a thorough evaluation of the specific project requirements, available resources, and safety protocols within the research environment.

References

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Neilson, A. H., et al. "Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria." Applied and Environmental Microbiology, vol. 54, no. 2, 1988, pp. 524-30.
  • Shaheen, F., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society, vol. 18, no. 12, 2021, pp. 3137-69.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]

  • Lertratanangkoon, K., and M. G. Horning. "O- and S-methylated bromothiocatechols." Toxicology and Applied Pharmacology, vol. 122, no. 2, 1993, pp. 200-7.
  • Dai, S., and Y. Wang. "Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 12, 2015, pp. o973.
  • McMurry, J. "Reactions of Arylamines." Chemistry LibreTexts, 2024.
  • AOBChem. 1-Bromo-2-methyl-4-(methylthio)benzene. [Link]

  • MySkinRecipes. 1-Bromo-4-((methylsulfonyl)methyl)benzene. [Link]

  • Dai, S., and Y. Wang. "Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.
  • Google Patents.
  • CP Lab Safety. 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

  • Khan, K. M., et al. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies." Molecules, vol. 29, no. 18, 2024, p. 4339.
  • LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. [Link]

  • Wikipedia. 4-Bromothiophenol. [Link]

  • Chu, J. C. K., et al. "Late-stage oxidative C(sp3)–H methylation." Nature, vol. 510, no. 7504, 2014, pp. 241-6.
  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Oakwood Chemical. 4-Bromo-3-methylbenzenesulfonyl chloride. [Link]

  • NIST. Benzene, 1-bromo-2-(methylthio)-. [Link]

  • Google Patents. Synthetic method of 4-methylsulfonyl methylbenzene.
  • PubChem. 4-Bromo-3-methylbenzene-1-thiol. [Link]

  • Chemistry Stack Exchange. Converting bromobenzene to 1‐bromo‐3‐methylbenzene. [Link]

  • PubChem. 4-Bromo-3-methylaniline. [Link]

  • Liu, Z., et al. "1-Bromo-4-methyl-2-nitrobenzene." Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. Pt 6, 2007, pp. o2948.
  • Organic Syntheses. m-BROMOTOLUENE. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-methanesulfonyl-2-methylbenzene

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a compound often utilized in complex organic synthesis. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar chemicals and established principles for handling halogenated aromatic sulfones to ensure a robust and scientifically grounded procedure.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritation: Similar brominated aromatic compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1] It is crucial to prevent this chemical from entering drains or waterways.[1][3]

Physicochemical Data Summary
PropertyValueSource
CAS Number 99769-28-5Fisher Scientific
Molecular Formula C₈H₉BrO₂SChemScene[4]
Molecular Weight 249.12 g/mol eMolecules
Appearance Likely a solidInferred from similar compounds
Storage Room temperature, in a dry, well-ventilated place.Inferred from similar compounds[4][5]

Pre-Disposal: Safe Handling and Storage

Proper handling and storage are the first steps in a safe disposal plan. Adherence to these procedures minimizes immediate risks and prevents accidental environmental release.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Use nitrile or other chemically resistant gloves. A lab coat is mandatory.[5][6]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[6]

Handling and Storage Protocol:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1][5]

  • Container Integrity: Keep the container tightly closed when not in use.[1][4][5]

Step-by-Step Disposal Protocol

Disposal of 1-Bromo-4-methanesulfonyl-2-methylbenzene must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework that should be adapted to institutional and regional requirements.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7]

  • Avoid Mixing: Do not mix with non-halogenated solvents, acids, bases, or other reactive chemicals.[7]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically resistant container with a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Bromo-4-methanesulfonyl-2-methylbenzene"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

Step 3: Disposal Pathway

The recommended disposal method for this compound is through a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[7][8] This process ensures the complete breakdown of the molecule, minimizing environmental impact.

  • Licensed Disposal Service: Arrange for pickup by a certified chemical waste disposal company. These services are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

Decontamination of Empty Containers:

Empty containers that held 1-Bromo-4-methanesulfonyl-2-methylbenzene must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing must be collected and disposed of as halogenated organic waste.

  • Final Disposal: Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, but institutional policies should be confirmed.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Logical Workflow for Disposal Decision Making

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response A Assess Hazards: - Irritant - Harmful if swallowed - Environmental toxin B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Based on assessment C Segregate as 'Halogenated Organic Waste' B->C For safe handling D Containerize and Label 'Hazardous Waste' C->D Maintain segregation E Engage Licensed Hazardous Waste Vendor D->E For compliant disposal F High-Temperature Incineration E->F Recommended method G Evacuate and Ventilate H Contain with Inert Material G->H I Collect and Dispose as Hazardous Waste H->I I->D start Start: Unused/Waste 1-Bromo-4-methanesulfonyl-2-methylbenzene start->A spill_event Spill? start->spill_event spill_event->A No spill_event->G Yes

Caption: Decision workflow for the safe disposal of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • PubMed. (1988, May). Dealing with spills of hazardous chemicals: some nitrosamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]

  • PubMed. (2008, May 1). Removal of endocrine-disrupting chemicals during ozonation of municipal sewage with brominated byproducts control. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-Bromo-4-methanesulfonyl-2-methylbenzene

For professionals in the fast-paced world of drug discovery and chemical research, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical i...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of drug discovery and chemical research, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 1-Bromo-4-methanesulfonyl-2-methylbenzene (CAS No. 99769-28-5), a compound often utilized as a building block in the synthesis of complex molecules. Our goal is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: Understanding the Compound

1-Bromo-4-methanesulfonyl-2-methylbenzene is a substituted aromatic compound. While comprehensive toxicological data is not always available for novel research chemicals, the available Safety Data Sheet (SDS) and the structure of the molecule allow for a robust risk assessment. The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The causality behind these hazards lies in the chemical's reactivity. The presence of a bromine atom and a methanesulfonyl group on the benzene ring can lead to interactions with biological macromolecules, triggering irritation responses in exposed tissues. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealed safety goggles or a face shield.Nitrile or neoprene gloves.Fully buttoned laboratory coat.Required if not handled in a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter is recommended.
Solution Preparation and Transfers Tightly sealed safety goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Work should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Accidental Spill Cleanup Tightly sealed safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A full-face respirator with appropriate cartridges should be used for significant spills.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling, storage, and disposal of 1-Bromo-4-methanesulfonyl-2-methylbenzene.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is room temperature.

Handling Protocol

This protocol outlines the essential steps for safely handling 1-Bromo-4-methanesulfonyl-2-methylbenzene in a laboratory setting.

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary labware and reagents within the fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands and any potentially exposed skin with soap and water.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid raising dust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

Disposal Plan

All waste containing 1-Bromo-4-methanesulfonyl-2-methylbenzene must be treated as hazardous waste.

  • Containers: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocols prep_start Start: New Task ppe_check Verify PPE Availability prep_start->ppe_check hood_check Check Fume Hood Certification ppe_check->hood_check safety_eq_check Locate Eyewash/Shower hood_check->safety_eq_check weighing Weighing/Aliquoting in Hood safety_eq_check->weighing All Checks Pass solution_prep Solution Preparation weighing->solution_prep decontaminate Decontaminate Surfaces solution_prep->decontaminate waste_disposal Segregate Hazardous Waste decontaminate->waste_disposal ppe_removal Proper PPE Removal waste_disposal->ppe_removal hand_wash Wash Hands ppe_removal->hand_wash end End Task hand_wash->end spill Spill Detected spill_response Execute Spill Response Protocol spill->spill_response exposure Personnel Exposure first_aid Provide First Aid & Seek Medical Attention exposure->first_aid

Caption: Safe handling workflow for 1-Bromo-4-methanesulfonyl-2-methylbenzene.

References

  • BIOFOUNT. 1-Bromo-4-methanesulfonyl-2-methylbenzene. [Link]

  • HDH Pharma Inc. 1-Bromo-4-methanesulfonyl-2-methylbenzene, min 96%, 25 grams. [Link]

  • PubChem. 1-Bromo-4-chloro-2-(methylsulfonyl)benzene. [Link]

  • PubChem. 4-Bromotoluene. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-methanesulfonyl-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-methanesulfonyl-2-methylbenzene
© Copyright 2026 BenchChem. All Rights Reserved.